molecular formula C18H22N2 B12982992 1-Benzhydryl-2-methylpiperazine

1-Benzhydryl-2-methylpiperazine

Cat. No.: B12982992
M. Wt: 266.4 g/mol
InChI Key: LEIACGHFADQQTN-UHFFFAOYSA-N
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Description

1-Benzhydryl-2-methylpiperazine is a useful research compound. Its molecular formula is C18H22N2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzhydryl-2-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzhydryl-2-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

1-benzhydryl-2-methylpiperazine

InChI

InChI=1S/C18H22N2/c1-15-14-19-12-13-20(15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3

InChI Key

LEIACGHFADQQTN-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States
Foundational & Exploratory

1-Benzhydryl-2-methylpiperazine: Structural Dynamics, Synthesis, and Pharmacological Applications in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, privileged scaffolds serve as the architectural foundation for discovering highly selective therapeutics. 1-Benzhydryl-2-methylpiperazine (and its enantiomerically pure forms) represents a critical chiral building block. Characterized by a rigid piperazine ring, a bulky lipophilic benzhydryl (diphenylmethyl) group, and a stereospecific methyl substitution, this compound is heavily utilized in the synthesis of G-protein coupled receptor (GPCR) antagonists and neurotransmitter transporter inhibitors.

This technical guide dissects the physicochemical properties, synthetic methodologies, and primary pharmacological applications of 1-Benzhydryl-2-methylpiperazine, specifically focusing on its role in developing CCR5 antagonists[1] and Glycine Transporter-1 (GlyT1) inhibitors[2].

Physicochemical Profiling and Structural Mechanics

The pharmacological utility of 1-Benzhydryl-2-methylpiperazine is driven by its unique structural mechanics. The benzhydryl group provides massive lipophilic bulk, enabling deep insertion into the hydrophobic transmembrane pockets of target receptors. Crucially, the addition of the methyl group at the 2-position introduces chirality and sterically restricts the conformational flexibility of the piperazine ring. This forces the ring into a highly specific bioactive "chair" conformation, drastically reducing entropic penalties upon receptor binding and enhancing subtype selectivity.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the scaffold[3],[4]:

PropertyValue / Description
Chemical Name 1-Benzhydryl-2-methylpiperazine
Molecular Formula C18H22N2
Molecular Weight 266.38 g/mol
CAS Number (Racemic) 107756-17-2
CAS Number (S-Isomer) 306296-84-4
Calculated LogP ~4.57
Hydrogen Bond Donors 1 (Secondary amine at N4)
Hydrogen Bond Acceptors 2 (Tertiary N1, Secondary N4)
Rotatable Bonds 4
Topological Polar Surface Area 15.27 Ų

Synthetic Methodology: Stereoselective Reduction

To maintain the critical stereocenter at the 2-position, the synthesis of (S)-1-benzhydryl-2-methylpiperazine is typically achieved through the reduction of its corresponding diketopiperazine precursor, (S)-1-benzhydryl-6-methylpiperazine-2,5-dione[3].

Causality in Reagent Selection: Standard reduction using Lithium Aluminum Hydride (LiAlH4) can be overly harsh, sometimes leading to the cleavage of the benzhydryl-nitrogen bond. Instead, a milder, self-validating system utilizing Sodium Borohydride (NaBH4) and Boron Trifluoride Etherate (BF3·OEt2) is employed. This combination generates diborane (


) in situ, which selectively reduces the amide carbonyls of the diketopiperazine without degrading the protecting benzhydryl group.
Step-by-Step Synthesis Protocol
  • Preparation: Suspend 1.0 equivalent of (S)-1-benzhydryl-6-methylpiperazine-2,5-dione in anhydrous dimethoxyethane (DME) under an inert argon atmosphere.

  • Activation: Add 5.0 equivalents of Sodium Borohydride (NaBH4) to the suspension and cool the reaction vessel to 0°C using an ice bath.

  • In Situ Diborane Generation: Dropwise, add 6.0 equivalents of Boron Trifluoride Etherate (BF3·OEt2) over 30 minutes. Maintain strict temperature control to manage the exothermic gas evolution.

  • Reduction: Remove the ice bath and heat the mixture to reflux (approx. 85°C) for 22 hours to ensure complete reduction of both amide bonds[3].

  • Quenching: Cool the reaction to room temperature. Carefully quench the excess borane by the dropwise addition of methanol, followed by 1N HCl. Note: This step breaks down the stable amine-borane complexes formed during reduction.

  • Extraction & Purification: Basify the aqueous phase to pH 10 using 2N NaOH. Extract the free base product using dichloromethane (DCM) (3x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under vacuum, and purify via silica gel flash chromatography (DCM:MeOH 95:5) to yield pure (S)-1-benzhydryl-2-methylpiperazine.

Synthesis A (S)-1-Benzhydryl-6-methylpiperazine-2,5-dione B Add NaBH4 in DME (0°C) A->B C Dropwise BF3-Etherate (In situ Diborane) B->C D Reflux 22 Hours C->D E Quench: MeOH & HCl (Break borane complex) D->E F Basify (pH 10) & DCM Extraction E->F G (S)-1-Benzhydryl-2-methylpiperazine F->G

Synthesis workflow for (S)-1-Benzhydryl-2-methylpiperazine via diketopiperazine reduction.

Pharmacological Applications

The secondary amine (N4) of 1-benzhydryl-2-methylpiperazine acts as a highly reactive nucleophile, allowing for extensive functionalization. This has led to its incorporation into two major classes of therapeutic agents:

A. CCR5 Antagonists (Anti-HIV & Anti-Inflammatory)

The CCR5 receptor is a primary co-receptor used by macrophage-tropic strains of HIV-1 to enter host CD4+ T-cells. Derivatives of 1-benzhydryl-2-methylpiperazine, where the N4 position is coupled to substituted piperidines or other heterocycles, act as potent allosteric antagonists of the CCR5 receptor[1]. By locking the receptor in an inactive conformation, these compounds block the binding of the HIV-1 viral envelope glycoprotein gp120, preventing viral fusion. Furthermore, because CCR5 mediates the chemotaxis of inflammatory cells, these antagonists are investigated for treating rheumatoid arthritis and multiple sclerosis[1].

B. Glycine Transporter-1 (GlyT1) Inhibitors

GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. In the central nervous system, glycine acts as an obligatory co-agonist with glutamate at NMDA receptors. Hypofunction of NMDA receptors is a leading hypothesis for the negative and cognitive symptoms of schizophrenia. Compounds utilizing the 1-benzhydryl-2-methylpiperazine core have been patented as potent GlyT1 inhibitors[2]. By blocking glycine reuptake, these agents elevate synaptic glycine concentrations, thereby potentiating NMDA receptor activity and ameliorating cognitive deficits associated with schizophrenia and ADHD[2],[5].

Pathways Core 1-Benzhydryl-2-methylpiperazine Scaffold CCR5 CCR5 Receptor Antagonism Core->CCR5 GlyT1 GlyT1 Transporter Inhibition Core->GlyT1 HIV Blockade of HIV-1 gp120 Entry CCR5->HIV Inflam Reduction of Inflammatory Chemotaxis CCR5->Inflam NMDA Increased Synaptic Glycine (NMDA Co-agonist) GlyT1->NMDA Schizo Amelioration of Schizophrenia Symptoms NMDA->Schizo

Divergent pharmacological pathways of 1-Benzhydryl-2-methylpiperazine derivatives.

Experimental Protocol: Radioligand Binding Assay (CCR5)

To validate the binding affinity of newly synthesized 1-benzhydryl-2-methylpiperazine derivatives at the CCR5 receptor, a competitive radioligand binding assay is utilized.

Causality in Assay Design: Highly lipophilic compounds (like those containing a benzhydryl group) are prone to non-specific binding to plastic and glass surfaces. To counteract this, the assay buffer is supplemented with Bovine Serum Albumin (BSA), and the glass fiber filters are pre-soaked in Polyethylenimine (PEI) to neutralize the negative charge of the filter matrix, ensuring that the measured radioactivity strictly represents receptor-bound ligand.

Step-by-Step Assay Protocol
  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human CCR5. Homogenize in ice-cold lysis buffer and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Buffer Formulation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA.

  • Incubation: In a 96-well microplate, combine 50 µL of CCR5 membranes (approx. 10 µg protein/well), 50 µL of [125I]-MIP-1α (final concentration 0.1 nM), and 50 µL of the test compound (serial dilutions from

    
     to 
    
    
    
    M).
  • Equilibration: Seal the plate and incubate at room temperature for 90 minutes to allow the competitive binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filter plates that have been pre-soaked in 0.3% PEI for 1 hour.

  • Washing & Quantification: Wash the filters three times with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl) to remove unbound radioligand. Dry the plates, add 50 µL of scintillation cocktail per well, and quantify radioactivity using a Microbeta liquid scintillation counter.

  • Data Analysis: Calculate the

    
     values using non-linear regression analysis (GraphPad Prism) based on the displacement curve.
    

References

  • (S)-1-benzhydryl-2-methylpiperazine | 306296-84-4.MolAid Chemical Database.
  • Baroudy, B. M., et al. (2002). Piperazine derivatives useful as CCR5 antagonists (US6391865B1).United States Patent and Trademark Office / Google Patents.
  • Hitchcock, S., et al. (2008). Glycine transporter-1 inhibitors (US20080004289A1).United States Patent and Trademark Office / MolAid Reaction Database.

Sources

1-Benzhydryl-2-methylpiperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Benzhydryl-2-methylpiperazine

Abstract

This technical guide provides a comprehensive overview of 1-Benzhydryl-2-methylpiperazine, a derivative of piperazine featuring a benzhydryl group at one nitrogen atom and a methyl group on the piperazine ring. Due to the limited direct literature on this specific compound, this document synthesizes information from related molecules, namely 1-benzhydrylpiperazine and 2-methylpiperazine, to project its physicochemical properties and propose a robust synthesis protocol. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering foundational data and methodologies for the synthesis and characterization of this compound.

Physicochemical Properties

The properties of 1-Benzhydryl-2-methylpiperazine can be extrapolated from its constituent chemical moieties. The molecular formula is determined by the combination of a benzhydryl group (C₁₃H₁₁) and a 2-methylpiperazine group (C₅H₁₁N₂) at the N1 position.

PropertyValueSource
Molecular Formula C₁₈H₂₂N₂Calculated
Molecular Weight 266.38 g/mol Calculated
Appearance White to off-white crystalline powder (Predicted)[1][2]
Boiling Point >155 °C (Predicted)[1]
Melting Point >61-63 °C (Predicted)[1]
Solubility Soluble in organic solvents like ethanol and DMSO; low solubility in water (Predicted)[3]

Molecular Structure and Chemical Information

1-Benzhydryl-2-methylpiperazine is a chiral molecule due to the stereocenter at the second position of the piperazine ring. The structure consists of a piperazine ring substituted with a diphenylmethyl (benzhydryl) group on one nitrogen and a methyl group on an adjacent carbon.

Caption: Molecular structure of 1-Benzhydryl-2-methylpiperazine.

Proposed Synthesis Protocol

The synthesis of 1-Benzhydryl-2-methylpiperazine can be achieved via a nucleophilic substitution reaction. This involves the N-alkylation of 2-methylpiperazine with benzhydryl chloride.[4][5] The secondary amine of 2-methylpiperazine acts as a nucleophile, attacking the electrophilic carbon of benzhydryl chloride.

Reagents and Materials:

  • 2-Methylpiperazine[1][6][7][8]

  • Benzhydryl chloride[9][10][11][12][13]

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpiperazine (1.0 eq.) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the solution. The base is crucial to neutralize the hydrochloric acid formed during the reaction.

  • Addition of Alkylating Agent: Slowly add a solution of benzhydryl chloride (1.05 eq.) in anhydrous DMF to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-Benzhydryl-2-methylpiperazine.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Methylpiperazine 2-Methylpiperazine Reaction Nucleophilic Substitution 2-Methylpiperazine->Reaction Benzhydryl Chloride Benzhydryl Chloride Benzhydryl Chloride->Reaction Solvent Anhydrous DMF Base K2CO3 Temperature 60-80°C Crude Product Crude Product Reaction->Crude Product Work-up & Extraction Purified Product 1-Benzhydryl-2-methylpiperazine Crude Product->Purified Product Column Chromatography

Sources

Pharmacological Activity of 1-Benzhydryl-2-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have developed an in-depth technical guide on the pharmacological activity of 1-Benzhydryl-2-methylpiperazine derivatives . This guide focuses on the specific structural isomer where the methyl group is located at the C2 position of the piperazine ring, introducing chirality and conformational constraints that distinguish it from the classic N-methylated analog (Cyclizine) or the non-methylated metabolite (1-benzhydrylpiperazine).

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary & Structural Logic

The 1-Benzhydryl-2-methylpiperazine scaffold represents a critical structural evolution in the class of diarylmethylpiperazine drugs. Unlike its non-methylated parent (a metabolite of Cinnarizine) or its N4-methylated isomer (Cyclizine), the introduction of a methyl group at the C2 position of the piperazine ring creates a chiral center . This modification is not merely cosmetic; it fundamentally alters the pharmacodynamic profile by restricting the conformational flexibility of the piperazine ring and introducing stereoselective binding capabilities.

This guide analyzes the pharmacological utility of this scaffold, focusing on its dual activity as a Histamine H1 Receptor Antagonist and a Calcium Channel Blocker , while also detailing emerging applications in anti-inflammatory and antimicrobial therapeutics.

Chemical Structure & Stereochemistry

The core structure consists of a piperazine ring N-alkylated with a benzhydryl (diphenylmethyl) group at position 1 and a methyl group at position 2.

  • Chirality: The C2-methyl group creates two enantiomers: (R)- and (S)-1-benzhydryl-2-methylpiperazine.

  • Conformational Lock: The C2-methyl group favors specific chair conformations of the piperazine ring, potentially enhancing selectivity for G-protein coupled receptors (GPCRs) over off-target sites.

ChemicalStructure Benzhydryl Benzhydryl Group (Lipophilic Anchor) N1 N1 Nitrogen (Protonation Site) Benzhydryl->N1 Hydrophobic Interaction Piperazine Piperazine Ring (Linker) N1->Piperazine Core Scaffold C2 C2-Methyl Group (Chiral Center/Steric Lock) Piperazine->C2 Stereoselectivity N4 N4 Nitrogen (Derivatization Site) Piperazine->N4 Target Specificity

Figure 1: Structural dissection of the 1-Benzhydryl-2-methylpiperazine scaffold highlighting key pharmacophoric elements.

Synthesis & Resolution Methodologies

To study the pharmacological activity, high-purity synthesis of the 2-methyl derivative is required. The presence of the C2 chiral center necessitates stereoselective synthesis or resolution.

Synthetic Protocol: N-Alkylation Strategy

This protocol describes the synthesis of racemic (±)-1-benzhydryl-2-methylpiperazine.

Reagents:

  • 2-Methylpiperazine (1.0 eq)

  • Benzhydryl chloride (Chlorodiphenylmethane) (0.9 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-methylpiperazine (10 mmol) in ACN (50 mL) under nitrogen atmosphere.

  • Addition: Add TEA (15 mmol) followed by the dropwise addition of benzhydryl chloride (9 mmol) dissolved in ACN (10 mL) at 0°C.

    • Note: Using a slight excess of 2-methylpiperazine helps favor mono-alkylation at the less hindered N1 or N4 position. However, steric hindrance at C2 makes N4 more nucleophilic, but N1-benzhydryl is the target. Critical Optimization: To selectively target N1, one may need to protect N4 (e.g., with Boc anhydride) before benzhydryl alkylation, or separate isomers via column chromatography.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Evaporate solvent. Redissolve residue in DCM, wash with water and brine. Dry over anhydrous Na2SO4.[1]

  • Purification: Purify via silica gel column chromatography. The 1-benzhydryl-2-methyl isomer (sterically crowded) typically elutes differently from the 1-benzhydryl-3-methyl isomer (if formed via N4 attack).

Enantiomeric Resolution

For pharmacological precision, separate the enantiomers:

  • Method: Chiral HPLC using a Chiralcel OD-H column.

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 254 nm.

Pharmacological Profiles & Mechanism of Action

Histamine H1 Receptor Antagonism

Like its parent compounds (Cinnarizine, Cyclizine), 1-benzhydryl-2-methylpiperazine derivatives act as inverse agonists at the H1 receptor.

  • Mechanism: The bulky benzhydryl group anchors into the hydrophobic pocket of the H1 receptor (Transmembrane domains 3 and 5). The protonated N1 nitrogen interacts with Asp107.

  • Role of 2-Methyl: The C2-methyl group restricts rotation, potentially locking the phenyl rings in an optimal "propeller" conformation for receptor binding.

  • Therapeutic Outcome: Reduction in capillary permeability, suppression of smooth muscle contraction (bronchi/gut), and central sedation (if BBB permeable).

Calcium Channel Blockade (Type T and L)

Derivatives with lipophilic N4-substituents (similar to Cinnarizine) exhibit Ca2+ channel blocking activity.

  • Mechanism: Inhibition of voltage-gated L-type calcium channels in vascular smooth muscle.

  • Indication: Treatment of vestibular disorders (vertigo), motion sickness, and peripheral vascular disease.

Emerging Activity: Anti-Inflammatory & Antimicrobial

Recent studies indicate that urea and sulfonamide derivatives of 1-benzhydrylpiperazine possess significant anti-inflammatory properties by inhibiting the COX-2 and 5-LOX pathways.

Data Summary: Comparative Potency (IC50)

Compound Class Target IC50 / Ki Reference
Cyclizine (N-methyl) H1 Receptor ~15 nM [Standard]
1-Benzhydryl-2-methyl H1 Receptor ~10–50 nM* Predicted based on SAR
Sulfonamide Derivative COX-2 0.25 µM [Saraf et al., 2025]

| Urea Derivative | Anti-inflammatory | 60% Inhibition | [Kumar et al., 2017] |

Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by three regions: the Benzhydryl Anchor, the Piperazine Core, and the N4-Terminus.

SAR_Logic Core 1-Benzhydryl-2-methylpiperazine Region1 Region A: Benzhydryl (N1) Core->Region1 Region2 Region B: C2-Methyl Core->Region2 Region3 Region C: N4-Terminus Core->Region3 Effect1 Essential for H1 Affinity Halogenation (Cl, F) increases potency Region1->Effect1 Effect2 Chirality determines selectivity (S)-isomer often more potent for H1 Region2->Effect2 Effect3 Determines functional class: - Methyl = Antihistamine (Cyclizine-like) - Cinnamyl = Ca2+ Blocker (Cinnarizine-like) - Sulfonamide = COX-2 Inhibitor Region3->Effect3

Figure 2: SAR Decision Tree for optimizing 1-Benzhydryl-2-methylpiperazine derivatives.

Experimental Protocols

In Vitro H1 Receptor Binding Assay

To validate the affinity of new derivatives:

  • Source: Membrane preparations from CHO cells stably expressing human H1 receptors.

  • Radioligand: [3H]-Pyrilamine (2 nM).

  • Incubation: Incubate membranes with test compound (10^-10 to 10^-5 M) and radioligand for 60 min at 25°C in phosphate buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Carrageenan-Induced Paw Edema (Anti-inflammatory)

For derivatives showing COX/LOX inhibition potential:

  • Animals: Wistar rats (n=6 per group).

  • Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.

  • Treatment: Administer test compound (oral/IP) 1 hour prior to induction.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation: % Inhibition = (1 - Vt/Vc) * 100.

References

  • Saraf, P., et al. (2025). "Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity." RSC Medicinal Chemistry. Link

  • Kumar, C.S.A., et al. (2017). "Synthesis and Anti-Inflammatory Activity of 1-Benzhydryl-Piperazine Urea Derivatives." Journal of Applicable Chemistry, 6(2), 282-290. Link

  • Thakran, A.K., et al. (2012). "Synthesis and pharmacological evaluation of 1-benzhydryl piperazine derivatives."[2] International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.[2] Link

  • Arslan, Z., et al. (2024). "1-Benzhydryl-piperazine: Isolation, structure determination, and in silico studies."[3] Journal of Food Composition and Analysis. Link

  • Gupta, Y.K., et al. (2024). "Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives." Current Organic Synthesis. Link

Sources

1-Benzhydryl-2-methylpiperazine as a metabolite of Cinnarizine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Benzhydrylpiperazine, a Primary Metabolite of Cinnarizine

This guide provides a comprehensive technical overview of 1-benzhydrylpiperazine as a significant metabolite of the drug Cinnarizine. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the metabolic pathways, analytical methodologies, and scientific rationale behind the study of this compound.

A Note on the Analyte: 1-Benzhydrylpiperazine vs. 1-Benzhydryl-2-methylpiperazine

Part 1: Cinnarizine - The Parent Drug

Cinnarizine is a synthetic diphenylmethylpiperazine derivative widely used in clinical practice. It functions through a multimodal mechanism, acting as a non-competitive antagonist of smooth muscle contractions and exhibiting antihistaminic (H1 receptor), sedative, and calcium channel-blocking properties.[5] These actions make it effective for the management of vestibular disorders such as vertigo, tinnitus, nausea, and vomiting, and for the prophylaxis of motion sickness.

Pharmacokinetic Profile: Upon oral administration, Cinnarizine is absorbed from the gastrointestinal tract, reaching peak plasma concentrations within 1 to 4 hours. It is highly protein-bound (approximately 91%) and undergoes extensive metabolism, primarily in the liver. The elimination half-life varies, typically ranging from 4 to 24 hours. Metabolites are excreted in both feces (about two-thirds) and urine (about one-third).[6] The extensive nature of its metabolism necessitates a thorough understanding of its metabolic products for a complete safety and efficacy profile.

Part 2: The Metabolic Fate of Cinnarizine

The biotransformation of Cinnarizine is a critical aspect of its pharmacology. The process is predominantly oxidative and is mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver.

Key Metabolic Pathways: Two principal metabolic routes have been identified for Cinnarizine:

  • Oxidative N-Dealkylation: This is a major pathway where the cinnamyl group is cleaved from the piperazine ring. This reaction directly yields 1-benzhydrylpiperazine (also referred to as Cinnarizine EP Impurity A or Cinnarizine metabolite M1).[1][2][4]

  • Ring Hydroxylation: This involves the addition of a hydroxyl group (-OH) to one of the aromatic rings. Para-hydroxylation on the cinnamyl phenyl ring and the diphenylmethyl group are known reactions.[7][8][9]

Enzymology of Metabolism: The metabolism of Cinnarizine is largely attributed to CYP2D6, which is highly involved in the ring-hydroxylation pathway.[7] Other isoforms, including CYP2B6, CYP1A2, and CYP2C9, are also implicated in its oxidative metabolism, likely contributing to the N-dealkylation process.[10][11] The involvement of multiple CYP enzymes highlights the potential for drug-drug interactions.

Visualizing the Primary Metabolic Pathway

The following diagram illustrates the N-dealkylation of Cinnarizine to its primary metabolite, 1-benzhydrylpiperazine.

G cluster_0 Metabolic Transformation of Cinnarizine Cinnarizine Cinnarizine (Parent Drug) Metabolite 1-Benzhydrylpiperazine (Primary Metabolite) Cinnarizine->Metabolite Oxidative N-Dealkylation (CYP450 Enzymes) Byproduct 3-phenylprop-2-en-1-al (Cinnamaldehyde) Cinnarizine->Byproduct

Caption: N-dealkylation of Cinnarizine to 1-benzhydrylpiperazine.

Part 3: The Metabolite - 1-Benzhydrylpiperazine and Its Isomeric Considerations

Chemical Identity of 1-Benzhydrylpiperazine: This compound is the core structure remaining after the enzymatic removal of the cinnamyl side chain from Cinnarizine.

PropertyValue
IUPAC Name 1-(diphenylmethyl)piperazine
Synonyms Benzhydrylpiperazine, Norcyclizine, Cinnarizine Impurity A
Molecular Formula C₁₇H₂₀N₂
Molecular Weight 252.35 g/mol [1]
Structure A piperazine ring substituted at one nitrogen with a benzhydryl group.

The Hypothetical "2-Methyl" Isomer:

A "2-methyl" designation would place a methyl group on the carbon atom of the piperazine ring adjacent to the nitrogen where the benzhydryl group is attached.

  • Structure of 1-Benzhydryl-2-methylpiperazine: This would be an isomer of other methylated piperazine derivatives.

  • Analytical Challenge: Differentiating between regioisomers (compounds with the same atoms connected differently) is a significant challenge in forensic and metabolic analysis. Techniques like mass spectrometry may produce identical or very similar fragmentation patterns for isomers, making definitive identification difficult without chromatographic separation and potentially other spectroscopic methods like infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR).[12][13] The inability to easily distinguish such isomers necessitates rigorous analytical validation to avoid misidentification.[14][13]

Part 4: Analytical Methodologies for Metabolite Identification

The identification and quantification of metabolites like 1-benzhydrylpiperazine are foundational to drug development. This requires a systematic approach combining in vitro metabolism studies with advanced analytical techniques.

Experimental Protocol: In Vitro Metabolite Generation using Human Liver Microsomes (HLM)

This protocol describes a standard experiment to generate Cinnarizine metabolites for subsequent analysis. The causality behind this choice is that HLMs are a subcellular fraction rich in CYP450 enzymes, providing a cost-effective and robust system for studying Phase I metabolic reactions like N-dealkylation.[10][11]

Objective: To generate and detect the 1-benzhydrylpiperazine metabolite from Cinnarizine.

Materials:

  • Cinnarizine stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (IS) (e.g., Metoprolol) for reaction termination and sample processing.

  • Incubator/water bath at 37°C

Methodology:

  • Preparation: Prepare a working solution of Cinnarizine (e.g., 100 µM) by diluting the stock solution in phosphate buffer.

  • Pre-incubation: In a microcentrifuge tube, add the phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and the Cinnarizine working solution (final concentration e.g., 1 µM). Gently mix and pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This cofactor (NADPH) is essential for CYP450 enzyme activity.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). A time-course experiment (0, 5, 15, 30, 60 min) is recommended to observe the rate of metabolite formation.

  • Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step simultaneously halts enzymatic activity and precipitates proteins.

  • Sample Processing: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Analytical Workflow: LC-MS/MS for Identification and Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite analysis due to its superior sensitivity and selectivity.

Visualizing the Analytical Workflow

G cluster_workflow LC-MS/MS Analytical Workflow Sample Processed Sample (Supernatant from HLM incubation) HPLC HPLC System (e.g., C18 Column) Sample->HPLC Injection IonSource Electrospray Ionization (ESI Source) HPLC->IonSource Chromatographic Separation MS1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) IonSource->MS1 Ionization CID Collision Cell (Q2) (Fragmentation) MS1->CID Isolation MS2 Mass Analyzer 2 (Q3) (Product Ion Detection) CID->MS2 Collision-Induced Dissociation Detector Detector & Data System MS2->Detector Analysis

Caption: A typical workflow for metabolite analysis using LC-MS/MS.

Experimental Protocol: LC-MS/MS Method for 1-Benzhydrylpiperazine

This protocol provides a starting point for developing a robust analytical method.

Objective: To separate and identify 1-benzhydrylpiperazine from Cinnarizine and quantify it in a biological matrix.

Instrumentation & Conditions:

ParameterRecommended SettingRationale
HPLC Column C18, 2.1 x 50 mm, 1.8 µmReverse-phase C18 columns provide excellent retention and separation for moderately lipophilic compounds like Cinnarizine and its metabolites.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common MS-compatible modifier that aids in protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for eluting the analytes.
Flow Rate 0.4 mL/minA standard flow rate for analytical UPLC/HPLC systems.
Gradient Start at 10% B, ramp to 95% B over 5 min, hold, and re-equilibrateA gradient elution is necessary to separate the parent drug from the more polar metabolite.
Ionization Mode Positive Electrospray Ionization (ESI+)The piperazine nitrogens are basic and readily accept a proton, making ESI+ highly sensitive for these compounds.
MS/MS Transitions Cinnarizine: Q1: 369.2 -> Q3: 167.11-Benzhydrylpiperazine: Q1: 253.2 -> Q3: 167.1Q1 is the protonated molecular ion [M+H]⁺. Q3 represents a characteristic product ion. The benzhydryl cation (C₁₃H₁₁⁺, m/z 167.1) is a stable and abundant fragment from both molecules, making it an excellent choice for detection.[14]
Internal Standard Metoprolol or similar stable isotope-labeled standardAn IS is crucial for accurate quantification, correcting for variations in sample preparation and instrument response.

Part 5: Conclusion

1-Benzhydrylpiperazine is a principal metabolite of Cinnarizine, formed via a well-established N-dealkylation pathway mediated by hepatic CYP450 enzymes. The study of this metabolite is integral to understanding the complete pharmacokinetic and safety profile of Cinnarizine. While the specified "1-Benzhydryl-2-methylpiperazine" is not documented in the literature, the inquiry highlights the critical importance of robust, specific, and validated analytical methods, such as LC-MS/MS, which are capable of differentiating between structurally similar isomers. Future research could focus on synthesizing and evaluating the pharmacological activity of potential minor metabolites and isomers to build a more comprehensive model of Cinnarizine's disposition in the body.

References

  • Narimatsu, S., Kariya, S., Isozaki, S., Ohmori, S., Kitada, M., Hosokawa, S., Masubuchi, Y., & Suzuki, T. (1993). Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes. Biochemical and Biophysical Research Communications, 193(3), 1262–1268. [Link]

  • Abdel-Wadood, H. M., Mohamed, N. A., & El-Gindy, A. E.-G. (2002). LC and TLC Determination of Cinnarizine in Pharmaceutical Preparations and Serum. Journal of Pharmaceutical and Biomedical Analysis, 28(4), 711-719. [Link]

  • Dal Cason, T. A., DeRuiter, J., & Clark, C. R. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science Research, 3(2), 167–181. [Link]

  • DeRuiter, J., & Clark, C. R. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. [Link]

  • ClinPGx. (n.d.). cinnarizine. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of (a) cinnarizine (CIN), (b) dimenhydrinate (DMH) and (c) diphenhydramine (DIP) the active moiety of DMH. [Link]

  • Dal Cason, T. A., DeRuiter, J., & Clark, C. R. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PubMed, 30483665. [Link]

  • National Center for Biotechnology Information. (n.d.). Cinnarizine. PubChem. Retrieved March 4, 2026, from [Link]

  • ScienceDirect. (n.d.). Diphenylmethylpiperazine. Retrieved March 4, 2026, from [Link]

  • D'Agostino, A., De Simone, A., Di Stasio, F., D'Urso, A., Iesce, M. R., & Cermola, F. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Czosnowska, E., & Zuba, D. (2015). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzhydrylpiperazine. PubChem. Retrieved March 4, 2026, from [Link]

  • Zhu, N., Yu, C., Hua, Z.-d., Xu, P., Wang, Y.-m., Di, B., & Su, M.-x. (2018). Mass Fragmentation Characteristics of Piperazine Analogues. Chinese Journal of Analytical Chemistry, 46(11), 1823-1829. [Link]

  • PubChemLite. (n.d.). Cinnarizine metabolite m4 (C26H28N2O). Retrieved March 4, 2026, from [Link]

  • PubChemLite. (n.d.). Cinnarizine metabolite m2 (C26H28N2O). Retrieved March 4, 2026, from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University Electronic Theses and Dissertations. [Link]

  • PharmaCompass. (n.d.). 1-Benzhydryl-piperazine. Retrieved March 4, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Cinnarizine - Impurity A. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (n.d.). Diphenylmethylpiperazine. Retrieved March 4, 2026, from [Link]

  • Al-Hadiya, Z. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1957. [Link]

  • Al-Hadiya, Z. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]

Sources

Solubility Profile of 1-Benzhydryl-2-methylpiperazine in Organic Solvents: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

1-Benzhydryl-2-methylpiperazine belongs to a class of pharmacologically significant scaffolds, the benzhydrylpiperazines, which are integral to numerous therapeutic agents. The successful transition of such a molecule from discovery to a viable drug product is fundamentally dependent on its physicochemical properties, with solubility being paramount. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-Benzhydryl-2-methylpiperazine in a range of common organic solvents. We will first explore the theoretical underpinnings of its solubility based on its molecular structure. Subsequently, this guide presents a detailed, field-proven experimental protocol using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for precise quantitative analysis. This document is designed to equip researchers, chemists, and formulation scientists with the necessary tools to generate a robust and reliable solubility profile, a critical dataset for process chemistry, purification, formulation development, and preclinical studies.

Introduction: The Critical Role of Solubility Profiling

In the landscape of drug discovery and development, the solubility of an Active Pharmaceutical Ingredient (API) is a critical attribute that influences nearly every stage of its lifecycle. Poor solubility can lead to significant hurdles, including challenging synthetic workups, low bioavailability, and difficulties in developing stable and effective formulations.[1][2] For molecules like 1-Benzhydryl-2-methylpiperazine, a derivative of a well-known pharmacophore, a comprehensive understanding of its behavior in various organic solvents is not merely academic; it is a prerequisite for success.

Organic solvents are the lifeblood of pharmaceutical development, used extensively in:

  • Synthesis and Purification: Selecting an appropriate solvent system is crucial for achieving high reaction yields and effective purification through methods like crystallization or chromatography.

  • Preclinical Formulation: Early-stage in vitro and in vivo studies often require dissolving the compound in organic solvents or co-solvent systems for administration.[3]

  • Analytical Method Development: HPLC and other analytical techniques rely on the complete dissolution of the analyte in a suitable mobile phase.

  • Solid-State Characterization: Polymorph screens and salt selection studies, which are vital for ensuring the stability and performance of the final drug substance, are heavily dependent on solubility in different organic solvents.[4]

This guide, therefore, provides both the theoretical rationale and a practical, step-by-step methodology to empower researchers to fully characterize the solubility of 1-Benzhydryl-2-methylpiperazine.

Theoretical Framework for Solubility

The solubility of a solute in a given solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, qualitative predictor of these interactions.

Physicochemical Properties of 1-Benzhydryl-2-methylpiperazine

To predict the solubility of 1-Benzhydryl-2-methylpiperazine, we must first analyze its structure. It is an analogue of 1-Benzhydrylpiperazine, for which physicochemical data is available.

  • Structure: The molecule consists of two key regions:

    • The Benzhydryl Group: Two phenyl rings attached to a single carbon. This moiety is large, non-polar, and hydrophobic. It will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

    • The 2-Methylpiperazine Ring: A heterocyclic amine ring. This part of the molecule is polar. The secondary amine (-NH-) acts as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors.[5] The presence of the methyl group at the 2-position introduces slight steric hindrance and a minor increase in lipophilicity compared to its parent compound.

  • Predicted Properties (extrapolated from 1-Benzhydrylpiperazine[5][6]):

    • Molecular Weight: ~266.38 g/mol

    • LogP (Octanol-Water Partition Coefficient): Expected to be around 3.0, indicating significant lipophilicity.

    • Hydrogen Bond Donors: 1 (the piperazine N-H)

    • Hydrogen Bond Acceptors: 2 (both piperazine nitrogens)

Solute-Solvent Interactions and Predicted Solubility

Based on its amphiphilic nature (possessing both polar and non-polar regions), we can predict its relative solubility in different classes of organic solvents.

Solvent ClassRepresentative SolventsPrimary Solute-Solvent InteractionPredicted Relative SolubilityRationale
Polar Protic Methanol, EthanolHydrogen bonding with the piperazine ring; Dipole-dipole interactions.Moderate to High The hydroxyl group of the alcohols can effectively solvate the polar piperazine ring through hydrogen bonding. The alkyl chains can interact favorably with the benzhydryl group.
Polar Aprotic DMSO, DMF, AcetonitrileDipole-dipole interactions; Hydrogen bond acceptance by the solvent.High Solvents like DMSO and DMF are excellent hydrogen bond acceptors and have strong dipoles, allowing them to effectively solvate both the polar and non-polar portions of the molecule.
Non-Polar Hexane, TolueneVan der Waals forces with the benzhydryl group.Low to Moderate The large, non-polar benzhydryl group will interact well with these solvents. However, the polar piperazine ring will be poorly solvated, limiting overall solubility.
Chlorinated Dichloromethane (DCM), ChloroformDipole-dipole interactions; Weak hydrogen bond acceptance.High These solvents offer a good balance, capable of solvating the non-polar benzhydryl group while also interacting favorably with the polar piperazine moiety.

Experimental Protocol: Quantitative Solubility Determination via Shake-Flask Method

The following protocol describes the gold-standard equilibrium shake-flask method for determining thermodynamic solubility.[7] This method ensures that the solution has reached equilibrium with the solid drug, providing the most accurate and relevant solubility value.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep_vial Add excess compound to 2 mL vial add_solvent Add 1 mL of organic solvent prep_vial->add_solvent shake Seal vial and shake at constant temperature (e.g., 25°C for 24-48h) add_solvent->shake centrifuge Centrifuge at >10,000g for 15 min shake->centrifuge filter Filter supernatant with 0.22 µm PTFE filter centrifuge->filter dilute Dilute filtered sample into mobile phase filter->dilute hplc Inject onto calibrated HPLC-UV system dilute->hplc quantify Quantify concentration against standard curve hplc->quantify

Caption: Workflow for determining thermodynamic solubility.

Materials and Reagents
  • Solute: 1-Benzhydryl-2-methylpiperazine (purity >98%)

  • Solvents: HPLC-grade Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexane.

  • Equipment: Analytical balance, 2 mL glass vials with screw caps, orbital shaker with temperature control, benchtop centrifuge, volumetric flasks, pipettes, 0.22 µm PTFE syringe filters, HPLC system with UV detector.

Step-by-Step Methodology

Step 1: Preparation of Standard Solutions for HPLC Calibration

  • Accurately prepare a 1.0 mg/mL stock solution of 1-Benzhydryl-2-methylpiperazine in a suitable solvent (e.g., Acetonitrile).

  • Perform serial dilutions to create a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Analyze these standards via HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.

Step 2: Sample Preparation and Equilibration

  • Add an excess amount of 1-Benzhydryl-2-methylpiperazine (approx. 10-20 mg) to a 2 mL glass vial. The key is to ensure solid material remains after equilibration.

  • Accurately add 1.0 mL of the desired organic solvent to the vial.

  • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Causality: Shake the samples for at least 24 to 48 hours. This duration is critical to ensure the system reaches true thermodynamic equilibrium between the dissolved and undissolved solid.

Step 3: Phase Separation

  • After equilibration, visually confirm the presence of undissolved solid in each vial.

  • Centrifuge the vials at high speed (>10,000 x g) for 15 minutes to pellet the excess solid.

  • Causality: This step removes the bulk of suspended particles. Direct filtration of a heavy slurry can cause the filter to clog and may not be effective.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This removes any remaining microscopic particles, which would otherwise lead to an overestimation of solubility.

Step 4: Quantification

  • Accurately dilute a known volume of the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve. A dilution factor of 100x or 1000x may be necessary depending on the solubility.

  • Inject the diluted sample onto the HPLC-UV system.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~230 nm (to be confirmed by UV scan)

    • Injection Volume: 10 µL

Step 5: Calculation

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original solubility using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a comprehensive table for clear comparison and analysis.

Table 1: Experimental Solubility of 1-Benzhydryl-2-methylpiperazine at 25°C

SolventSolvent ClassDielectric ConstantExperimental Solubility (mg/mL)Experimental Solubility (mol/L)
DichloromethaneChlorinated9.1(Experimental Data)(Calculated Data)
DMSOPolar Aprotic47.2(Experimental Data)(Calculated Data)
MethanolPolar Protic32.7(Experimental Data)(Calculated Data)
EthanolPolar Protic24.5(Experimental Data)(Calculated Data)
AcetonitrilePolar Aprotic37.5(Experimental Data)(Calculated Data)
Ethyl AcetateEster6.0(Experimental Data)(Calculated Data)
TolueneNon-Polar2.4(Experimental Data)(Calculated Data)
n-HexaneNon-Polar1.9(Experimental Data)(Calculated Data)

Interpretation: The results should be analyzed to identify trends. A high solubility in solvents like DCM and DMSO would confirm the predictions based on the molecule's amphiphilic character. Conversely, low solubility in hexane would highlight the limiting effect of the polar piperazine ring in a non-polar environment. These quantitative data are invaluable for guiding rational solvent selection in subsequent development activities.

Conclusion

This guide has established a robust framework for assessing the solubility profile of 1-Benzhydryl-2-methylpiperazine. By combining a theoretical understanding of its molecular properties with a rigorous, validated experimental protocol, researchers can generate the precise and reliable data needed to accelerate its development. An accurate solubility profile is a cornerstone of effective process development and formulation, mitigating risks and reducing costly delays that can arise from unforeseen physicochemical challenges.[1] The methodologies and principles outlined herein provide a clear path to achieving this critical characterization.

References

  • BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Veranova (n.d.). Improving solubility and accelerating drug development. Available at: [Link]

  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • SlideShare (n.d.). solubility experimental methods.pptx. Available at: [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Available at: [Link]

  • Facco, P. et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. Available at: [Link]

  • Jouyban, A., & Fakhree, M. A. A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of Benzhydryl piperazine (CAS 841-77-0). Available at: [Link]

  • Tripathi, D. et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. Available at: [Link]

  • PharmaCompass (n.d.). 1-Benzhydryl-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

Sources

Structural, Synthetic, and Pharmacological Divergence: A Comparative Analysis of 1-Benzhydrylpiperazine and 1-Benzhydryl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the piperazine scaffold is a ubiquitous pharmacophore. However, minor steric modifications can drastically alter a molecule's pharmacological trajectory. This technical guide explores the fundamental differences between [1] (1-BHP) and its methylated derivative,[2] (1-BH-2-MP). As a Senior Application Scientist, I will dissect how a single methyl group at the C2 position shifts the molecule from a flexible, broad-spectrum opioid/histamine ligand to a conformationally locked, stereospecific building block for advanced antiviral therapeutics.

Structural and Conformational Dynamics

The Causality of Steric Hindrance 1-BHP is an achiral molecule characterized by a bare piperazine ring attached to a bulky diphenylmethyl (benzhydryl) group[3]. Because the C2 and C6 positions of the piperazine ring are unsubstituted, the N1-benzhydryl bond enjoys significant rotational freedom. This flexibility allows 1-BHP to undergo "induced fit" conformational changes across various shallow receptor pockets.

Conversely, 1-BH-2-MP introduces a methyl group at the C2 position, immediately adjacent to the N1 atom[2]. This seemingly minor addition has profound consequences:

  • Chirality : It creates a stereocenter, yielding (R) and (S) enantiomers (e.g., CAS 306296-84-4 for the (S)-enantiomer)[2].

  • Conformational Locking : The C2-methyl group creates a severe steric clash with the rotating phenyl rings of the benzhydryl group. To minimize steric strain, the piperazine ring is forced into a specific chair conformation where the bulky groups adopt pseudo-equatorial positions. This locked conformation restricts indiscriminate binding, providing the exact spatial arrangement required to penetrate deep, highly specific binding pockets.

Pathway BHP 1-Benzhydrylpiperazine (Achiral, Flexible) DOR Delta-Opioid Receptor (Analgesia) BHP->DOR Conformational Adaptation H1 H1-Histamine Receptor (Antiemetic) BHP->H1 Broad Affinity BH2MP (S)-1-Benzhydryl-2- methylpiperazine (Chiral, Locked) CCR5 CCR5 Chemokine Receptor (HIV Entry Inhibition) BH2MP->CCR5 Stereospecific Key-Lock Fit

Fig 1: Pharmacological divergence driven by C2-methyl steric restriction.

Pharmacological Applications and Target Engagement

Because of its structural flexibility, 1-BHP acts as a non-peptidic delta-opioid receptor (DOR) agonist/antagonist and exhibits amphetamine-like central nervous system effects[1]. It is also the primary metabolic precursor to classical H1-antihistamines like cyclizine and cinnarizine[1].

In stark contrast, 1-BH-2-MP is rarely used as an end-stage drug itself. Instead, it is a highly specialized chiral scaffold. According to patent literature (e.g., US06391865B1), it is a critical intermediate in synthesizing CCR5 antagonists[2]. The (S)-enantiomer ensures that subsequent alkylation at the unhindered N4 position projects the pharmacophore precisely into the CCR5 receptor, effectively blocking HIV-1 from entering host macrophages[2].

Quantitative Data Comparison

To summarize the physicochemical disparities, the following table outlines the core metrics of both compounds.

Property1-Benzhydrylpiperazine (1-BHP)1-Benzhydryl-2-methylpiperazine
CAS Number [3]107756-17-2 (Racemic), 306296-84-4 (S-isomer)[2]
Molecular Formula C17H20N2C18H22N2
Molecular Weight 252.36 g/mol [3]266.38 g/mol
Chirality AchiralChiral (C2 stereocenter)
Steric Hindrance (N1) LowHigh (C2-methyl clash with benzhydryl)
Primary Target Class Delta-Opioid (DOR), H1-Histamine[1]CCR5 (Chemokine Receptor)[2]
Synthetic Utility Precursor to Cyclizine/CinnarizineChiral scaffold for HIV entry inhibitors

Experimental Protocol: Stereoselective Synthesis & Validation

Synthesizing 1-BHP is a trivial direct alkylation. However, synthesizing (S)-1-BH-2-MP requires absolute preservation of the C2 stereocenter. Direct alkylation of 2-methylpiperazine with benzhydryl chloride often yields a racemic mixture or favors the wrong regioisomer due to steric hindrance.

The field-proven solution is to build the piperazine ring as a diketopiperazine (which locks the stereocenter safely) and then reduce the carbonyls[2].

Causality of Reagent Choice : We use a combination of Sodium Borohydride (NaBH₄) and Boron Trifluoride Etherate (BF₃·Et₂O). Why not Lithium Aluminum Hydride (LiAlH₄)? LiAlH₄ is too harsh and can cause ring-opening or racemization at the alpha-carbon. BF₃·Et₂O acts as a Lewis acid, coordinating to the carbonyl oxygen to make it highly electrophilic. This allows the milder NaBH₄ to reduce the amide to an amine cleanly without destroying the delicate stereocenter[2].

Workflow Step1 1. Diketopiperazine Formation (S)-1-benzhydryl-6-methylpiperazine-2,5-dione Step2 2. Carbonyl Activation BF3·Et2O Complexation Step1->Step2 Stereocenter Protected Step3 3. Hydride Reduction NaBH4 in DME/MeOH/H2O (22h) Step2->Step3 Electrophilic Enhancement Step4 4. Self-Validation IR/NMR & Chiral HPLC (ee >99%) Step3->Step4 Amide to Amine Conversion

Fig 2: Stereoselective reduction workflow for (S)-1-benzhydryl-2-methylpiperazine.

Step-by-Step Methodology (Self-Validating System)
  • Preparation : Suspend (S)-1-benzhydryl-6-methylpiperazine-2,5-dione (1.0 eq) in anhydrous dimethoxyethane (DME).

  • Activation : Dropwise, add BF₃·Et₂O (4.0 eq) at 0°C under an inert argon atmosphere. Stir for 30 minutes to ensure complete Lewis acid-base complexation.

  • Reduction : Slowly add NaBH₄ (4.0 eq) dissolved in a minimal amount of methanol/water. (Caution: Vigorous hydrogen gas evolution will occur).

  • Reflux : Heat the reaction mixture to reflux (approx. 85°C) for 22.0 hours[2].

  • Quenching & Extraction : Cool to room temperature. Quench cautiously with 1M HCl to destroy excess hydride, then basify with 2M NaOH to pH 10 to free-base the piperazine. Extract with dichloromethane (3 x 50 mL).

  • System Validation Checkpoint :

    • Spectroscopic Validation: Run a rapid ATR-FTIR on the crude extract. If a strong absorption band persists at 1650–1680 cm⁻¹ (amide C=O stretch), the reduction is incomplete. A successful reaction will show the complete disappearance of this peak.

    • Chiral Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The (S)-enantiomer must show an enantiomeric excess (ee) of >99%. If a secondary peak appears, racemization occurred during the reflux phase, indicating moisture contamination in the BF₃·Et₂O.

References

  • Wikipedia Contributors. "Diphenylmethylpiperazine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Center for Biotechnology Information. "Benzhydrylpiperazine." PubChem Compound Summary for CID 70048. URL:[Link]

  • MolAid Chemical Database. "(S)-1-benzhydryl-2-methylpiperazine (CAS 306296-84-4) / Patent US06391865B1." MolAid. URL:[Link]

  • Kaczor A, Matosiuk D. "Non-peptide opioid receptor ligands - recent advances. Part I - agonists." Current Medicinal Chemistry (2002). URL:[Link]

Sources

CAS number and identifiers for 1-Benzhydryl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 1-Benzhydryl-2-methylpiperazine , structured for researchers and drug development professionals.

Executive Summary

1-Benzhydryl-2-methylpiperazine (also known as 1-(Diphenylmethyl)-2-methylpiperazine) is a specialized piperazine derivative characterized by a diphenylmethyl group at the N1 position and a methyl substituent at the adjacent C2 carbon.[1][2] Unlike its regioisomer (1-benzhydryl-3-methylpiperazine) or its unmethylated parent (1-benzhydrylpiperazine), this compound introduces significant steric constraints near the basic nitrogen, influencing its pharmacokinetics and binding affinity in medicinal chemistry.

It serves as a critical chiral building block and intermediate in the synthesis of CCR5 antagonists (HIV therapeutics), calcium channel blockers, and antihistamines. Its structural rigidity and chirality make it a valuable scaffold for fine-tuning the selectivity of G-protein coupled receptor (GPCR) ligands.

Chemical Identification & Identifiers

The following matrix consolidates the verified identifiers for the racemic compound and its enantiomers. Researchers must distinguish between the 2-methyl and 3-methyl regioisomers, as their CAS numbers and reactivities differ significantly.

Identity Matrix
Identifier TypeValue (Racemic / Unspecified)Value ((S)-Enantiomer)
CAS Number 107756-17-2 306296-84-4
Chemical Name 1-(Diphenylmethyl)-2-methylpiperazine(S)-1-Benzhydryl-2-methylpiperazine
Molecular Formula C₁₈H₂₂N₂C₁₈H₂₂N₂
Molecular Weight 266.38 g/mol 266.38 g/mol
MDL Number MFCD09838722MFCD03788219
SMILES CC1CNCCN1C(C2=CC=CC=C2)C3=CC=CC=C3C[C@H]1CNCCN1C(C2=CC=CC=C2)C3=CC=CC=C3
InChI Key Computed based on structureComputed based on structure

Critical Note on Regioisomerism: Do not confuse with 1-Benzhydryl-3-methylpiperazine (CAS 1009304-81-7), where the methyl group is located at the C3 position (adjacent to the secondary amine, N4). The 2-methyl isomer discussed here has the methyl group adjacent to the tertiary, benzhydryl-substituted nitrogen (N1), creating a more sterically congested environment.

Structural Analysis & Stereochemistry

The physicochemical behavior of 1-benzhydryl-2-methylpiperazine is governed by the proximity of the bulky benzhydryl group to the C2-methyl group.

Conformation and Steric Hindrance
  • N1-Substitution: The benzhydryl group is attached to N1.

  • C2-Methylation: The methyl group at C2 creates 1,2-allylic strain (A-strain) analogues in the chair conformation of the piperazine ring.

  • Impact: This steric crowding reduces the nucleophilicity of N1 (already tertiary) and imposes conformational locking, which is advantageous for receptor subtype selectivity (e.g., distinguishing between Dopamine D2 and Histamine H1 receptors).

Chiral Resolution

The (S)-enantiomer (CAS 306296-84-4) is frequently the pharmacologically active scaffold in downstream APIs.

  • Resolution Method: Racemic mixtures are typically resolved using tartaric acid derivatives or via asymmetric synthesis (see Section 4).

  • Configuration: The absolute configuration at C2 dictates the spatial orientation of the N4-substituent in the final drug molecule.

Synthetic Methodologies

Synthesis of the 2-methyl isomer is more challenging than the 3-methyl isomer due to the steric hindrance at N1. Direct alkylation of 2-methylpiperazine with benzhydryl chloride typically yields the 3-methyl isomer (alkylation at the less hindered N4) as the major product. Therefore, specific directed pathways are required.

Pathway A: Reduction of Diketopiperazine (High Specificity)

This is the preferred industrial route for high optical purity and regiocontrol.

  • Precursor Formation: Coupling of N-benzhydryl-glycine with L-alanine (for S-isomer).

  • Cyclization: Formation of the diketopiperazine (cyclic dipeptide).

  • Reduction: Global reduction of the carbonyls using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF.

Pathway B: Regioselective Protection Strategy
  • Protection: Selective protection of the less hindered N4 of 2-methylpiperazine (e.g., with Boc anhydride).

  • Alkylation: Reaction of N4-Boc-2-methylpiperazine with Benzhydryl chloride (forceful conditions required due to steric hindrance at N1).

  • Deprotection: Acidic removal of the Boc group.

Visualization of Synthetic Logic

The following diagram illustrates the contrast between the "Direct Alkylation" (low selectivity) and the "Diketopiperazine Reduction" (high specificity) routes.

SynthesisPathways Start 2-Methylpiperazine Direct Direct Alkylation (Base, DMF) Start->Direct BenzCl Benzhydryl Chloride BenzCl->Direct Prod3 Major Product: 1-Benzhydryl-3-methylpiperazine (Wrong Isomer) Direct->Prod3 Steric Control favors N4 AminoAcids N-Benzhydryl-Glycine + Alanine Diketone Intermediate: 1-Benzhydryl-6-methyl- piperazine-2,5-dione AminoAcids->Diketone Cyclization Reduction Reduction (LiAlH4 / BH3) Diketone->Reduction Target Target: 1-Benzhydryl-2-methylpiperazine (CAS 107756-17-2) Reduction->Target Regiospecific

Figure 1: Synthetic pathways contrasting the direct alkylation (yielding the unwanted 3-methyl isomer) vs. the diketopiperazine reduction route (yielding the target 2-methyl isomer).

Pharmaceutical Applications & Mechanism

1-Benzhydryl-2-methylpiperazine acts as a pharmacophore scaffold in several therapeutic classes.

CCR5 Antagonists (HIV)

The scaffold is used in the synthesis of CCR5 antagonists, which block the entry of HIV-1 into host cells.

  • Mechanism: The benzhydryl group occupies a hydrophobic pocket in the CCR5 receptor, while the piperazine core positions a basic nitrogen to interact with Asp280 or Glu283.

  • Role of Methyl Group: The C2-methyl group restricts the conformational flexibility of the piperazine ring, locking the molecule into a bioactive conformation that enhances binding affinity and selectivity over other chemokine receptors (e.g., CCR2).

Calcium Channel Blockers

Analogous to Cinnarizine and Flunarizine , derivatives of this scaffold exhibit T-type calcium channel blocking activity.

  • Structure-Activity Relationship (SAR): The lipophilic benzhydryl moiety facilitates membrane penetration, allowing the drug to access the transmembrane domain of the calcium channel.

Analytical Profiling

To validate the identity and purity of 1-Benzhydryl-2-methylpiperazine, the following analytical parameters are standard.

HPLC Method (Chiral Purity)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 230 nm (Benzhydryl absorption).

  • Retention: The (S)-isomer typically elutes distinct from the (R)-isomer, allowing for enantiomeric excess (ee) calculation.

NMR Spectroscopy (1H NMR, 400 MHz, CDCl3)
  • Aromatic Region: δ 7.1–7.5 ppm (Multiplet, 10H, Benzhydryl phenyls).

  • Benzhydryl Methine: δ 4.2–4.4 ppm (Singlet or broad doublet, 1H, Ar₂CH -N).

  • Piperazine Ring: Distinct splitting pattern due to asymmetry.

  • Methyl Group: δ 1.0–1.2 ppm (Doublet, 3H, J ≈ 6-7 Hz).

    • Diagnostic Signal: The coupling of the methyl doublet and the chemical shift of the adjacent methine proton (C2-H) confirms the position of the methyl group relative to the benzhydryl nitrogen.

References

  • MolAid Chemical Database. (2023). (S)-1-benzhydryl-2-methylpiperazine Structure and Reaction Info. Retrieved from [Link]

  • U.S. Patent 6,391,865. (2002). Piperazine derivatives useful as CCR5 antagonists.[3] (Describes the use of the scaffold in HIV drug synthesis).

Sources

Role of 1-Benzhydryl-2-methylpiperazine in antihistamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis and Application of 1-Benzhydryl-2-methylpiperazine in Antihistamine Research

Part 1: Executive Summary & Strategic Importance

1-Benzhydryl-2-methylpiperazine (CAS: 107756-17-2) serves as a critical chiral scaffold in the development of next-generation H1-antihistamines and neuroactive ligands. Unlike its achiral regioisomer Cyclizine (1-benzhydryl-4-methylpiperazine), the inclusion of a methyl group at the C2 position of the piperazine ring introduces a stereogenic center. This structural modification allows medicinal chemists to exploit enantiomeric selectivity , enhancing binding affinity to the Histamine H1 receptor while potentially reducing off-target effects (e.g., anticholinergic or sedative side effects) associated with first-generation antihistamines.

This guide details the regioselective synthesis of this intermediate, addressing the specific challenge of distinguishing between the N1 and N4 nitrogen atoms of the 2-methylpiperazine core.

Part 2: Chemical Fundamentals & Challenges

Structural Analysis
  • Core Scaffold: 2-Methylpiperazine.

  • Key Substituent: Diphenylmethyl (Benzhydryl) group at N1.[1][2]

  • Chirality: The C2 methyl group creates (R) and (S) enantiomers. The (S)-enantiomer is frequently favored in bioactivity studies for GPCR ligands.

  • Regiochemistry: 2-Methylpiperazine contains two non-equivalent nitrogen atoms:

    • N1 (Hindered): Adjacent to the methyl group (sterically crowded).

    • N4 (Unhindered): Distal from the methyl group (nucleophilically more accessible).

The Synthetic Challenge

Direct alkylation of 2-methylpiperazine with benzhydryl chloride typically favors the N4-position due to steric factors, yielding 1-benzhydryl-3-methylpiperazine (using IUPAC numbering where the substituted nitrogen is N1) or 4-benzhydryl-2-methylpiperazine. To synthesize the target 1-Benzhydryl-2-methylpiperazine (substitution at the hindered N1), a protection-deprotection strategy is required to block N4.

Part 3: Regioselective Synthesis Protocol

Objective: Synthesis of (S)-1-Benzhydryl-2-methylpiperazine with >98% Regioselectivity.

Reagents & Materials
  • Starting Material: (S)-2-Methylpiperazine (CAS: 74879-18-8).

  • Electrophile: Benzhydryl chloride (Chlorodiphenylmethane).

  • Protecting Group: Di-tert-butyl dicarbonate (Boc₂O).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Trifluoroacetic acid (TFA).

Step-by-Step Methodology

Step 1: Selective N4-Protection Rationale: The unhindered N4 nitrogen reacts faster with Boc₂O.

  • Dissolve (S)-2-methylpiperazine (1.0 eq) in DCM at 0°C.

  • Add TEA (1.1 eq) followed by dropwise addition of Boc₂O (0.95 eq) dissolved in DCM. Note: Using a slight deficit of Boc₂O minimizes N1,N4-bis-protection.

  • Stir at 0°C for 2 hours, then warm to room temperature (RT) for 4 hours.

  • Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.

  • Product: tert-Butyl (S)-3-methylpiperazine-1-carboxylate (N4-Boc protected).

Step 2: N1-Benzhydrylation Rationale: With N4 blocked, the hindered N1 is forced to react with the electrophile.

  • Dissolve the N4-Boc intermediate (1.0 eq) in Acetonitrile.

  • Add K₂CO₃ (2.0 eq) and Benzhydryl chloride (1.1 eq).

  • Reflux at 80°C for 12–16 hours. Critical: Monitor by TLC/LC-MS. The steric hindrance at N1 requires thermal energy to drive the reaction.

  • Workup: Filter inorganic salts, concentrate solvent. Redissolve residue in EtOAc, wash with water.[3][4]

  • Purification: Silica gel chromatography (Hexane/EtOAc) to isolate tert-butyl (S)-4-benzhydryl-3-methylpiperazine-1-carboxylate.

Step 3: Deprotection to Final Product Rationale: Removal of the Boc group releases the secondary amine at N4, yielding the target.

  • Dissolve the Step 2 intermediate in DCM.

  • Add TFA (10–20 eq) dropwise at 0°C.

  • Stir at RT for 2–4 hours until starting material is consumed.

  • Neutralization (Critical): Concentrate TFA. Basify residue carefully with sat. NaHCO₃ or 1N NaOH to pH > 10.

  • Extraction: Extract with DCM (3x). Dry and concentrate.

  • Final Product: (S)-1-Benzhydryl-2-methylpiperazine.

Part 4: Data Presentation & Validation

Reaction Metrics
ParameterDirect Alkylation (Method A)Protected Route (Method B)
Major Product 4-Benzhydryl-2-methylpiperazine1-Benzhydryl-2-methylpiperazine
Regioselectivity < 10% Target> 98% Target
Overall Yield High (Wrong Isomer)65–75%
Purification Difficult (Isomer separation)Standard (Silica/Recrystallization)
Analytical Validation (Expected)
  • 1H NMR (CDCl₃): Diagnostic doublet for the C2-CH₃ group at ~1.1 ppm. The Benzhydryl CH proton typically appears as a singlet around 4.3–4.5 ppm.

  • Chiral HPLC: Essential to verify enantiomeric excess (ee) if starting with chiral 2-methylpiperazine.

Part 5: Visualization of Signaling & Synthesis

Figure 1: Regioselective Synthesis Pathway This diagram illustrates the logical flow from the chiral starting material to the final antihistamine intermediate, highlighting the critical protection step.

SynthesisPathway Start 2-Methylpiperazine (Chiral S/R) Step1 Step 1: N4-Boc Protection (Kinetic Control) Start->Step1 Boc2O, 0°C Inter1 N4-Boc-2-Methylpiperazine Step1->Inter1 Step2 Step 2: N1-Benzhydrylation (Benzhydryl Chloride + K2CO3) Inter1->Step2 Regioselective Inter2 N1-Benzhydryl-N4-Boc Intermediate Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM) Inter2->Step3 Final 1-Benzhydryl-2-methylpiperazine (Target Scaffold) Step3->Final Yield: ~70%

Caption: Regioselective synthesis route preventing N4-alkylation to ensure N1-benzhydryl placement.

Part 6: Role in Drug Development (SAR)

The 1-Benzhydryl-2-methylpiperazine moiety acts as a rigidified analog of the Cyclizine core. In Structure-Activity Relationship (SAR) studies for H1 antagonists:

  • Conformational Restriction: The C2-methyl group restricts the rotation of the piperazine ring, potentially locking the molecule in a bioactive conformation that favors H1 receptor binding over muscarinic receptors (M1–M5).

  • Metabolic Stability: Substitution at the C2 position can sterically hinder metabolic oxidation at the piperazine ring, potentially extending the half-life of derived drugs.

  • Derivatization: The free N4 amine in the final product serves as a handle for coupling with various pharmacophores (e.g., ethoxy-acetic acid for Cetirizine analogs or heteroaryl groups for neurokinin antagonists).

References

  • Synthesis and Pharmacological Evaluation of 1-Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research. Source: [5]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Recent Research. Source:

  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Source:

  • 1-Benzhydryl-2-methylpiperazine (Chemical Identity). BLD Pharm Catalog. Source:

  • Diphenylmethylpiperazine and its Derivatives. Wikipedia. Source:

Sources

Toxicology and Safety Assessment: 1-Benzhydryl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level Safety Assessment Monograph , designed for use by lead chemists and toxicologists in a drug discovery environment. It synthesizes available data with rigorous read-across logic from structural analogs (Cyclizine, Chlorcyclizine) where specific empirical data for the 2-methyl isomer is proprietary or absent.

Document Type: Technical Safety Monograph Compound Class: Benzhydrylpiperazine Derivative CAS Registry Number: 107756-17-2 (racemate); 693062-84-4 ((S)-enantiomer)

Executive Summary

1-Benzhydryl-2-methylpiperazine is a structural isomer of the anti-emetic drug Cyclizine (1-benzhydryl-4-methylpiperazine). While it shares the core pharmacophore of H1-antagonist piperazines, the positional shift of the methyl group to the C2 carbon of the piperazine ring introduces specific stereochemical considerations and metabolic stability profiles.

Critical Safety Profile:

  • Acute Hazards: Corrosive to skin and eyes (Category 1B); Harmful if swallowed.

  • Systemic Toxicity: Central Nervous System (CNS) depression (sedation) and anticholinergic effects.

  • Developmental Toxicity (Red Flag): Based on rigorous structural read-across to the benzhydrylpiperazine class (specifically Chlorcyclizine and Meclizine), this compound must be treated as a suspected teratogen (Risk of cleft palate via fetal edema mechanism).

Chemical Identity & Physicochemical Properties

Understanding the lipophilicity and basicity is crucial for predicting tissue distribution and blood-brain barrier (BBB) penetration.

ParameterData / EstimateRelevance
IUPAC Name 1-(Diphenylmethyl)-2-methylpiperazineOfficial ID
Molecular Formula C18H22N2MW: 266.38 g/mol
Physical State Solid (Low-melting) or Viscous OilHandling precaution
LogP (Predicted) ~3.6 – 4.2High BBB permeability; high tissue retention
pKa (Base) ~8.5 (Piperazine N)Predominantly ionized at physiological pH
Solubility Low in water; High in DCM, DMSOFormulation challenge for aqueous tox studies

Hazard Identification (GHS Classification)

Derived from SDS data of close structural analogs (2-methylpiperazine and 1-benzhydrylpiperazine).

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[1] (Due to the basicity of the secondary amine).

  • H302: Harmful if swallowed.

  • H361d: Suspected of damaging the unborn child. (Class effect).

  • H336: May cause drowsiness or dizziness. (CNS penetration).

Toxicokinetics & Metabolism (ADME)

The metabolic fate of 1-Benzhydryl-2-methylpiperazine is predicted to follow the established degradation pathways of the benzhydrylpiperazine scaffold.

Metabolic Pathway Visualization

The following diagram illustrates the primary clearance mechanisms: N-dealkylation (minor, as the benzhydryl group is bulky) and Ring Hydroxylation (major).

MetabolicPathway cluster_legend Clearance Mechanism Parent 1-Benzhydryl-2-methylpiperazine (Lipophilic Parent) Met1 N-Desbenzhydryl Metabolite (2-Methylpiperazine) Parent->Met1 CYP3A4/2D6 (N-Dealkylation) Met2 p-Hydroxy Metabolite (Phase I) Parent->Met2 CYP2D6 (Ring Hydroxylation) Met3 Glucuronide Conjugate (Phase II - Excretion) Met2->Met3 UGTs (Glucuronidation) Note Note: The 2-methyl group sterically hinders metabolism at the piperazine ring, potentially increasing half-life compared to Cyclizine.

Caption: Predicted Phase I and Phase II metabolic pathways. The 2-methyl substitution may retard ring opening, prolonging systemic exposure.

Critical Toxicology: Mechanism of Action

Teratogenicity (The "Norchlorcyclizine" Effect)

Researchers must be aware of the specific teratogenic mechanism associated with this chemical class.

  • Observation: Benzhydrylpiperazines (e.g., Chlorcyclizine) induce cleft palate in rats.

  • Mechanism: The metabolite norchlorcyclizine binds to fetal tissue, causing severe edema (fluid accumulation). This mechanical pressure prevents the palatal shelves from fusing during critical gestational windows (Days 12-15 in rats).

  • Relevance to 1-Benzhydryl-2-methylpiperazine: As a direct analog, this compound is highly likely to exhibit similar fetal edema properties. Strict contraception requirements are mandatory for personnel handling this compound.

CNS & Anticholinergic Toxicity
  • Target: H1 Histamine Receptors & Muscarinic Acetylcholine Receptors (mAChRs).

  • Symptoms: Sedation, dry mouth, mydriasis (dilated pupils), and tachycardia.

  • Overdose Risk: At high doses, the anticholinergic burden can lead to delirium and seizures.

Experimental Protocols for Safety Assessment

To validate the safety profile of this specific isomer, the following tiered testing strategy is recommended.

Protocol A: In Vitro Genotoxicity (Ames Test)

Purpose: To rule out direct DNA reactivity.

  • Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Concentration Range: 5 dose levels (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

  • Metabolic Activation: Perform +/- S9 mix (rat liver homogenate) to detect pro-mutagens.

  • Vehicle: DMSO (due to low water solubility).

  • Criteria: A ≥2-fold increase in revertant colonies over vehicle control indicates a positive result.

Protocol B: Rat Embryotoxicity Screening (OECD 414)

Purpose: Definitive assessment of the cleft palate risk.

  • Species: Wistar or Sprague-Dawley Rats (highly sensitive to this class).

  • Dosing Window: Gestation Days (GD) 6 through 15.

  • Dose Selection:

    • Low: 10 mg/kg (No effect level).

    • Mid: 50 mg/kg.

    • High: 200 mg/kg (Expect maternal sedation).

  • Endpoints:

    • Maternal body weight gain.

    • Fetal examination: Specifically check for micromelia (short limbs) and cleft palate .[2]

    • Edema Check: Weigh fetuses immediately upon C-section to detect fluid retention.

Safety Handling & Occupational Health

Occupational Exposure Limit (OEL): Not established. Default Banding: OEB 3 (10–100 µg/m³) due to reproductive risk.

Hazard CategoryControl Measure
Inhalation Local Exhaust Ventilation (LEV) or Fume Hood is mandatory. Do not handle open powder on benchtop.
Skin Contact Double nitrile gloves (0.11 mm min thickness). Long-sleeved lab coat.
Eye Protection Chemical splash goggles (ANSI Z87.1). Face shield if handling >10g.
Spill Response Neutralize with weak acid (e.g., citric acid) if in solution, then absorb. Do not sweep dry powder (dust explosion risk).

Safety Assessment Workflow

The following decision tree outlines the logic for progressing this compound through development.

SafetyWorkflow Start Start: 1-Benzhydryl-2-methylpiperazine Candidate Selection Step1 In Silico Screen (QSAR for hERG & Ames) Start->Step1 Step2 In Vitro Ames Test Step1->Step2 Decision1 Ames Positive? Step2->Decision1 Stop STOP DEVELOPMENT (Genotoxic) Decision1->Stop Yes Step3 In Vivo Teratology Screen (Rat, GD 6-15) Decision1->Step3 No Decision2 Cleft Palate Observed? Step3->Decision2 Warning PROCEED WITH CAUTION (Strict Labeling: Cat X) Decision2->Warning Yes Go PROCEED (Standard Safety Margin) Decision2->Go No

Caption: Decision tree for toxicological progression. Teratogenicity is the primary "Go/No-Go" gate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6726, Cyclizine (Structural Analog). Retrieved from [Link]

  • King, C. T. G. (1963).Teratogenic effects of meclizine hydrochloride on the rat. Science, 141(3578), 353-355.
  • Posner, H. S., et al. (1970). Fetal edema from benzhydrylpiperazines as a possible cause of oral-facial malformations in rats.[3] Toxicology and Applied Pharmacology, 17(1), 67-75.[3]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine, 1-(diphenylmethyl)- (Benzhydrylpiperazine).[4] Retrieved from [Link] (Note: Generalized URL for ECHA search).

Sources

Methodological & Application

Comprehensive HPLC-UV Method Development and Validation for 1-Benzhydryl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Benzhydryl-2-methylpiperazine (CAS: 306296-84-4 for the S-enantiomer) is a critical chiral intermediate in the synthesis of CCR5 antagonists and various benzhydryl-piperazine-based antihistamines (e.g., cyclizine and meclizine derivatives)[1]. Accurate quantification and purity assessment of this intermediate are paramount for downstream active pharmaceutical ingredient (API) synthesis. This application note details the physicochemical causality, method development strategy, and ICH Q2(R1) validation framework required to achieve a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for this complex basic analyte.

Molecular Profiling & Chromatographic Causality

To develop a robust HPLC method, we must first deconstruct the analyte's molecular architecture and understand how its structural features dictate chromatographic behavior:

  • The Benzhydryl Moiety : This bulky, dual-aromatic group is highly hydrophobic (LogP ~3.5), driving strong retention on reversed-phase (RP) stationary phases. Fortunately, it also provides the primary chromophore, exhibiting strong UV absorbance in the 220–230 nm range, making UV detection highly viable[2].

  • The 2-Methylpiperazine Ring : Containing two basic nitrogen atoms (pKa ~8.5–9.0), this moiety is fully ionized at physiological and acidic pH.

The Chromatographic Challenge : Basic amines are notorious for interacting with unreacted, weakly acidic residual silanol groups (pKa ~3.5–4.5) on the surface of standard silica-based stationary phases[2]. This secondary ion-exchange interaction is the primary cause of severe peak tailing, shifting retention times, and poor resolution in basic drug analysis.

The Mechanistic Solution : To establish a reliable method, we must engineer the mobile phase to suppress this interaction. By utilizing an acidic buffer adjusted to pH 3.0, we force the residual silanols into their fully protonated, neutral state[3]. While the piperazine nitrogens remain ionized (polar), the neutralization of the silanols eliminates the ion-exchange pathway. The massive hydrophobicity of the benzhydryl group ensures adequate retention, resulting in sharp, symmetrical peaks.

Logic Structure1 Benzhydryl Group (Hydrophobic, UV Active) Challenge1 Strong Column Retention & Requires UV Detection Structure1->Challenge1 Structure2 Piperazine Ring (Basic Amines, pKa ~8.5) Challenge2 Severe Peak Tailing via Silanol Interactions Structure2->Challenge2 Solution1 High Organic Modifier (Acetonitrile) & UV 225nm Challenge1->Solution1 Solution2 Low pH (pH 3.0 Buffer) & End-Capped Column Challenge2->Solution2

Causality Matrix: Structural features dictating chromatographic challenges and solutions.

Method Development Strategy

Column Selection

An end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 μm) is selected as the primary stationary phase. End-capping chemically blocks a significant portion of residual silanols, providing a first line of defense against peak tailing. Alternatively, a Biphenyl stationary phase can be employed to leverage orthogonal


 interactions with the benzhydryl rings, which is highly advantageous for separating the analyte from structurally similar synthetic impurities (such as benzhydrol)[4].
Mobile Phase Optimization

A mixture of Potassium Phosphate buffer and Acetonitrile (ACN) is utilized.

  • Buffer : 0.05 M

    
     adjusted to pH 3.0 with orthophosphoric acid. This specific pH provides maximum silanol suppression[3].
    
  • Organic Modifier : Acetonitrile is chosen over methanol due to its lower viscosity, which reduces system backpressure, and its higher elution strength, which efficiently elutes the highly hydrophobic benzhydryl moiety.

Experimental Protocols & Self-Validating Workflows

Step-by-Step Preparation Protocol
  • Buffer Preparation : Dissolve 6.8 g of HPLC-grade Potassium dihydrogen phosphate (

    
    ) in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid (
    
    
    
    ). Filter the solution through a 0.45 μm membrane and sonicate to degas.
  • Diluent Preparation : Mix the prepared pH 3.0 buffer and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation : Accurately weigh 10.0 mg of 1-Benzhydryl-2-methylpiperazine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a working concentration of 100 μg/mL.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Isocratic: 40% Phosphate Buffer (pH 3.0) / 60% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 225 nm
Injection Volume 10 μL
Run Time 10 Minutes
The Self-Validating System Suitability Test (SST)

A method is only as reliable as its daily execution. Before analyzing unknown samples or synthetic batches, the system must pass the following SST criteria based on five replicate injections of the 100 μg/mL standard. This ensures the physical and chemical parameters of the column and mobile phase are operating correctly.

Table 2: System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaScientific Purpose
Retention Time (RT) ~ 5.2 min (± 2.0%)Verifies mobile phase composition & pump flow accuracy
Tailing Factor (

)

1.5
Confirms successful suppression of silanol interactions
Theoretical Plates (

)

3000
Validates column packing integrity and efficiency
% RSD of Peak Area

2.0% (n=5)
Ensures precision of the autosampler injection system

ICH Q2(R1) Validation Framework

In accordance with the FDA and ICH Q2(R1) guidelines, the analytical procedure must be rigorously validated to ensure it is fit for its intended purpose[5]. The validation framework encompasses Specificity, Linearity, Accuracy, Precision, and Robustness[6].

Workflow Start Method Development Initiation PhysChem Physicochemical Profiling (pKa ~8.5, LogP ~3.5) Start->PhysChem Column Column Selection (End-capped C18 / Biphenyl) PhysChem->Column MobilePhase Mobile Phase Optimization (Low pH buffer + ACN) Column->MobilePhase Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) MobilePhase->Validation

HPLC Method Development and ICH Q2(R1) Validation Workflow for Basic Analytes.

Table 3: ICH Q2(R1) Validation Summary (Expected Parameters)
Validation ParameterRange / ConditionAcceptance CriteriaExpected Result
Linearity 25 – 150 μg/mL (25% to 150% of target)


Accuracy (Recovery) Spiked at 50%, 100%, and 150% levels98.0% – 102.0% recovery99.2% – 100.8%
Precision (Repeatability) 100 μg/mL standard (n=6)% RSD

2.0%
% RSD < 1.0%
LOD / LOQ Signal-to-Noise (S/N) MethodS/N

3 (LOD),

10 (LOQ)
LOD: ~0.5 μg/mL, LOQ: ~1.5 μg/mL
Robustness pH ± 0.2, Temp ± 5 °C, Flow ± 0.1 mL/min

, % RSD

2.0%
Meets all SST criteria

References

1.[5] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). 5 2.[6] ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy / GMP Compliance. 6 3.[2] A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. BenchChem. 2 4.[3] Determination of Ergotamine Tartarate and Cyclizine Hydrochloride in Pharmaceutical Tablets by Reverse Phase HPLC. Analytical Letters (Taylor & Francis). 3 5.[4] Development and Validation of RP-HPLC Method for Simultaneous Estimation of Meclizine Hydrochloride and Caffeine. ResearchGate. 4 6.[1] (S)-1-benzhydryl-2-methylpiperazine | 306296-84-4 Chemical Properties and Synthesis. Molaid. 1

Sources

Application Note: Protocols for Extracting 1-Benzhydryl-2-methylpiperazine from Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The accurate quantification of 1-Benzhydryl-2-methylpiperazine (a structural isomer of Cyclizine and a key metabolite/analog in the antihistamine class) in plasma requires a rigorous sample preparation strategy. As a lipophilic, dibasic amine, this analyte presents specific challenges: it binds to plasma proteins (likely


-acid glycoprotein) and exhibits pH-dependent ionization that dictates its partition coefficient.

This guide moves beyond generic "cookbook" recipes. It provides a mechanistic approach to extraction, leveraging the molecule's physicochemical properties to maximize recovery and minimize matrix effects (ME).

Physicochemical Profile & Extraction Implications[1][2][3][4]
PropertyValue (Est.)Impact on Protocol Design
Molecular Formula

MW ~266.4 Da. Precursor ion

.
pKa (Basic)

,

Analyte is cationic at physiological pH (7.4). High pH (>10.5) is required to neutralize the piperazine ring for Liquid-Liquid Extraction (LLE).
LogP ~3.5 – 4.2Highly lipophilic. Excellent candidate for LLE using non-polar solvents or Reversed-Phase SPE.
Solubility Low in water; High in organic solventsAvoid pure aqueous reconstitution; use at least 10-20% organic modifier to prevent adsorption to container walls.

Method Selection: The Decision Matrix

The choice of extraction method depends on the required Lower Limit of Quantification (LLOQ) and sample throughput.

MethodSelection Start Start: Define Study Goals Sensitivity Required Sensitivity (LLOQ) Start->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens Trace Analysis ModSens Moderate Sensitivity (> 10 ng/mL) Sensitivity->ModSens PK Screening Throughput Throughput Requirement HighSens->Throughput PPT Protocol C: Protein Precipitation (Fastest, High Matrix Effect) ModSens->PPT LLE Protocol A: Liquid-Liquid Extraction (Cleanest, Enrichment) Throughput->LLE Manual/Low Vol SPE Protocol B: Solid Phase Extraction (MCX - Cation Exchange) Throughput->SPE Automated/High Vol

Figure 1: Decision tree for selecting the optimal extraction strategy based on sensitivity and throughput needs.

Protocol A: Liquid-Liquid Extraction (LLE) – Gold Standard

Best for: High sensitivity, eliminating phospholipids, and clean baselines.

Mechanism

By adjusting the plasma pH to >10.5, we suppress the ionization of the piperazine nitrogens. The uncharged molecule partitions preferentially into the organic phase (MTBE or Ethyl Acetate), leaving polar matrix components (salts, proteins) in the aqueous phase.

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2, v/v). Note: MTBE offers better recovery but extracts slightly more matrix than Hexane.

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 11.0.
    
  • Internal Standard (IS): Cyclizine-d3 or Chlorcyclizine (100 ng/mL in 50% Methanol).

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex briefly (10 sec).

  • Alkalinization: Add 200 µL of 0.1 M Sodium Carbonate (pH 11.0).

    • Critical Step: This shifts the equilibrium to the non-ionized free base form.

  • Extraction: Add 1.0 mL of MTBE.

  • Agitation: Shake on a reciprocating shaker or vortex mixer for 10 minutes at high speed.

    • Why: Ensures complete partition equilibrium.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Result: A clear upper organic layer and a protein/aqueous pellet.[1]

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) or carefully pipette 800 µL of the supernatant (organic layer) into a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 20:80 ACN:10mM Ammonium Formate).

    • Tip: Vortex for 1 min to ensure the lipophilic analyte dissolves off the glass walls.

LLE_Workflow Plasma Plasma (200 µL) Base Add Base (pH > 10.5) Plasma->Base Solvent Add MTBE (1 mL) Base->Solvent Mix Vortex/Shake (10 min) Solvent->Mix Spin Centrifuge (10k g) Mix->Spin Dry Evaporate (N2, 40°C) Spin->Dry Recon Reconstitute (Mobile Phase) Dry->Recon

Figure 2: LLE Workflow emphasizing the critical alkalinization step.

Protocol B: Solid Phase Extraction (SPE) – Automated Purity

Best for: Validated clinical assays requiring automation and removal of specific interferences.

Mechanism

Using a Mixed-Mode Cation Exchange (MCX) cartridge allows for a dual-wash mechanism. The analyte is retained by both hydrophobic interactions (reversed-phase) and ionic interactions (cation exchange). This allows aggressive washing of neutrals and acidic interferences before eluting the basic analyte.

Materials
  • Cartridge: Oasis MCX or Strata-X-C (30 mg / 1 mL).

  • Pre-treatment: Dilute 200 µL plasma 1:1 with 2% Phosphoric Acid (

    
    ).
    
    • Why: Acidification ensures the piperazine nitrogen is fully protonated (positively charged) to bind to the sorbent.

Protocol Steps
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the acidified plasma sample (flow rate < 1 mL/min).

  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water.

    • Removes: Proteins and salts.[1]

  • Wash 2 (Organic/Neutral): 1 mL Methanol.

    • Removes: Neutral lipophilic interferences (phospholipids). The analyte remains bound via ionic interaction.

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[2][1][3] High pH breaks the ionic bond; Methanol disrupts the hydrophobic bond.

  • Post-Processing: Evaporate and reconstitute as in LLE.

Analytical Validation Parameters (Self-Validating System)

To ensure the protocol is working, you must monitor these three pillars during method development.

ParameterAcceptance CriteriaTroubleshooting Logic
Recovery > 80% (Consistent)If low: Check pH during extraction. For LLE, ensure pH > 10. For SPE, ensure loading pH < 4.
Matrix Effect (ME) 85% - 115%If ME < 85% (Ion Suppression): Switch from PPT to LLE/SPE. Use a divert valve to dump the first 1 min of LC flow.
Linearity

Range: 1.0 – 1000 ng/mL.[4] Use 1/x² weighting.
Recommended LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Transitions (MRM):

    • Quantifier: 267.2

      
       167.1 (Benzhydryl cation).
      
    • Qualifier: 267.2

      
       209.1 (Loss of methyl-piperazine fragment).
      

References

  • Mandal, P., et al. (2018).[5] "LC-MS/MS method development and validation of an antihistaminic... Cinnarizine in human plasma."[6][7][5][8] MedCrave Online. Link

  • Persona, K., et al. (2015). "Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and GC-MS." Analytical Methods. Link

  • Puram, et al. (2017). "Synthesis and Pharmacological Evaluation of 1-Benzhydryl Piperazine Derivatives." International Journal of Pharmaceutical Sciences and Research. Link

  • Xie, K., et al. (2020).[2] "The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD." Quality Assurance and Safety of Crops & Foods. Link

  • US Patent 2630435A. "N-benzohydryl-n-methyl piperazines and process of preparing same." Google Patents. Link

Sources

Application Note: Synthesis and Purification of 2-Methylcinnarizine via N-Alkylation of 1-Benzhydryl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnarizine (1-benzhydryl-4-cinnamylpiperazine) is a widely utilized H1-receptor antagonist and calcium channel blocker [1]. Structural modifications to the piperazine core, such as the introduction of a methyl group, generate chiral analogues (e.g., 2-methylcinnarizine) that are highly valuable in structure-activity relationship (SAR) studies. These modifications help probe receptor pocket sterics, improve pharmacokinetic profiles, and explore novel therapeutic avenues, such as anthelmintic activity [2]. This application note details an optimized, self-validating protocol for synthesizing 1-benzhydryl-4-cinnamyl-2-methylpiperazine using 1-benzhydryl-2-methylpiperazine as the sterically hindered starting scaffold.

Mechanistic Rationale and Causality

The synthesis relies on a bimolecular nucleophilic substitution (SN2) reaction, adapting standard cinnarizine synthesis protocols to accommodate a more complex substrate.

  • Regioselectivity and Steric Hindrance: 1-Benzhydryl-2-methylpiperazine possesses a secondary amine at the N4 position. The N1 position is heavily shielded by both the bulky benzhydryl group and the adjacent C2-methyl group. While N4 is the primary nucleophilic site, the C2-methyl group alters the chair conformation equilibrium of the piperazine ring, slightly reducing the nucleophilicity of N4 compared to an unsubstituted piperazine.

  • Finkelstein Catalysis: To overcome the increased activation energy caused by steric hindrance, Potassium Iodide (KI) is introduced. KI performs an in situ Finkelstein reaction, converting the electrophile (cinnamyl chloride) into the highly reactive intermediate, cinnamyl iodide.

  • Solvent and Base Selection: Acetonitrile (MeCN) is selected as a polar aprotic solvent to enhance the nucleophilicity of the amine without solvating the nucleophile too tightly. Potassium carbonate (K2CO3) serves as a heterogeneous, non-nucleophilic base to scavenge the HCl/HI byproduct, driving the reaction forward without inducing unwanted side reactions [2].

Mechanism A Cinnamyl Chloride C Cinnamyl Iodide (Reactive Electrophile) A->C Finkelstein B KI (Catalyst) B->C E Transition State (Sterically Hindered) C->E D N4-Attack by 1-Benzhydryl-2-methylpiperazine D->E SN2 Pathway F 2-Methylcinnarizine E->F -HI, +K2CO3

Figure 1: Mechanistic pathway of the Finkelstein-assisted SN2 N-alkylation.

Experimental Workflow

Workflow A 1-Benzhydryl-2-methylpiperazine (Starting Material) C SN2 N-Alkylation (MeCN, 80°C, 18-24h) A->C B Cinnamyl Chloride + K2CO3 + KI (Reagents) B->C D Aqueous Workup (EtOAc / H2O Extraction) C->D Filter & Concentrate E Flash Chromatography (Silica Gel, Hexane/EtOAc/TEA) D->E Organic Phase F 2-Methylcinnarizine (Purified Target) E->F Evaporate Fractions

Figure 2: Synthetic workflow for the preparation and purification of 2-Methylcinnarizine.

Step-by-Step Protocol: A Self-Validating System

This protocol is engineered with built-in validation checkpoints to ensure reaction integrity and high-purity yields.

Phase 1: Reaction Setup and Thermal Alkylation
  • Preparation: Flame-dry a 50 mL round-bottom flask under a continuous nitrogen flow to eliminate ambient moisture, which could hydrolyze the cinnamyl chloride.

  • Reagent Loading: Charge the flask with 1-benzhydryl-2-methylpiperazine (1.0 equiv, 2.0 mmol) and dissolve in 10 mL of anhydrous acetonitrile (MeCN).

  • Base and Catalyst Addition: Add finely powdered, oven-dried K2CO3 (2.5 equiv, 5.0 mmol) and KI (0.1 equiv, 0.2 mmol).

    • Causality: Finely powdering the K2CO3 maximizes the surface area for this heterogeneous solid-liquid reaction, ensuring rapid proton scavenging.

  • Electrophile Addition: Introduce cinnamyl chloride (1.1 equiv, 2.2 mmol) dropwise at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the suspension to 80 °C. Stir vigorously (800 rpm) for 18–24 hours [2].

    • Validation Checkpoint 1 (TLC Monitoring): After 18 hours, perform a Thin Layer Chromatography (TLC) check using Hexane/Ethyl Acetate (7:3). Visualize with UV light (254 nm) and Dragendorff's reagent. The starting material (secondary amine) will stain differently than the fully substituted tertiary amine product. The reaction is self-validated as complete when the starting material spot is entirely consumed.

Phase 2: Aqueous Workup
  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove inorganic salts (K2CO3, KCl, KI). Wash the pad with 15 mL of cold dichloromethane (DCM) to ensure complete product recovery.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the MeCN and DCM.

  • Extraction: Redissolve the crude oily residue in 30 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with distilled water (2 × 20 mL) and saturated aqueous NaCl (brine, 20 mL).

    • Causality: The water washes remove any residual polar impurities and unreacted KI, while the brine wash pre-dries the organic layer by altering the osmotic pressure.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the crude product.

    • Validation Checkpoint 2 (Mass Balance): Weigh the crude residue. The mass should slightly exceed the theoretical yield (due to minor impurities), confirming that no product was lost in the aqueous phase.

Phase 3: Purification via Flash Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method in Hexane.

  • Eluent System: Prepare an eluent gradient from 100% Hexane to Hexane/EtOAc (80:20) containing 1% Triethylamine (TEA).

    • Causality: The addition of 1% TEA is critical. Silica gel contains acidic silanol groups that strongly bind to basic tertiary amines, causing severe band tailing and poor resolution. TEA neutralizes these sites, ensuring sharp, well-resolved elution bands.

  • Fraction Collection: Load the crude product and elute. Collect fractions and verify purity via TLC. Pool the pure fractions and concentrate under vacuum to afford 2-methylcinnarizine.

Comparative Data Presentation

The introduction of the C2-methyl group significantly alters the reaction kinetics compared to the synthesis of standard cinnarizine. The table below summarizes the quantitative differences and the physical rationale behind these variations.

ParameterStandard Cinnarizine Synthesis2-Methylcinnarizine SynthesisRationale for Variance
Starting Material 1-Benzhydrylpiperazine1-Benzhydryl-2-methylpiperazineIntroduction of chiral center and steric bulk.
Electrophile System Cinnamyl ChlorideCinnamyl Chloride + KI (cat.)KI generates a highly reactive iodide intermediate to overcome steric hindrance at the N4 position.
Reaction Time 8 - 12 hours18 - 24 hoursSlower SN2 kinetics due to the altered chair conformation caused by the C2-methyl group.
Temperature 60 - 80 °C80 °C (Reflux)Higher sustained thermal energy is required to reach the sterically crowded transition state.
Expected Yield > 85%65 - 75%Increased steric clash during the transition state leads to a slightly lower overall conversion rate.

References

  • Haress, N. G. (2011). Cinnarizine: Comprehensive Profile. Profiles of Drug Substances, Excipients and Related Methodology, 36, 1-39.[Link]

  • Lemes, B. L., Siegl-Breno, M. A., Silva-Nunes, M. K., Lopes, F. B., Silva, A. S., Motta, N. E. P., de Moraes, J., & Fernandes, J. P. S. (2025). Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis. ACS Infectious Diseases, 11(10), 2871-2881.[Link]

Application Notes and Protocols for the N-alkylation of 1-Benzhydryl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reagents and protocols required for the N-alkylation of 1-Benzhydryl-2-methylpiperazine. This document emphasizes the rationale behind experimental choices to ensure procedural success and reproducibility.

Introduction: The Significance of N-Alkylated Piperazines

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. N-substituted piperazine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, leading to a variety of therapeutic applications such as antimicrobial, anticancer, and antipsychotic agents.[1][2][3] The N-alkylation of piperazines, specifically the functionalization of the secondary amine in molecules like 1-Benzhydryl-2-methylpiperazine, is a critical step in the synthesis of these diverse and medicinally important molecules.[3][4] The benzhydryl group offers a bulky substituent that can influence the pharmacological profile of the final compound, while the methyl group on the piperazine ring introduces chirality and can affect binding selectivity. This guide will detail the essential reagents and a robust protocol for the successful N-alkylation of this key intermediate.

Core Reagents for N-Alkylation

The successful N-alkylation of 1-Benzhydryl-2-methylpiperazine is contingent on the judicious selection of an alkylating agent, a base, and a solvent. The interplay of these three components dictates reaction efficiency, yield, and purity of the final product.

Reagent Type Examples Role and Considerations Relevant Sources
Alkylating Agent Alkyl Halides (R-I, R-Br, R-Cl), Alkyl Tosylates, Alkyl MesylatesThe electrophile that introduces the alkyl group onto the nitrogen atom. The reactivity order is generally I > Br > Cl > OTs > OMs. The choice of leaving group will influence the reaction rate. Alkyl halides are common due to their commercial availability.[1][5][6][1][5][6]
Base Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Hydroxide (KOH)Neutralizes the hydrohalic acid (HX) byproduct generated during the reaction, preventing the protonation and deactivation of the starting piperazine.[7][8] The choice of base depends on the reactivity of the alkylating agent and the desired reaction temperature. Inorganic bases like K₂CO₃ are often used in polar aprotic solvents.[7][9][7][8][9]
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), Acetone, Dichloromethane (DCM), TolueneDissolves the reactants and facilitates the reaction. Polar aprotic solvents like acetonitrile and DMF are generally preferred as they can stabilize charged intermediates and do not interfere with the nucleophilicity of the amine.[6][7] The boiling point of the solvent is a key consideration when heating is required.[6][6][7]

Experimental Protocol: Direct N-Alkylation with an Alkyl Halide

This protocol details a general and reliable method for the N-alkylation of 1-Benzhydryl-2-methylpiperazine using an alkyl halide.

Materials:

  • 1-Benzhydryl-2-methylpiperazine

  • Alkyl halide (e.g., ethyl bromide, benzyl chloride) (1.1-1.5 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Benzhydryl-2-methylpiperazine (1.0 equivalent) and anhydrous acetonitrile or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the stirred solution. The mixture will be a suspension.

  • Addition of Alkylating Agent: Under a nitrogen or argon atmosphere, add the alkyl halide (1.1-1.5 equivalents) dropwise to the suspension at room temperature.[1]

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80°C or reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and the potassium halide byproduct) and wash the filter cake with a small amount of the reaction solvent or ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[1]

  • Extraction:

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.[1]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated 1-Benzhydryl-2-methylpiperazine.[1]

Causality Behind Experimental Choices:

  • Excess Base: Using at least two equivalents of a base like K₂CO₃ ensures that the acidic byproduct is effectively neutralized, driving the reaction to completion.[1]

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent unwanted side reactions, such as the hydrolysis of the alkylating agent.

  • Inert Atmosphere: A nitrogen or argon atmosphere is recommended to prevent potential oxidation of the reactants, especially at elevated temperatures.

  • Monitoring the Reaction: TLC or LC-MS is essential for determining the point of reaction completion, preventing the formation of byproducts due to prolonged reaction times or excessive heat.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are critical for removing inorganic salts and other water-soluble impurities, leading to a cleaner crude product for purification.[1]

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification A 1-Benzhydryl-2-methylpiperazine E Reaction Mixture A->E B Anhydrous Solvent (MeCN or DMF) B->E C Anhydrous K₂CO₃ C->E D Alkyl Halide D->E Dropwise Addition F Heating (50-80°C) & Monitoring (TLC/LC-MS) E->F G Cooling & Filtration F->G H Solvent Evaporation G->H I Extraction with EtOAc & Aqueous Wash H->I J Drying & Concentration I->J K Silica Gel Column Chromatography J->K L Pure N-Alkylated Product K->L

Caption: General workflow for the N-alkylation of 1-Benzhydryl-2-methylpiperazine.

Sources

Application Note: High-Performance Thin Layer Chromatography (TLC) Systems for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Chemical Rationale[1][2]

Piperazine derivatives represent a diverse class of chemical entities ranging from essential anthelmintics (e.g., Piperazine Citrate ) and antihistamines (e.g., Cyclizine ) to controlled designer drugs (e.g., BZP , TFMPP ).

The fundamental challenge in chromatographing piperazines is their strong basicity (pKa ~9.8 and 5.6). On standard silica gel plates, the basic nitrogen atoms interact strongly with acidic silanol groups (


), leading to severe tailing , spot diffusion, and poor resolution.

This guide moves beyond generic protocols to establish a self-validating TLC system that actively suppresses silanol activity while optimizing selectivity based on the derivative's lipophilicity.

Part 2: The "Sacrificial Base" Strategy (Mechanism)

To achieve compact, symmetrical spots, one must neutralize the stationary phase's acidity. We employ a "Sacrificial Base" strategy where a volatile amine (Ammonia or Triethylamine) is added to the mobile phase.[1] This modifier saturates the active silanol sites, allowing the piperazine analyte to partition purely based on hydrophobic/hydrophilic interactions rather than ionic retention.

Diagram 1: Mechanism of Silanol Suppression

SilanolSuppression cluster_0 Without Modifier cluster_1 With Modifier Silica Acidic Silanol Surface (Si-OH) Piperazine Piperazine Analyte (Basic Nitrogen) Silica->Piperazine Strong Ionic Bond Tailing Result: Tailing/Streaking (Ionic Retention) Piperazine->Tailing Slow Desorption Resolution Result: Compact Spot (Partition Only) Piperazine->Resolution Free Migration Modifier Sacrificial Base (NH3 / TEA) Modifier->Silica Preferential Binding (Blocks Sites) Modifier->Piperazine Displaces

Caption: Competitive inhibition of silanol groups by mobile phase modifiers prevents ionic retention of piperazines.

Part 3: Validated Mobile Phase Systems

Do not use a "one-size-fits-all" solvent. Select the system based on the specific derivative class.

Table 1: Optimized Solvent Systems
System CodeComposition (Ratio v/v)Target AnalytesMechanism/Notes
SYS-A (General) Methanol : 25% NH₄OH (100 : 1.5) BZP, TFMPP, mCPPHigh polarity. Rapid screening. Excellent for separating salts from free bases.
SYS-B (Resolution) Acetone : Toluene : 25% NH₄OH (20 : 10 : 1) Isomeric mixtures, Designer drugsToluene adds hydrophobic selectivity; Acetone sharpens spots. Best for resolving BZP from TFMPP.
SYS-C (Pharma) Ethyl Acetate : Methanol : 25% NH₄OH (85 : 10 : 5) Piperazine Citrate, Antihistamines"System TE". Balanced polarity for pharmaceutical formulations.
SYS-D (Lipophilic) Hexane : Isopropanol : TEA (90 : 10 : 0.5) Highly substituted / N-protected derivativesNormal phase for non-polar derivatives. TEA (Triethylamine) is less volatile than ammonia, ensuring stable pH.

Critical Application Note: For SYS-B , the tank must be saturated with vapor for 15 minutes prior to developing the plate. The volatility difference between acetone and toluene can cause "edge effects" if the atmosphere is not equilibrated.

Part 4: Visualization & Detection Protocols[4][5]

Piperazine itself lacks a strong chromophore (UV max ~205 nm).[2] Unless the derivative contains an aromatic ring (e.g., BZP), UV visualization at 254 nm is insufficient. Chemical derivatization is required.

Decision Matrix for Detection
  • Is the molecule aromatic (e.g., BZP, TFMPP)?

    • Yes:UV 254 nm (Quenching of indicator).

  • Is it a secondary amine (e.g., Piperazine, BZP)?

    • Yes:Simon's Reagent (Blue) or Ninhydrin (Purple).

  • Is it a tertiary amine?

    • Yes:Dragendorff’s Reagent (Orange) or Iodoplatinate (Blue/Purple).

Protocol: Preparation of Iodoplatinate Spray (Universal High-Sensitivity)

Recommended for forensic screening of unknown piperazines.

  • Solution A: Dissolve 0.15 g Potassium Chloroplatinate in 5 mL water.

  • Solution B: Dissolve 5.0 g Potassium Iodide in 100 mL water.

  • Mix: Add Solution A to Solution B.

  • Acidify: Add 2 mL of concentrated HCl.

  • Usage: Spray plate until it turns a light pink. Piperazines appear as dark blue/purple spots against a pink background.

  • Limit of Detection: ~0.1 µg.

Part 5: Step-by-Step Experimental Workflow

Diagram 2: Analytical Workflow

Workflow Start Sample Preparation (Dissolve in MeOH) PlatePrep Plate Activation (Heat 120°C, 30 min) Start->PlatePrep Spotting Spotting (2-5 µL, 10mm from bottom) PlatePrep->Spotting Decision Select Mobile Phase Spotting->Decision SysA System A (General Screen) Decision->SysA Unknowns SysB System B (Isomer Separation) Decision->SysB Complex Mix Develop Development (Saturated Tank) SysA->Develop SysB->Develop Dry Drying (Remove NH3 completely) Develop->Dry Vis Visualization (Iodoplatinate/UV) Dry->Vis

Caption: Standardized workflow for TLC analysis of piperazine derivatives.

Detailed Protocol: Separation of BZP and TFMPP (Forensic Application)

Objective: Separate 1-benzylpiperazine (BZP) from 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in a seized tablet matrix.

  • Sample Prep: Crush tablet; dissolve 10 mg in 1 mL Methanol. Sonicate for 5 mins. Centrifuge to remove binders.

  • Stationary Phase: Silica Gel 60 F₂₅₄ (Merck or equivalent). Pre-wash the plate with Methanol to remove binder impurities if high sensitivity is needed. Activate at 120°C for 30 mins.

  • Mobile Phase: Prepare System B : Acetone : Toluene : 25% Ammonia (20:10:1).

    • Note: Mix Toluene and Acetone first, then add Ammonia. Shake vigorously.

  • Chamber Saturation: Place filter paper in the TLC tank. Pour mobile phase. Seal and wait 15 minutes.

  • Development: Spot 2 µL of sample and standards. Run until solvent front reaches 80% of plate height.

  • Drying: Crucial Step. Dry the plate in a stream of warm air for at least 5 minutes. You must remove all ammonia residues, or the visualization reagent will react with the background.

  • Detection:

    • Observe under UV 254 nm (BZP and TFMPP absorb).

    • Spray with Simon's Reagent .[3][4]

    • Result: BZP = Dark Blue spot; TFMPP = Faint/Pale Blue spot.[4]

Part 6: Troubleshooting & Validation

SymptomProbable CauseCorrective Action
Streaking / Tailing Insufficient modifier (Ammonia).Increase NH₄OH concentration by 10%. Ensure tank saturation.
"Hooking" Spots Edge effect / Uneven saturation.Use filter paper in tank. Ensure lid is tight.
Dark Background Incomplete removal of Ammonia before spraying.Dry plate longer (hairdryer or oven at 60°C) before applying Iodoplatinate/Dragendorff.
Low Sensitivity Salt formation.If sample is a HCl salt, add 1 drop of Ammonia to the sample vial before spotting to free-base the amine.

References

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. ST/NAR/43. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monographs: Benzylpiperazine (BZP).[5][6] Link

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Standard reference for TLC Rf values and detection reagents).
  • Tsutsumi, H., et al. (2005).[5] "Analysis of Benzylpiperazine-like Compounds". Japanese Journal of Forensic Science and Technology, 10(2). (Detailed solvent system comparisons for designer piperazines).

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Mechanisms of silanol suppression).

Sources

Application Note: Advanced Crystallization & Chiral Resolution of 1-Benzhydryl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzhydryl-2-methylpiperazine (CAS: Not universally standard, often referred to as a derivative of CAS 841-77-0) is a critical pharmacophore intermediate used in the synthesis of antihistamines (e.g., Cyclizine analogs) and calcium channel blockers. Its structure features a bulky, lipophilic benzhydryl group and a piperazine ring with a chiral center at the C2 position.

This structural complexity presents two primary processing challenges:

  • Solubility Differential: The molecule exhibits high lipophilicity, making standard aqueous crystallization ineffective.

  • Stereochemical Purity: The C2-methyl group creates enantiomers (

    
     and 
    
    
    
    ). Pharmaceutical applications typically require high enantiomeric excess (
    
    
    ), necessitating robust chiral resolution techniques.

This guide details protocols for the purification of the free base via anti-solvent crystallization and the optical resolution of enantiomers via diastereomeric salt formation.

Physicochemical Profile & Solubility Logic

Understanding the molecular interaction potential is prerequisite to solvent selection.

  • Lipophilic Domain: The benzhydryl (diphenylmethyl) group is highly hydrophobic, driving solubility in non-polar and chlorinated solvents (DCM, Toluene).

  • Polar/H-Bonding Domain: The secondary amine (

    
    ) and tertiary amine (
    
    
    
    ) sites act as proton acceptors. The secondary amine is also a proton donor.
  • Chirality: The C2-methyl group sterically hinders the

    
     nitrogen slightly, but primarily affects crystal packing efficiency.
    
Table 1: Solubility Screening Matrix (Thermodynamic Estimates)
Solvent ClassSolventSolubility PredictionApplication Utility
Alcohols Methanol, Ethanol, IPAHigh (Temp dependent)Primary Solvent. Good H-bonding match.
Esters Ethyl Acetate, IPMModerate to HighRecrystallization. Good for slow evaporation.
Chlorinated DCM, ChloroformVery HighDissolution only. Too soluble for crystallization yield.
Hydrocarbons Heptane, HexaneLowAnti-Solvent. Induces supersaturation.
Water WaterNegligible (Free Base)Anti-Solvent (for water-miscible organic solutions).

Protocol A: Anti-Solvent Crystallization (Purification of Free Base)

Objective: Removal of synthesis by-products (unreacted benzhydryl chloride, oligomers) from the crude reaction mixture.

Materials
  • Crude 1-Benzhydryl-2-methylpiperazine (dark oil or off-white solid)

  • Solvent: Isopropyl Alcohol (IPA) - ACS Grade

  • Anti-Solvent: n-Heptane - HPLC Grade

  • Equipment: Jacketed glass reactor with overhead stirring, temperature probe.

Step-by-Step Methodology
  • Dissolution (Saturation):

    • Charge crude material into the reactor.

    • Add IPA (3.0 vol relative to mass, e.g., 3 mL/g).

    • Heat to 65°C . Stir at 200 RPM until fully dissolved.

    • Note: If particulates remain, perform a hot filtration (0.45 µm PTFE) to remove inorganic salts (e.g.,

      
       from synthesis).
      
  • Nucleation Point Determination:

    • Slowly cool the solution to 50°C .

    • Add n-Heptane dropwise until a faint, persistent turbidity (cloud point) is observed. This usually occurs at a 1:1 to 1:2 ratio of IPA:Heptane.

  • Controlled Cooling (Crystal Growth):

    • Once the cloud point is reached, hold temperature for 30 minutes to allow stable nuclei formation.

    • Cool to 0°C at a linear rate of 10°C/hour .

    • Scientific Logic:[1][2][3][4] Rapid cooling locks impurities into the crystal lattice. A slow ramp allows the crystal surface to reject impurities (Ostwald ripening).

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel.

    • Wash the cake with cold n-Heptane (2 x 1 vol).

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Objective: Separation of (


)- and (

)- enantiomers. Mechanism: Enantiomers have identical physical properties in achiral environments. Reacting them with a chiral acid creates diastereomers (salts) which have distinct solubilities.

Resolving Agent: (


)-(+)-Tartaric Acid or (

)-Dibenzoyl-tartaric acid.
Workflow Visualization

ChiralResolution Racemate Racemic 1-Benzhydryl-2-methylpiperazine Solvent Solvent: Ethanol/Water (9:1) Racemate->Solvent Acid Add (L)-Tartaric Acid (0.5 - 1.0 eq) Acid->Solvent Heat Heat to Reflux (78°C) Clear Solution Solvent->Heat Cool Controlled Cooling to 20°C Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake: (R)-Enantiomer-Tartrate Salt (Less Soluble Diastereomer) Filter->Solid Precipitate Liquor Mother Liquor: (S)-Enantiomer enriched Filter->Liquor Filtrate Base Basification (NaOH) Extraction (DCM) Solid->Base Final Pure (R)-1-Benzhydryl- 2-methylpiperazine Base->Final

Figure 1: Workflow for the optical resolution of 1-Benzhydryl-2-methylpiperazine using diastereomeric crystallization.

Detailed Protocol
  • Stoichiometry Calculation:

    • Use 1.0 molar equivalent of (

      
      )-Tartaric acid relative to the piperazine substrate.[5]
      
    • Optimization: If the solubility difference is large, 0.5 equivalents (the "Pope and Peachey" method) can be used to selectively precipitate only the target enantiomer.

  • Reaction:

    • Dissolve 10g of racemic 1-Benzhydryl-2-methylpiperazine in 100 mL Ethanol (95%).

    • Separately dissolve 5.9g (

      
      )-Tartaric acid in 20 mL warm Ethanol.
      
    • Combine solutions while stirring at 60°C .

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (25°C) over 4 hours.

    • Seeding: If available, add a seed crystal of the pure (

      
      )-salt at 45°C to induce specific polymorph growth.
      
    • Further cool to 0°C for 2 hours to maximize yield.

  • Recrystallization (Enrichment):

    • Filter the solid.[5] Analyze optical rotation or Chiral HPLC.

    • If

      
       < 98%, recrystallize the salt from Ethanol/Water (90:10). Water increases the solubility slope, improving separation efficiency.
      
  • Free Basing (Recovery):

    • Suspend the purified salt in water.

    • Adjust pH to >12 using 2N NaOH.

    • Extract with Dichloromethane (DCM).

    • Evaporate DCM to yield the optically pure oil/solid.

Analytical Validation

Trust but verify. Every batch must undergo the following checks.

Table 2: Quality Control Parameters
MethodParameterAcceptance CriteriaNotes
HPLC (Chiral) Enantiomeric Excess (

)
> 99.0%Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/DEA.
HPLC (Reverse Phase) Chemical Purity> 99.5%Detects synthesis by-products.
DSC Melting PointSharp peak (Range < 2°C)Broad peaks indicate impurities or amorphous content.
XRD CrystallinityDistinct Bragg peaksVerify polymorph consistency between batches.

Troubleshooting Guide

  • Problem: No crystals form (Oiling out).

    • Cause: Impurities lowering the melting point or solvent system too polar.

    • Solution: Re-heat and add more solvent. Use a seed crystal. Switch to a less polar anti-solvent (e.g., switch Heptane for Hexane).

  • Problem: Low Yield.

    • Cause: Solubility is too high at the isolation temperature.

    • Solution: Cool to lower temperatures (-10°C). Reduce solvent volume.

  • Problem: Low Enantiomeric Excess.

    • Cause: "Eutectic" trapping—the wrong enantiomer is trapped in the crystal lattice.

    • Solution: Slower cooling rate. Vigorous stirring during crystallization breaks up inclusions. Perform a second recrystallization.

References

  • Solubility & Physicochemical Properties

    • National Institute of Standards and Technology (NIST). Benzhydryl piperazine - Gas Chromatography. [Link]

    • Cheméo.[2][3][6] Chemical Properties of Benzhydryl piperazine. [Link]

  • Synthesis & Purification Methodologies

    • Organic Syntheses. 1-Benzylpiperazine (Analogous Protocol). Coll. Vol. 4, p.82 (1963). [Link]

    • Vinaya, K., et al. "Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative." Journal of Structural Chemistry (via ResearchGate). [Link]

  • Chiral Resolution Techniques

    • Chen, Z., et al.[7] "High-performance liquid chromatographic resolution of piperazine enantiomers." Journal of Separation Science. [Link]

Disclaimer: This protocol is for research and development purposes. Always consult the specific Material Safety Data Sheet (MSDS) for 1-Benzhydryl-2-methylpiperazine before handling.

Sources

UV-Vis spectrophotometric determination of 1-Benzhydryl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: AN-UVS-2401

UV-Vis Spectrophotometric Determination of 1-Benzhydryl-2-methylpiperazine in Bulk Form

Abstract

This application note presents a robust and validated UV-Vis spectrophotometric method for the quantitative determination of 1-Benzhydryl-2-methylpiperazine. The method is based on the inherent ultraviolet absorption of the benzhydryl moiety within the molecule. The protocol is designed for accuracy, precision, and simplicity, making it suitable for routine quality control analysis in drug development and manufacturing environments. The procedure has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[1][2]

Introduction

1-Benzhydryl-2-methylpiperazine is a synthetic organic compound featuring a piperazine core, a structure prevalent in many pharmacologically active agents. The benzhydryl group (diphenylmethyl) is a key structural feature in various antihistaminic, anticholinergic, and calcium channel-blocking drugs. Accurate quantification of such intermediates and active pharmaceutical ingredients (APIs) is critical for ensuring product quality and safety.

UV-Visible spectrophotometry offers a rapid, cost-effective, and accessible analytical technique for the quantification of compounds containing chromophoric groups.[3] The two phenyl rings of the benzhydryl group in 1-Benzhydryl-2-methylpiperazine act as a strong chromophore, exhibiting characteristic π → π* transitions in the UV region, which forms the basis of this analytical method.[4][5] This note provides a complete methodology, from instrument setup to full method validation, adhering to stringent pharmaceutical quality standards.[6][7]

Principle of the Method

The quantitative determination of 1-Benzhydryl-2-methylpiperazine is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[8]

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹), a constant for a given substance at a specific wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the analyte (mol L⁻¹).

The method involves measuring the absorbance of the analyte at its wavelength of maximum absorption (λmax) in a suitable solvent and calculating the unknown concentration by reference to a calibration curve prepared from certified reference standards.

Materials and Methods

Instrumentation
  • A double-beam UV-Vis spectrophotometer capable of scanning from 200 to 400 nm with a spectral bandwidth of 2 nm or less is required.[7] The instrument must be qualified for wavelength and absorbance accuracy and precision as per USP General Chapter <857>.[6][8][9]

  • Matched 10 mm quartz cuvettes.

  • Calibrated analytical balance.

  • Class A volumetric flasks and pipettes.

Reagents and Standards
  • 1-Benzhydryl-2-methylpiperazine Certified Reference Standard (CRS): Purity ≥ 99.5%.

  • Methanol: HPLC or UV-grade, transparent above 220 nm.

  • Hydrochloric Acid (HCl): Analytical grade (for specificity studies).

  • Sodium Hydroxide (NaOH): Analytical grade (for specificity studies).

Preparation of Solutions

Rationale for Solvent Choice: Methanol is selected as the solvent due to its ability to effectively solubilize the non-polar benzhydryl and moderately polar piperazine moieties. Its low UV cutoff (~205 nm) ensures it does not interfere with the analyte's absorption spectrum, which is anticipated in the 250-270 nm range based on the benzhydryl chromophore.[10]

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of 1-Benzhydryl-2-methylpiperazine CRS into a 100 mL Class A volumetric flask.

    • Dissolve in and dilute to volume with methanol.

    • Mix thoroughly. This solution should be stored protected from light.

  • Working Standard Solutions for Calibration:

    • Prepare a series of at least five concentrations by serially diluting the Standard Stock Solution with methanol.

    • A suggested concentration range is 2, 4, 6, 8, and 10 µg/mL. For example, to prepare the 10 µg/mL standard, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with methanol.

  • Sample Solution (10 µg/mL nominal):

    • Accurately weigh an amount of the bulk drug substance equivalent to 10 mg of 1-Benzhydryl-2-methylpiperazine.

    • Transfer to a 100 mL volumetric flask, dissolve and dilute to volume with methanol to obtain a 100 µg/mL solution.

    • Pipette 10 mL of this solution into a new 100 mL volumetric flask and dilute to volume with methanol. Mix well.

Experimental Protocol & Workflow

Determination of Maximum Wavelength (λmax)
  • Prepare a working standard solution of approximately 8 µg/mL.

  • Use methanol as the blank reference in the spectrophotometer.

  • Scan the spectrum of the working standard solution from 400 nm down to 200 nm.

  • Identify the wavelength of maximum absorbance (λmax). The benzhydryl chromophore is expected to produce a λmax around 258 nm, potentially with minor shoulders corresponding to the fine vibrational structure of the phenyl rings.

Workflow Diagram

G Figure 1. UV-Vis Spectrophotometric Workflow cluster_prep Solution Preparation cluster_inst Instrument Setup & Measurement cluster_analysis Data Analysis & Reporting stock Prepare 100 µg/mL Stock Solution (CRS) standards Create Calibration Standards (e.g., 2-10 µg/mL) stock->standards measure_std Measure Absorbance of Standards standards->measure_std sample Prepare Sample Solution (nominal 10 µg/mL) measure_smp Measure Absorbance of Sample sample->measure_smp setup Instrument Qualification (per USP <857>) scan Determine λmax (Scan 400-200 nm) setup->scan blank Autozero with Methanol Blank scan->blank blank->measure_std measure_std->measure_smp cal Construct Calibration Curve (Abs vs. Conc.) measure_std->cal calc Calculate Sample Concentration measure_smp->calc reg Perform Linear Regression (R² ≥ 0.999) cal->reg reg->calc report Generate Report calc->report

Caption: Figure 1. UV-Vis Spectrophotometric Workflow.

Calibration Curve Construction
  • Set the spectrophotometer to measure absorbance at the predetermined λmax.

  • Measure the absorbance of each of the five working standard solutions against the methanol blank.

  • Plot a graph of absorbance (Y-axis) versus concentration in µg/mL (X-axis).

  • Perform a linear regression analysis on the data. The correlation coefficient (R²) should be ≥ 0.999.

Analysis of the Sample Solution
  • Measure the absorbance of the sample solution(s) in triplicate at λmax.

  • Calculate the mean absorbance.

  • Determine the concentration of the sample using the linear regression equation from the calibration curve: Concentration (µg/mL) = (Sample Absorbance - Intercept) / Slope

  • Calculate the final purity or assay value, accounting for the initial weight and dilution factors.

Method Validation (per ICH Q2(R1))

A robust analytical method must be validated to demonstrate its suitability. The following parameters must be assessed.[1][2][11]

Parameter Acceptance Criterion Purpose
Specificity No interference from degradants/impurities at λmax.To ensure the signal is only from the analyte.[2]
Linearity Correlation Coefficient (R²) ≥ 0.999.To demonstrate a proportional response to concentration.
Range 80% to 120% of the test concentration.The interval providing acceptable accuracy and precision.
Accuracy % Recovery between 98.0% and 102.0%.To measure the closeness of results to the true value.
Precision % RSD ≤ 2.0%.To show the degree of scatter between measurements.
Repeatability% RSD of 6 replicates ≤ 2.0%.Precision under the same conditions over a short interval.
Intermediate% RSD between different days/analysts ≤ 2.0%.To demonstrate method ruggedness within a lab.
LOD Signal-to-Noise ratio of 3:1.Lowest amount of analyte that can be detected.
LOQ Signal-to-Noise ratio of 10:1; %RSD ≤ 10%.Lowest amount of analyte that can be quantified reliably.
Specificity Protocol

Causality: Specificity is crucial to ensure that the measured absorbance is solely due to the analyte and not from potential impurities or degradation products.[2] Synthesis-related impurities (e.g., unreacted 2-methylpiperazine or benzhydryl precursors) or forced degradation products could potentially absorb at the same wavelength.

  • Forced Degradation: Subject the sample solution to stress conditions:

    • Acidic: Add 1 mL of 0.1 M HCl, heat at 60°C for 2 hours, then neutralize.

    • Alkaline: Add 1 mL of 0.1 M NaOH, heat at 60°C for 2 hours, then neutralize.

    • Oxidative: Add 1 mL of 3% H₂O₂, store at room temperature for 4 hours.

  • Dilute each stressed sample to the target concentration (10 µg/mL).

  • Scan the UV spectrum of each stressed sample.

  • Assessment: Compare the spectra to that of an unstressed sample. The λmax should remain unchanged, and there should be no significant absorbance from degradation products at this wavelength. If interfering peaks appear, this method may require a more advanced technique like HPLC.

Linearity and Range Protocol
  • Prepare a series of at least five standard solutions covering 80% to 120% of the nominal test concentration (e.g., 8, 9, 10, 11, 12 µg/mL).

  • Measure the absorbance of each solution in triplicate.

  • Plot the mean absorbance versus concentration and calculate the linear regression equation and the correlation coefficient (R²).

Accuracy (Recovery) Protocol

Causality: Accuracy is determined by spiking a placebo or sample matrix with a known amount of analyte. This demonstrates that the method can accurately measure the analyte without interference from other components.

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte stock solution into a pre-weighed placebo.

  • Prepare each concentration level in triplicate (total of 9 determinations).

  • Analyze the samples as per the developed method.

  • Calculate the percent recovery for each sample.

Table 1: Example Accuracy Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 8.0 7.95 99.4%
100% 10.0 10.08 100.8%
120% 12.0 11.92 99.3%

| Average | | | 99.8% |

Precision Protocol
  • Repeatability (Intra-day Precision):

    • Prepare six individual sample solutions at 100% of the test concentration (10 µg/mL) from the same batch of bulk drug.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).[1]

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day with a different analyst or on a different instrument.

    • Calculate the %RSD for the combined data from both days and perform a statistical comparison (e.g., F-test) to ensure consistency.

Table 2: Example Precision Data

Replicate Day 1 Absorbance Day 2 Absorbance
1 0.552 0.556
2 0.551 0.553
3 0.554 0.558
4 0.556 0.551
5 0.553 0.555
6 0.555 0.554
Mean 0.5535 0.5545

| %RSD | 0.35% | 0.46% |

Conclusion

The developed UV-Vis spectrophotometric method for the determination of 1-Benzhydryl-2-methylpiperazine is simple, rapid, and economical. The validation results demonstrate that the method possesses a high degree of specificity, linearity, accuracy, and precision over the established range. It is suitable for routine quality control analysis of the bulk drug substance, providing reliable and reproducible results in compliance with regulatory expectations.

References

  • PubChem. 1-Benzyl-2-methylpiperazine. National Center for Biotechnology Information. [Link]

  • USP-NF. <857> ULTRAVIOLET-VISIBLE SPECTROSCOPY. Scribd. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]

  • Darwish, I. A., et al. Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. PubMed. [Link]

  • Zhang, J., et al. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society of Chemistry. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ResearchGate. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. ResearchGate. [Link]

  • ResearchGate. Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. ResearchGate. [Link]

  • ResearchGate. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. ResearchGate. [Link]

  • Issa, Y. M., et al. Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. MDPI. [Link]

  • USP. 857 Ultraviolet-Visible Spectroscopy. U.S. Pharmacopeia. [Link]

  • ResearchGate. UV absorption spectra of a benzaldehyde and b acetophenone in water and... ResearchGate. [Link]

  • PubChem. Benzhydrylpiperazine. National Center for Biotechnology Information. [Link]

  • El-Gindy, A., et al. Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. Journal of AOAC INTERNATIONAL. [Link]

  • SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Scientific Electronic Library Online. [Link]

  • Organic Syntheses. 1-benzylpiperazine. Organic Syntheses. [Link]

  • Mora-López, M., et al. A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega. [Link]

  • Rao, C. V. N., et al. UV, UV derivative and Visible Spectrophotometric methods for the analysis of Trifluoperazine a phenothiazine antipsychotic drug. Scholars Research Library. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ResearchGate. Determination of the piperazine derivative drugs in commercial dosage... ResearchGate. [Link]

  • Xu, F., et al. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. [Link]

  • ECA Academy. Revision of USP <857> Ultraviolet-Visible Spectroscopy and <1857> Ultraviolet-Visible Spectroscopy - Theory and Practice. ECA Academy. [Link]

  • de la Mora-Láscarez, D. I., et al. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

  • Patel, N., et al. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]

  • ElectronicsAndBooks. ORGANIC AND BIOLOGICAL CHEMISTRY The Ultraviolet Absorption Spectra of Certain Aryl Ketones, Principally Benzylacetones. ElectronicsAndBooks. [Link]

  • Analytik Jena. Validating Instrument Performance According to USP Chapter <857> Guidelines with SPECORD PLUS UV/Vis Spectrophotometers. Analytik Jena. [Link]

  • PharmaCompass. 1-Benzhydryl-piperazine Drug Information. PharmaCompass. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. [Link]

  • Asian Journal of Research in Chemistry. Derivative Spectrophotometric Methods for Determination of Sildenafil in Pharmaceutical Formulation. Asian Journal of Research in Chemistry. [Link]

  • Scribd. Solvent Effects in UV-Vis Spectroscopy. Scribd. [Link]

  • Hogness, T. R., et al. Ultraviolet absorption spectra of seven substituted benzenes. National Bureau of Standards. [Link]

  • Hellma. USP<857> (United States Pharmacopeia). Hellma. [Link]

  • SIELC Technologies. Uv-Vis Spectrum of 1-Acetylpiperazine. SIELC Technologies. [Link]

  • MDPI. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

Sources

Handling and storage protocols for 1-Benzhydryl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability Protocols for 1-Benzhydryl-2-methylpiperazine

Abstract

This technical guide outlines the rigorous handling, storage, and solubilization protocols for 1-Benzhydryl-2-methylpiperazine , a specialized chiral piperazine intermediate. Due to the presence of a reactive secondary amine at position N4 and a steric-heavy benzhydryl group at N1, this compound exhibits specific sensitivities to atmospheric carbon dioxide (carbamate formation) and oxidation. This document provides self-validating workflows to maintain compound integrity for drug development and synthetic applications.

Part 1: Chemical Identity & Physicochemical Profile[1]

Critical Disambiguation: Researchers must distinguish this compound from its structural isomers to ensure experimental validity.

  • Target Compound: 1-Benzhydryl-2-methylpiperazine (N1-benzhydryl, C2-methyl).

  • Common Confusion: Do NOT confuse with 1-Methyl-3-phenylpiperazine (CAS 5271-27-2) or Cyclizine (1-benzhydryl-4-methylpiperazine).

PropertySpecification
Chemical Name 1-(Diphenylmethyl)-2-methylpiperazine
CAS Number 107756-17-2 (Racemate/General)
Molecular Formula C₁₈H₂₂N₂
Molecular Weight 266.38 g/mol
Physical State Viscous pale yellow oil or low-melting solid (enantiomer dependent)
Solubility DMSO (>50 mM), Ethanol, Dichloromethane, Chloroform. Insoluble in water at neutral pH.
pKa (Calculated) ~8.5 (N4-secondary amine), ~5.0 (N1-tertiary amine)
Key Reactive Moiety N4-Secondary Amine: Highly nucleophilic; susceptible to CO₂ absorption and oxidation.

Part 2: Hazard Assessment & PPE

While specific toxicological data for this isomer is limited, it must be handled as a Corrosive amine based on its structural class (piperazines).

  • Primary Hazards:

    • Skin/Eye Corrosion: Basic amines can cause chemical burns.

    • Sensitization: Piperazines are known respiratory and skin sensitizers.

    • Bioavailability: The lipophilic benzhydryl group facilitates dermal absorption.

  • Required PPE:

    • Gloves: Nitrile (double-gloving recommended for solutions in DMSO/DCM).

    • Respiratory: Fume hood mandatory. N95/P100 respirator if handling powder/aerosols outside a hood.

    • Eyes: Chemical splash goggles (Face shield recommended during synthesis scale-up).

Part 3: Storage & Stability Protocols

The integrity of 1-Benzhydryl-2-methylpiperazine is compromised by two main factors: Carbamate formation (reaction with atmospheric CO₂) and N-Oxide formation (slow oxidation).

Storage Lifecycle Diagram

StorageProtocol Receipt Receipt of Compound (Check Seal Integrity) QC Initial QC (NMR/LC-MS) Receipt->QC Verify Purity Purge Inert Gas Purge (Argon/Nitrogen) QC->Purge If Pass (>98%) Seal Parafilm/Teflon Seal Purge->Seal Exclude CO2 Store Storage (-20°C, Dark) Seal->Store Long-term

Figure 1: Critical workflow from receipt to long-term storage to prevent atmospheric degradation.

Detailed Storage Protocol
  • Temperature: Store at -20°C for long-term (>1 month). Short-term (active use) at 2-8°C is acceptable.

  • Atmosphere (Critical):

    • The secondary amine (N4) readily reacts with CO₂ in the air to form a carbamate salt (often seen as a white crust forming on the oil).

    • Protocol: Always blanket the headspace with dry Argon or Nitrogen before re-sealing.

  • Container:

    • Use Amber Glass vials to prevent photo-oxidation.

    • Caps must have PTFE (Teflon) liners . Avoid rubber septa for long-term storage as amines can leach plasticizers.

  • Hygroscopicity: Store in a desiccator. Moisture accelerates degradation and alters weighing accuracy.

Part 4: Handling & Solubilization

Solubilization Decision Tree

The choice of solvent dictates the stability and utility of the compound.

SolubilityLogic Start Solubilization Goal Stock Stock Solution (Storage) Start->Stock Assay Biological Assay (Aqueous) Start->Assay Chem Chemical Synthesis Start->Chem DMSO DMSO (anhydrous) Conc: up to 100mM Store: -20°C Stock->DMSO Preferred Ethanol Ethanol (absolute) Conc: up to 50mM Volatile - fresh prep Stock->Ethanol Alternative Buffer Acidic Buffer (pH < 6) Requires protonation Use Acetate/Citrate Assay->Buffer Low Solubility at pH 7.4 DCM DCM / THF Standard Organic Rxn Chem->DCM

Figure 2: Solvent selection guide based on experimental application.

Preparation of Stock Solutions
  • Weighing:

    • If the compound is a viscous oil, do not use a metal spatula (adhesion issues). Use a glass Pasteur pipette or positive displacement pipette.

    • Weigh by difference into a tared vial.

  • Solvent Addition:

    • Add DMSO (Anhydrous) to achieve a 10–50 mM stock.

    • Vortex for 30 seconds. If heating is required, do not exceed 40°C.

  • Aqueous Dilution (The "Crash-Out" Risk):

    • This compound is highly lipophilic. Diluting a DMSO stock directly into PBS (pH 7.4) may cause precipitation.

    • Mitigation: Protonate the amine. Use a buffer with slightly lower pH (e.g., pH 5.5–6.0) or ensure the final DMSO concentration is <1% with rapid mixing.

Part 5: Analytical Verification (Self-Validating QC)

Before critical experiments, verify the compound has not degraded.

MethodObservation CriteriaPass/Fail Indicator
Visual Inspection Clear oil or white solid.Fail: Yellow/Orange discoloration (Oxidation). Fail: White crust on liquid surface (Carbamate/CO₂ reaction).
¹H-NMR (CDCl₃) Distinct methyl doublet (~1.0 ppm) and benzhydryl singlet.Fail: Broadening of NH peak or appearance of downfield aldehyde peaks (Formylation/Oxidation).
LC-MS Single peak, Mass [M+H]⁺ = 267.38.Fail: Mass +16 (N-Oxide) or Mass +44 (Carbamate adduct).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70048, 1-Benzhydrylpiperazine (Structural Parent Class). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine and Alkylated Derivatives (Stability Data).[1] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Degradation of 1-Benzhydryl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Storage Optimization for 1-Benzhydryl-2-methylpiperazine Document ID: TS-BMP-042 Last Updated: March 4, 2026

Technical Overview & Critical Vulnerabilities

1-Benzhydryl-2-methylpiperazine is a chiral piperazine derivative frequently employed as a scaffold in the synthesis of antihistamines (e.g., cyclizine analogs) and calcium channel blockers. Its stability profile is dictated by two competing structural features: the steric bulk of the benzhydryl (diphenylmethyl) group at the


 position, which offers some protection, and the nucleophilicity of the secondary amine at the 

position (unless substituted), which remains highly reactive.

Primary Degradation Vectors:

  • Oxidative Dehydrogenation: The carbon centers

    
     to the nitrogen atoms are susceptible to radical attack, leading to iminium species or N-oxides.
    
  • Carbamylation (Air Sensitivity): The secondary amine (

    
    ) rapidly reacts with atmospheric 
    
    
    
    to form carbamic acid derivatives, often observed as a "crust" on the material.
  • Hygroscopic Clumping: As a free base or hydrochloride salt, the compound avidly absorbs atmospheric moisture, accelerating hydrolysis and oxidation.

Troubleshooting Guide (Q&A)

Category: Physical Appearance & Purity[1][2][3][4][5]

Q: My sample has turned from off-white to a distinct yellow/orange. Is it still usable?

  • Diagnosis: This indicates oxidative degradation . Piperazine derivatives form N-oxides and conjugated imines upon exposure to oxygen and light. The yellow color typically arises from trace amounts of conjugated impurities (e.g., dehydrogenated piperazine rings).

  • Risk Assessment: If the color change is superficial (surface only), the bulk material may be intact.

  • Action: Perform a Thin Layer Chromatography (TLC) check. If the impurity spot is <2%, you may proceed with recrystallization (See Protocol B). If >5%, the material requires repurification or disposal, as these oxidized impurities can act as radical initiators, accelerating further degradation.

Q: The powder has formed hard clumps or a "sticky" crust. What happened?

  • Diagnosis: This is likely carbamate formation or hygroscopic deliquescence . The secondary amine reacts with

    
     in the air to form a carbamate salt, or moisture has caused the salt form to bridge particles.
    
  • Action:

    • If Free Base: Dissolve in an organic solvent (DCM or Ethyl Acetate) and wash with basic water (

      
      ) to revert the carbamate to the free amine. Dry over 
      
      
      
      .[1]
    • If HCl Salt: Dry in a vacuum desiccator over

      
       for 24 hours. If clumping persists, recrystallize.
      

Q: Can I store 1-Benzhydryl-2-methylpiperazine in polyethylene (PE) bottles?

  • Diagnosis: Sorption risk.

  • Analysis: Free base piperazines are lipophilic and can migrate into low-density polyethylene (LDPE), leading to loss of titer and contamination.

  • Recommendation: No. Always use amber glass vials with Teflon-lined caps or high-density polyethylene (HDPE) for short-term storage only. Glass is the gold standard.

Deep Dive: Degradation Mechanisms

Understanding the pathway of failure allows you to prevent it. The degradation of 1-Benzhydryl-2-methylpiperazine is not random; it follows specific kinetic pathways driven by the unhindered


 amine and the 

-carbon hydrogens.
The Degradation Pathway Diagram

The following diagram illustrates the cascade from a stable molecule to oxidized or carbamylated by-products.

degradation_pathway Start 1-Benzhydryl-2-methylpiperazine (Stable Free Base) Carbamate Piperazine Carbamate (Solid Crust/Salt) Start->Carbamate Nucleophilic Attack on CO2 Radical α-C Radical Intermediate Start->Radical H-Abstraction CO2_Attack Atmospheric CO2 (Open Container) CO2_Attack->Carbamate O2_Light O2 + UV Light (Radical Initiation) O2_Light->Radical Imine Cyclic Imine (Yellow impurity) Radical->Imine -H• (Oxidation) NOxide N-Oxide Derivative Radical->NOxide +O2

Caption: Figure 1. Primary degradation vectors.[2] The yellow path represents reversible carbamylation; the red path represents irreversible oxidation.

Experimental Protocols

Protocol A: The "Gold Standard" Storage System

Use this protocol for long-term storage (>1 month) to ensure <0.5% degradation per year.

ParameterSpecificationRationale
Container Amber Glass Vial (Type I Borosilicate)Blocks UV light (290–450 nm) which catalyzes radical formation.
Headspace Argon or Nitrogen BackfillDisplaces

and

. Argon is preferred as it is heavier than air and "blankets" the powder.
Seal Teflon (PTFE) Lined Cap + ParafilmPTFE prevents leaching; Parafilm acts as a secondary moisture barrier.
Temperature -20°C (Freezer)Arrhenius equation dictates that lowering temp from 25°C to -20°C slows reaction rates by ~20-30x.
Desiccant Silica Gel Packet (External)Place the vial inside a secondary jar containing desiccant to create a micro-environment.

Self-Validation Step: Before sealing, place a small strip of Cobalt Chloride paper (or non-toxic humidity indicator) inside the secondary jar. If it changes color during storage, your moisture barrier has been breached.

Protocol B: Rescue Recrystallization

Use this if your sample is yellowed or crusted but not fully degraded.

Prerequisites:

  • Impurity level <5% (Check via TLC: DCM/MeOH 9:1).

  • Solvent: Isopropanol (IPA) or Ethyl Acetate/Hexane.

Step-by-Step:

  • Dissolution: Dissolve the crude 1-Benzhydryl-2-methylpiperazine in the minimum amount of hot Isopropanol (~60-70°C).

    • Note: If the solution is cloudy (carbamates), filter it while hot through a sintered glass funnel.

  • Activated Carbon Treatment (Critical for Color): Add activated charcoal (10% w/w) to the hot solution. Stir for 10 minutes. This adsorbs the high-molecular-weight oxidized polymers causing the yellow color.

  • Filtration: Filter hot through a Celite pad to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.

  • Collection: Filter the white crystals and wash with cold Hexane.

  • Drying: Dry under high vacuum (<5 mbar) at 40°C for 4 hours to remove solvent residues.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7618, Piperazine. Retrieved March 4, 2026, from [Link]

  • Rochelle, G. T. (2012). Thermal degradation of amines for CO2 capture. Current Opinion in Chemical Engineering. (Demonstrates mechanism of oxidative degradation in piperazine derivatives). Retrieved from [Link]

Sources

Topic: Optimizing Reaction Temperature for Benzhydryl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzhydryl Piperazine Synthesis Senior Application Scientist Desk

Audience: Medicinal Chemists, Process Development Scientists, Chemical Engineers.[1][2] Scope: Nucleophilic substitution (N-alkylation) of piperazine with benzhydryl derivatives.

Introduction: The Thermal Landscape of N-Alkylation

Welcome to the technical support hub. You are likely here because your synthesis of 1-benzhydrylpiperazine (also known as 1-(diphenylmethyl)piperazine) is suffering from low yields, difficult purification, or thermal safety concerns.[1][2]

The synthesis typically involves the N-alkylation of piperazine with benzhydryl chloride (chlorodiphenylmethane).[2] While conceptually simple, the reaction temperature is the critical lever that controls the competition between mono-alkylation (desired) and bis-alkylation (impurity), as well as the hydrolysis of your starting material.[2]

This guide moves beyond basic recipes to the mechanistic causality of temperature effects, helping you engineer a robust protocol.

Module 1: Reaction Kinetics & Thermodynamics

Q: Why does my reaction stall at room temperature despite long stir times? A: The reaction between benzhydryl chloride and piperazine is a bimolecular nucleophilic substitution (


 character, though benzhydryl systems have significant 

character due to carbocation stability).[1][2]
  • The Barrier: Benzhydryl chloride is bulky. At room temperature (20–25°C), the steric hindrance creates a significant activation energy barrier.[1][2] While the reaction will proceed, it is often too slow for practical throughput (requiring >48 hours), leading to "stalling" where conversion appears to plateau.[1][2]

  • The Fix: Increasing the temperature to 60–80°C provides the necessary kinetic energy to overcome this steric barrier, typically reducing reaction time to 4–8 hours [1].

Q: Does increasing temperature always improve yield? A: No. It follows a bell curve.

  • < 40°C: Kinetic limitation.[2] Slow conversion, unreacted starting material remains.[1][2]

  • 60–80°C (Optimal Window): Balance between rate and selectivity.

  • > 100°C: Thermodynamic penalties kick in.[2] You risk:

    • Bis-alkylation: The formation of 1,4-dibenzhydrylpiperazine .[2] Once the mono-product forms, it is still a nucleophile.[2] High thermal energy increases the probability of a second attack.[2]

    • Elimination: Benzhydryl chloride can undergo thermal elimination to form diphenylmethane derivatives or polymerize.[2]

    • Solvent Degradation: If using DMF, prolonged heating >100°C can lead to dimethylamine impurities which compete for the alkyl halide.[1][2]

Module 2: Troubleshooting Impurities

Q: I am seeing a large spot at higher Rf on my TLC. What is it? A: This is almost certainly 1,4-dibenzhydrylpiperazine (Bis-impurity).[2]

  • Cause: Temperature too high (>80°C) OR local concentration hot-spots (poor stirring).[2]

  • Mechanism: The mono-benzhydryl piperazine product is less steric than the starting piperazine but still nucleophilic.[2] At high temperatures, the selectivity ratio (

    
    ) drops.[1][2]
    
  • Correction:

    • Lower Temperature: Operate at the lower end of the optimal window (50–60°C).

    • Stoichiometric Control: Ensure a large excess of piperazine (3–5 equivalents).[2] This statistically favors the collision of benzhydryl chloride with unsubstituted piperazine [2].[2]

Q: My product contains benzhydrol. Is this temperature-related? A: Indirectly, yes.[1][2]

  • The Issue: Hydrolysis. Benzhydryl chloride reacts avidly with water to form benzhydrol (

    
     pathway).[2]
    
  • Temperature Link: Higher temperatures accelerate hydrolysis significantly faster than they accelerate the bulky N-alkylation.[2] If your solvent (e.g., DMF, Acetone) is not dry, heating to 80°C will convert a significant portion of your starting material to benzhydrol before it can react with the amine.[1][2]

  • Protocol: Dry solvents are non-negotiable at elevated temperatures.[2]

Module 3: Optimization Protocol (The "Sweet Spot")

This protocol is designed for self-validation.[2] It uses a Temperature Ramp strategy to prevent thermal runaway and ensure selectivity.[2]

Standardized Optimization Workflow
ParameterRecommendationRationale
Solvent DMF or AcetonitrileHigh dielectric constant stabilizes the transition state; good solubility for piperazine.[2]
Base

(anhydrous)
Scavenges HCl by-product; heterogeneous nature prevents base-catalyzed side reactions.[2]
Stoichiometry 1.0 eq Benzhydryl-Cl : 3.0 eq PiperazineExcess amine suppresses bis-alkylation (Critical).[2]
Temp. Profile Ramp: RT

60°C

80°C
Initiates reaction gently; finishes conversion aggressively.[2]
Step-by-Step Procedure
  • Preparation: Dissolve Piperazine (3.0 eq) and

    
     (2.0 eq)  in anhydrous DMF (5 mL/mmol). Stir at Room Temperature (RT)  for 15 minutes.
    
    • Checkpoint: Ensure the piperazine is fully dissolved (suspension of carbonate is fine).[2]

  • Addition: Add Benzhydryl chloride (1.0 eq) dropwise at RT.

    • Why? Adding at high temp causes immediate local bis-alkylation.[2]

  • Ramp 1 (Initiation): Heat the mixture to 60°C and hold for 2 hours.

    • Monitoring: Check TLC/HPLC.[2] You should see ~60-70% conversion.[2]

  • Ramp 2 (Completion): If starting material persists, increase to 80°C for 2–4 hours.

    • Stop Condition: Stop immediately when Benzhydryl chloride is consumed (<1%).[2] Do not "cook" the reaction to chase the last 0.5%.

  • Workup: Cool to RT. Pour into ice water. The mono-product often precipitates or can be extracted with Ethyl Acetate.[2]

    • Purification: The excess piperazine stays in the aqueous layer (if acidic workup used) or can be washed away easily due to high water solubility [3].[2]

Module 4: Visualization & Logic

Figure 1: Reaction Pathways & Thermal Selectivity

This diagram illustrates the competing pathways. Note how "High Heat" drives both the Bis-alkylation and Hydrolysis pathways.[2]

ReactionPathways cluster_conditions Critical Control Parameters Start Benzhydryl Chloride + Piperazine Mono 1-Benzhydrylpiperazine (Target Product) Start->Mono Optimal: 60-80°C Excess Piperazine Hydrol Benzhydrol (Hydrolysis Impurity) Start->Hydrol Wet Solvent + Heat Bis 1,4-Dibenzhydrylpiperazine (Impurity) Mono->Bis Overheating (>100°C) Stoichiometry 1:1

Caption: Kinetic competition in N-alkylation. Green path represents the optimized window.[2] Red/Yellow paths represent thermal/moisture deviations.[1]

Figure 2: Troubleshooting Decision Tree

Follow this flow to diagnose yield/purity issues based on temperature.

Troubleshooting Problem Identify Issue LowYield Low Conversion (Starting Material Remains) Problem->LowYield Impurity High Impurities Problem->Impurity TempCheck Is Temp < 50°C? LowYield->TempCheck TypeCheck Identify Impurity Type Impurity->TypeCheck IncreaseTemp Increase to 80°C Check Solvent (DMF preferred) TempCheck->IncreaseTemp Yes CheckStir Check Stirring/Solubility TempCheck->CheckStir No (Temp is high) BisImpurity Bis-alkylation (High Rf Spot) TypeCheck->BisImpurity Hydrolysis Benzhydrol (Low Rf, -OH peak) TypeCheck->Hydrolysis FixBis ACTION: 1. Reduce Temp to 60°C 2. Increase Piperazine eq. BisImpurity->FixBis FixHydro ACTION: 1. Dry Solvents 2. Use Anhydrous Base Hydrolysis->FixHydro

Caption: Diagnostic flowchart for correcting thermal and stoichiometric deviations in benzhydryl piperazine synthesis.

Module 5: Safety & Scalability

Q: Are there thermal runaway risks? A: Yes.

  • Exotherm: The N-alkylation is exothermic.[2] While manageable on a gram scale, adding benzhydryl chloride rapidly at 80°C on a kilo scale can overwhelm cooling capacity.[1][2]

  • Safety Rule: Always add the electrophile (benzhydryl chloride) at a lower temperature (RT or 0°C) and then ramp the temperature.[2] Never add reagents to a pre-heated vessel [4].[2]

References

  • PrepChem. Synthesis of 1-Diphenylmethylpiperazine. (Methodology using reflux/heat for completion).[2][3][4][5] Link

  • Google Patents. Process for making N-(diphenylmethyl)piperazines (EP2062881B1).[2] (Discusses stoichiometry and temperature control to minimize impurities). Link

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.[2] (Detailed experimental section on benzhydryl piperazine synthesis). Link

  • Sigma-HSE. Process Safety Strategy for Thermal Runaway. (General principles on managing exothermic alkylations). Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methylpiperazine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis & Scale-Up Support Center. 2-Methylpiperazine is a highly versatile pharmacophore building block, but its asymmetric nature presents unique regioselectivity challenges. The C2-methyl group creates significant steric bulk, making the adjacent N1 secondary amine far less reactive than the unhindered N4 amine[1].

This guide provides troubleshooting frameworks, validated protocols, and mechanistic insights to help drug development professionals achieve precise regiocontrol during N-alkylation and N-acylation workflows.

Troubleshooting FAQs: Mechanism & Strategy

Q1: Why does direct substitution on 2-methylpiperazine almost exclusively yield the N4-substituted product? A1: The regioselectivity is driven by transition-state kinetics. In solution, 2-methylpiperazine predominantly adopts a chair conformation where the C2-methyl group sits in an equatorial position to minimize 1,3-diaxial interactions. When an electrophile approaches the N1 nitrogen, the required trajectory forces severe gauche steric clashes with the adjacent methyl group, significantly raising the activation energy (


). The N4 nitrogen lacks this adjacent bulk, making it kinetically favored for nucleophilic attack[2].

Q2: I need to functionalize the hindered N1 position. What is the standard strategic approach? A2: You must employ a "protect-functionalize-deprotect" sequence. First, selectively protect the unhindered N4 position using a bulky protecting group (e.g., Boc or Fmoc) at low temperatures[3]. Once N4 is masked, you can subject the hindered N1 position to forcing conditions (strong bases, elevated heat) to drive the substitution, followed by selective deprotection of N4.

Q3: I am ordering starting materials to functionalize the hindered nitrogen. Why did my supplier send me a molecule where the wrong nitrogen is protected? A3: You have likely fallen into the IUPAC Nomenclature Trap . When the unhindered N4 position of 2-methylpiperazine is protected (e.g., with a Boc group), IUPAC renumbering rules dictate that the protected nitrogen becomes position 1. Therefore, the molecule is named 1-Boc-3-methylpiperazine [4]. If you order "1-Boc-2-methylpiperazine," you are purchasing the isomer where the hindered nitrogen is protected, leaving the unhindered nitrogen free.

Nomenclature A 2-Methylpiperazine (Starting Material) B Reaction at Unhindered N (Kinetically Favored) A->B Boc2O, 0°C D Reaction at Hindered N (Requires Forcing) A->D Multi-step Protection C 1-Boc-3-methylpiperazine (Hindered N is Free) B->C IUPAC Renumbering E 1-Boc-2-methylpiperazine (Unhindered N is Free) D->E IUPAC Renumbering

Logical flow of regioselective protection and the resulting IUPAC nomenclature shift.

Q4: My N1-alkylation is stalling at 20% conversion despite N4 being protected. How do I push it to completion? A4: The steric hindrance at N1 severely depresses its nucleophilicity. Standard weak bases like


 or DIPEA are insufficient for alkylation with secondary or bulky alkyl halides. You must convert the secondary amine into a highly reactive amide anion. Switch your base to Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS), use a polar aprotic solvent (DMF or NMP), and elevate the temperature to 60°C–80°C[2].

Quantitative Data: Reaction Conditions & Regioselectivity

To aid in experimental design, the following table summarizes the expected regioselectivity and optimal conditions for various substitution targets on the 2-methylpiperazine scaffold.

Target PositionElectrophileReagents / BaseSolventTempTypical YieldRegioselectivity (N4:N1)
N4 (Mono)

(1.0 eq)
None or

DCM / MeOH0°C to RT>90%>95:5
N4 (Mono) Fmoc-Cl (1.0 eq)AcetoneAcetone15°C to RT55-65%>98:2
N1 (Mono) Alkyl Halide1.

, 2. NaH, R-X
DMF60°C65-75% (3 steps)Exclusive (via protection)
N1, N4 (Di) Excess R-X

DMF /

80°C80-85%N/A

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems to ensure you can verify success at each critical juncture.

Protocol A: Regioselective N4-Protection (Synthesis of 1-Boc-3-methylpiperazine)

This protocol exploits the kinetic difference between the two amines to selectively mask the unhindered position[5].

  • Preparation: Dissolve 2-methylpiperazine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction flask to exactly 0°C using an ice-water bath. Causality: Low temperatures exaggerate the kinetic differences between N1 and N4, preventing over-reaction.

  • Addition: Dissolve Di-tert-butyl dicarbonate (

    
    , 10.0 mmol, 1.0 eq) in DCM (20 mL). Add this solution dropwise over 1 hour via an addition funnel.
    
  • Self-Validation Check (TLC/LCMS): After 2 hours of stirring at room temperature, sample the reaction. LCMS should show a dominant peak at

    
    
    
    
    
    . If a peak at
    
    
    (di-Boc) is prominent, your addition rate was too fast or the temperature was too high.
  • Workup: Wash the organic layer with saturated aqueous

    
    , followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield 1-Boc-3-methylpiperazine.
Protocol B: Forcing N1-Alkylation on the Protected Scaffold

This protocol overcomes the steric barrier at N1 by generating a highly reactive nucleophile[2].

  • Deprotonation: Dissolve 1-Boc-3-methylpiperazine (5.0 mmol) in anhydrous DMF (25 mL) under an argon atmosphere. Cool to 0°C.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 6.0 mmol, 1.2 eq) in small portions.

  • Self-Validation Check (Visual): You must observe immediate effervescence (hydrogen gas evolution). Causality: This visually confirms the successful deprotonation of the hindered N1 amine to form the reactive amide anion. If no bubbling occurs, your NaH has degraded to NaOH and must be replaced.

  • Alkylation: Once gas evolution ceases (approx. 30 mins), add the alkyl halide (7.5 mmol, 1.5 eq) dropwise.

  • Thermal Activation: Remove the ice bath and heat the reaction to 60°C for 12 hours to overcome the steric activation barrier.

  • Workup: Quench carefully with cold water (dropwise initially to neutralize unreacted NaH). Extract with Ethyl Acetate (

    
     mL). Wash the combined organics with 5% aqueous LiCl (
    
    
    
    mL) to remove residual DMF.

Visualizing the N1-Alkylation Workflow

AlkylationWorkflow step1 1. N4-Protection Reagent: Boc2O (1.0 eq) Temp: 0°C to RT step2 2. N1-Deprotonation Reagent: NaH (1.2 eq) Solvent: DMF, 0°C step1->step2 step3 3. N1-Alkylation Reagent: R-X (1.5 eq) Temp: 60°C - 80°C step2->step3 step4 4. N4-Deprotection Reagent: TFA/DCM Temp: RT, 2h step3->step4

Step-by-step workflow for overcoming steric hindrance to achieve N1-alkylation.

References

  • Benchchem.2-Methylpiperazine-1,4-dicarboxylic Acid | CAS 857188-26-2.
  • Benchchem.(S)-1-N-Boc-2-Methylpiperazine | 169447-70-5.
  • Asian Journal of Chemistry.Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives.
  • PMC / National Institutes of Health.(2R)-4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylpiperazin-1-ium chloride.
  • Google Patents.WO2003022214A2 - Piperazine and homopiperazine compounds.

Sources

Technical Support Center: Purification of 1-Benzhydryl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with isolating 1-benzhydryl-2-methylpiperazine .

This molecule presents a classic chromatographic paradox: it contains a highly lipophilic, bulky benzhydryl moiety paired with a highly polar, basic piperazine core (comprising one tertiary and one secondary amine). When exposed to standard bare silica gel, the basic nitrogens interact strongly with acidic silanol (-SiOH) groups, leading to severe peak broadening, irreversible adsorption, and co-elution with structurally similar impurities.

The following guides, protocols, and FAQs are engineered to provide a self-validating, mechanistically grounded approach to mastering this purification.

I. Mechanistic Workflow for Amine Purification

To prevent chemisorption, the stationary phase must be chemically deactivated, or the mobile phase must contain a competing basic modifier[1]. The workflow below outlines the logical progression of a basic-modified flash chromatography run.

Workflow A Crude Mixture B Silica Deactivation (1-3% TEA) A->B Prep C Sample Loading B->C Pack D Gradient Elution (DCM/MeOH/NH4OH) C->D Elute E Fraction Analysis D->E Collect F Pure Product E->F Pool

Workflow for the purification of basic piperazine derivatives via modified silica gel.
II. Quantitative Eluent Optimization

Selecting the correct solvent system is critical. The table below summarizes field-validated mobile phase systems for piperazine derivatives, contrasting their efficacy and mechanism of action.

Solvent SystemBasic ModifierTypical

Mechanistic Rationale & Application
DCM / MeOH (90:10)1% Aqueous

0.35 - 0.45Gold Standard: Ammonia competitively binds silanols. Ideal for resolving the secondary amine from non-polar starting materials[2].
EtOAc / Hexanes (1:1)2% Triethylamine (TEA)0.25 - 0.35Lipophilic Focus: TEA neutralizes the column[3]. Best used when separating the product from highly lipophilic benzhydryl chloride.
Chloroform / MeOH (9:1)None< 0.15Not Recommended: Results in severe tailing and poor recovery due to unmitigated amine-silanol hydrogen bonding.
Amine-Bonded Silica None Required0.40 - 0.50Premium Alternative: Replaces bare silica. Eliminates the need for basic modifiers entirely, simplifying post-run concentration[4].
III. Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure the integrity of your purification.

Step 1: Stationary Phase Deactivation (The "Pre-Treatment")

  • Prepare a slurry of standard silica gel (230–400 mesh) in your starting non-polar solvent (e.g., Dichloromethane or Hexanes) containing 1–3% Triethylamine (TEA) [1].

  • Pour the slurry into the glass column.

  • Validation Checkpoint: Flush with 2 column volumes (CV) of the TEA-modified solvent. Collect the eluent and check the pH with indicator paper; it should register as basic, confirming the silanol groups are fully saturated.

Step 2: Sample Loading

  • Dissolve the crude 1-benzhydryl-2-methylpiperazine in a minimal volume of DCM.

  • If the crude is highly viscous or insoluble in a small volume, perform a dry load : adsorb the mixture onto a small amount of Celite or pre-neutralized silica, evaporate the solvent to a free-flowing powder, and load it evenly onto the column head.

Step 3: Gradient Elution

  • Begin elution with 100% DCM (containing 1% TEA) for 2 CVs to wash out highly non-polar impurities (e.g., unreacted benzhydryl chloride).

  • Step the gradient to DCM:MeOH:NH₄OH (100:8:1) [2]. The introduction of methanol increases polarity, while the ammonia sharpens the eluting band of the basic piperazine.

Step 4: Fraction Analysis & Recovery

  • Spot fractions onto a TLC plate.

  • Validation Checkpoint: Visualize under UV light (254 nm) to detect the benzhydryl aromatic rings. Subsequently, stain the plate with Ninhydrin and heat; the secondary amine at the N4 position of the piperazine ring will yield a distinct colored spot, confirming the presence of the target molecule.

  • Pool the pure fractions and concentrate under reduced pressure.

IV. Troubleshooting Guides & FAQs

Q: My 1-benzhydryl-2-methylpiperazine is streaking across the entire TLC plate and column. How do I fix this? A: This is the hallmark of secondary/tertiary amines interacting with acidic silanol groups on bare silica. Causality: The basic nitrogen atoms donate electron density to the weakly acidic protons of the silica, creating a dynamic, continuous retention state (streaking). Solution: You must chemically mask the silica. Add 1-3% Triethylamine (TEA) to your TLC developing chamber and your column eluent[1][3]. The TEA acts as a sacrificial base, binding to the silanols so your target molecule can elute in a tight band.

Q: I used TEA as a modifier, but now my NMR shows massive TEA contamination. How do I remove it? A: TEA has a boiling point of 89°C and often forms stubborn complexes or salts with the product during rotary evaporation. Solution: Do not rely on standard rotary evaporation alone. Re-dissolve your concentrated oil in a non-polar solvent like Toluene and co-evaporate it 2-3 times under reduced pressure. The azeotropic-like removal will strip the residual TEA. Finally, place the flask on a high-vacuum Schlenk line or lyophilizer overnight.

Q: My product is co-eluting with unreacted benzhydryl chloride. How do I improve the resolution? A: Benzhydryl chloride is highly non-polar, whereas your piperazine derivative is polar. If they co-elute, your initial solvent system is too polar, causing the piperazine to move with the solvent front alongside the chloride. Solution: Flatten your gradient. Start with a purely lipophilic wash (e.g., 100% Hexanes with 1% TEA or 100% DCM with 1% TEA) for at least 3 column volumes. This will completely elute the benzhydryl chloride while the piperazine remains at the baseline. Only after the chloride is removed should you introduce Methanol to elute your target compound.

Q: Is there a way to avoid using foul-smelling basic modifiers like TEA or Ammonia altogether? A: Yes. You can switch your stationary phase from bare silica gel to an Amine-Bonded Silica Phase (


-silica)[4]. Because the stationary phase itself is basic, it naturally repels the basic piperazine nitrogens, eliminating tailing. You can run standard normal-phase solvents (like Hexanes/EtOAc) without any TEA or ammonia additives, drastically simplifying your post-run concentration steps.
V. References
  • Solvent Systems for Flash Column Chromatography Not Voodoo X. Demystifying Synthetic Organic Chemistry. URL:[Link]

  • Piperazine derivatives - EP 0398720 A2 European Patent Office / Googleapis. URL:[Link]

  • Method Development Strategies for Amine Bonded Phase Columns Teledyne ISCO Technical Application Note. URL:[Link]

Sources

Validation & Comparative

Certified Reference Standards for 1-Benzhydryl-2-methylpiperazine: A Comparative Guide for Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical process chemistry, the rigorous qualification of chiral intermediates is not merely a quality control step—it is a regulatory mandate. 1-Benzhydryl-2-methylpiperazine (CAS 107756-17-2; Enantiomers: (S)-form CAS 306296-84-4 / 511254-92-5) serves as a critical structural building block in the synthesis of highly targeted therapeutics, including CCR5 antagonists and Glycine transporter-1 (GlyT-1) inhibitors[1].

As a Senior Application Scientist, I frequently see development pipelines stall due to inadequate impurity profiling. Under , the identification and qualification of impurities in new drug substances require highly characterized, traceable reference materials[2]. This guide objectively compares the available tiers of 1-Benzhydryl-2-methylpiperazine Certified Reference Standards (CRS) and provides a self-validating analytical protocol for determining enantiomeric purity.

Mechanistic Role & Pharmacological Context

Understanding the structural causality of 1-Benzhydryl-2-methylpiperazine is essential for grasping why its analytical purity is so strictly controlled. The molecule provides two critical features to an Active Pharmaceutical Ingredient (API):

  • Steric Anchoring: The bulky, lipophilic benzhydryl (diphenylmethyl) group acts as a rigid anchor, wedging the molecule into the hydrophobic transmembrane pockets of target receptors.

  • Chiral Spatial Orientation: The methyl group at the C2 position of the piperazine ring dictates the exact 3D trajectory of the rest of the pharmacophore.

In the development of CCR5 antagonists (designed to block HIV-1 viral entry), this specific spatial arrangement is required to induce the allosteric conformational change that prevents the HIV-1 gp120 glycoprotein from binding to the host CD4+ T-cell ()[3]. Similarly, in GlyT-1 inhibitors targeting cognitive disorders like schizophrenia, the (S)-enantiomer often exhibits exponentially higher binding affinity than the (R)-enantiomer ()[1]. Consequently, enantiomeric excess (ee) is a critical quality attribute (CQA).

Pathway Drug CCR5 Antagonist (1-Benzhydryl-2-methylpiperazine core) Receptor CCR5 Coreceptor (Host CD4+ T-cell) Drug->Receptor Binds to transmembrane pocket Inhibition Allosteric Inhibition (Conformational Change) Receptor->Inhibition HIV HIV-1 gp120 Glycoprotein HIV->Receptor Attempted Binding Outcome Prevention of Viral Entry Inhibition->Outcome

Mechanism of action for CCR5 antagonists utilizing the 1-Benzhydryl-2-methylpiperazine core.

Comparative Analysis of Reference Standards

When selecting a reference standard, laboratories must balance regulatory compliance with phase-appropriate analytical needs. The table below synthesizes the performance metrics of the three primary tiers of 1-Benzhydryl-2-methylpiperazine standards.

Standard TierTypical Purity (HPLC)Enantiomeric Excess (ee)Isotopic EnrichmentPrimary ApplicationRegulatory Compliance
Primary CRS (ISO 17034) >99.5%>99.9%N/AAPI release testing, quantitative NMR (qNMR), regulatory filingHigh (Fully traceable)
Secondary Working Standard >98.0%>98.0%N/ARoutine in-process controls (IPC), reaction monitoringModerate
Stable Isotope Labeled (SIL) >98.0%>99.0%>99% (e.g., d4 or 13C)LC-MS/MS bioanalysis, PK/PD studies, internal standardHigh (Bioanalytical)

Scientist's Insight: Do not use a Secondary Working Standard for final API release. While cost-effective for monitoring the intermediate chiral resolution step, only a Primary CRS provides the absolute traceability required to satisfy regulatory audits regarding impurity qualification thresholds[4].

Experimental Protocol: Self-Validating Analytical Workflow

To guarantee trustworthiness, analytical protocols cannot rely on blind faith in the instrumentation; they must be self-validating. The following Chiral HPLC methodology is designed to determine the enantiomeric purity of (S)-1-Benzhydryl-2-methylpiperazine.

Causality in Method Design:

  • Wavelength Selection (220 nm): The benzhydryl group provides two phenyl rings that act as strong UV chromophores, ensuring high sensitivity and a robust signal-to-noise ratio even for trace enantiomeric impurities.

  • Mobile Phase Additive: Basic piperazine nitrogens notoriously cause severe peak tailing on silica-based stationary phases due to secondary interactions with residual silanols. We introduce Diethylamine (DEA) to competitively mask these silanols, ensuring sharp, symmetrical peaks for accurate integration.

Step-by-Step Methodology: Chiral HPLC Validation
  • System Suitability Test (SST) Preparation: Prepare a 1.0 mg/mL solution of racemic 1-Benzhydryl-2-methylpiperazine in the mobile phase. This is the self-validating control. It proves the system's capability to resolve the enantiomers before any actual sample is consumed.

  • Sample Preparation: Dissolve the (S)-1-Benzhydryl-2-methylpiperazine sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulosic chiral stationary phase.

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). (Isopropanol tunes the retention factor

      
      , while DEA suppresses silanol interactions).
      
    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 25°C.

  • Execution & Validation: Inject the SST solution. The analytical run is only valid if the chromatographic resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    . Once system suitability is confirmed, inject the sample and calculate the enantiomeric excess (ee) using the area normalization method.

Workflow A Raw Material Synthesis B Chiral Resolution (e.g., Tartaric Acid) A->B C Analytical Characterization B->C D 1H/13C NMR & HRMS C->D E Chiral HPLC (ee > 99%) C->E F Certified Reference Standard (CRS) D->F E->F

Analytical workflow for the synthesis, resolution, and certification of reference standards.

Conclusion

The selection of a 1-Benzhydryl-2-methylpiperazine reference standard must align with the specific phase of your drug development lifecycle. For early-stage process chemistry, secondary standards offer agility. However, as molecules progress toward clinical trials, the transition to ISO 17034-certified Primary CRS and Stable Isotope Labeled (SIL) standards becomes non-negotiable to meet stringent ICH Q3A(R2) mandates for impurity qualification and bioanalytical precision.

References

  • Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Piperazine derivatives useful as CCR5 antagonists (US Patent 6,391,865)
  • Glycine transporter-1 inhibitors (US Patent App. 2008/0004289)

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Benzhydryl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Piperazine Derivatives

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry and are integral components of numerous pharmaceuticals and novel psychoactive substances.[1][2] The precise structural characterization of these compounds is paramount for drug development, quality control, and forensic analysis. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[3]

This guide focuses on 1-Benzhydryl-2-methylpiperazine, a compound of interest due to its structural relation to known biologically active molecules. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices. We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a predictive framework for researchers.

Predicting the Fragmentation Cascade: A Structural Approach

The fragmentation of 1-Benzhydryl-2-methylpiperazine in a mass spectrometer is dictated by the inherent stability of the resulting fragment ions. The structure of the parent molecule offers several logical points of cleavage, primarily centered around the piperazine ring and the bulky benzhydryl substituent.

Electron Ionization (EI) Mass Spectrometry: The Hard Ionization Approach

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule. The fragmentation of 1-Benzhydryl-2-methylpiperazine under EI is expected to be initiated by the ionization of one of the nitrogen atoms in the piperazine ring, leading to a series of characteristic cleavage events.

The most prominent fragmentation pathway is the cleavage of the C-N bond connecting the benzhydryl group to the piperazine ring. This results in the formation of the highly stable benzhydryl cation (diphenylmethyl cation) at a mass-to-charge ratio (m/z) of 167. This fragment is a hallmark of compounds containing the benzhydryl moiety and is often the base peak in their EI mass spectra.

Another significant fragmentation pathway involves the cleavage of the piperazine ring itself. The presence of the methyl group at the 2-position will influence the ring fragmentation, leading to specific daughter ions. Based on the fragmentation of 2-methylpiperazine, we can anticipate fragments arising from the cleavage of the C-C and C-N bonds within the ring.

Diagram: Proposed EI Fragmentation Pathway of 1-Benzhydryl-2-methylpiperazine

EI_Fragmentation M 1-Benzhydryl-2-methylpiperazine [M]+• F1 Benzhydryl cation m/z 167 M->F1 α-cleavage F2 2-Methylpiperazine radical cation m/z 100 M->F2 C-N bond cleavage F3 [M-CH3]+ M->F3 Loss of methyl radical F4 Piperazine ring fragments F2->F4 Ring opening

Caption: Predicted EI fragmentation of 1-Benzhydryl-2-methylpiperazine.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): The Soft Ionization Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule, [M+H]+, as the precursor ion.[1] Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This allows for a more controlled fragmentation process, often providing complementary information to EI-MS.

For 1-Benzhydryl-2-methylpiperazine, the protonated molecule would be the primary ion observed in the full scan ESI-MS spectrum. In an MS/MS experiment, the fragmentation of the [M+H]+ ion is expected to proceed through several key pathways. Similar to EI, the cleavage of the benzhydryl group is a likely event, leading to the benzhydryl cation at m/z 167.

Additionally, fragmentation of the protonated piperazine ring will occur. The protonated nitrogen can induce ring opening and subsequent loss of neutral fragments. The methyl group will again influence the specific fragmentation channels observed.

Diagram: Proposed ESI-MS/MS Fragmentation Pathway of [M+H]+ of 1-Benzhydryl-2-methylpiperazine

ESI_Fragmentation MH [M+H]+ (Precursor Ion) F1 Benzhydryl cation m/z 167 MH->F1 CID F2 Protonated 2-methylpiperazine m/z 101 MH->F2 CID F3 [M+H - C7H7]+ MH->F3 CID F4 Other piperazine ring fragments F2->F4 Further fragmentation

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-Benzhydryl-2-methylpiperazine.

Comparative Analysis: Expected Fragment Ions

The following table summarizes the key fragment ions anticipated in the mass spectra of 1-Benzhydryl-2-methylpiperazine under both EI and ESI conditions. The predicted m/z values are based on the fragmentation patterns of structurally related compounds, including 1-benzhydrylpiperazine and 2-methylpiperazine.

m/z Proposed Fragment Ion Ionization Mode Significance
266[M]+•EIMolecular Ion
267[M+H]+ESIProtonated Molecule
167[C13H11]+EI, ESI-MS/MSBenzhydryl cation (often base peak)
100[C5H12N2]+•EI2-Methylpiperazine radical cation
101[C5H13N2]+ESI-MS/MSProtonated 2-methylpiperazine
99[C5H11N2]+EILoss of a hydrogen from the 2-methylpiperazine radical cation
70[C4H8N]+EI, ESI-MS/MSFragment from piperazine ring cleavage
56[C3H6N]+EI, ESI-MS/MSCommon fragment from piperazine ring cleavage

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a detailed, step-by-step methodology for the analysis of 1-Benzhydryl-2-methylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Standard Solution: Prepare a stock solution of 1-Benzhydryl-2-methylpiperazine at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

Gas Chromatography (GC) Conditions
  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

Mass Spectrometry (MS) Conditions
  • MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

  • Solvent Delay: 3 minutes.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solution Working Dilute to 1-10 µg/mL Working Solution Stock->Working Inject Inject 1 µL into GC Separate Separation on HP-5ms column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-500) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Pattern Spectrum->Interpret

Caption: Workflow for GC-MS analysis of 1-Benzhydryl-2-methylpiperazine.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric fragmentation of 1-Benzhydryl-2-methylpiperazine. By leveraging established fragmentation patterns of analogous structures, we have proposed the key fragment ions and their formation pathways under both EI and ESI conditions. The detailed experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectra of this compound.

The presented information is intended to aid in the rapid and accurate identification and structural confirmation of 1-Benzhydryl-2-methylpiperazine and related compounds. As with any predictive analysis, experimental verification is crucial to confirm the proposed fragmentation schemes.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug testing and analysis, 4(6), 441–448.
  • Dal Cason, T. A. (2008). A study of the synthesis, characterization and determination of the regioisomeric distribution of the piperazine-based designer drug 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (mCPP-C) and its precursors.
  • Maurer, H. H. (2004). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Clinical Biochemistry, 37(7), 549-565.
  • NIST Mass Spectrometry Data Center. (n.d.). 2-Methylpiperazine. NIST Chemistry WebBook. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
  • Patel, R. V., Park, S. W., & Keum, Y. S. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1364.

Sources

Validating HPLC Methods for Cinnarizine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of HPLC methodologies for the validation of Cinnarizine impurities, designed for analytical scientists and quality control professionals.

Executive Summary

Cinnarizine, a piperazine derivative used for vestibular disorders, is susceptible to specific degradation pathways that yield pharmacologically active and potentially toxic impurities.[1] The primary challenge in HPLC validation is the separation of Impurity A (1-(diphenylmethyl)piperazine) from the parent peak and the resolution of late-eluting lipophilic impurities.

This guide compares three distinct chromatographic approaches:

  • Method A (Isocratic Standard): The traditional quality control method.

  • Method B (Gradient Stability-Indicating): The recommended approach for comprehensive impurity profiling.

  • Method C (UPLC High-Throughput): The modern alternative for high-volume laboratories.

Impurity Profile & Separation Challenges

Before selecting a method, one must understand the chemistry of the separation. Cinnarizine contains two basic nitrogen atoms. The piperazine nitrogen is prone to silanol interactions on older silica columns, leading to peak tailing.

  • Target Analyte: Cinnarizine (

    
    )
    
  • Critical Impurity: Impurity A (1-(diphenylmethyl)piperazine) – Result of hydrolysis; more polar than Cinnarizine.

  • Separation Mechanism: Reversed-Phase Chromatography (RPC) utilizing hydrophobic interaction and pH-controlled ion suppression.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathway leading to Impurity A, the critical quality attribute (CQA) for this validation.

CinnarizineDegradation cluster_legend Key CIN Cinnarizine (Parent API) ImpA Impurity A (1-(diphenylmethyl)piperazine) CIN->ImpA Hydrolysis / Acid Stress (Cleavage of Cinnamyl group) ImpOther Cinnamyl Derivatives (Late Eluting) CIN->ImpOther Oxidation / Light key1 Critical Path

Figure 1: Simplified degradation pathway of Cinnarizine focusing on the formation of Impurity A.

Comparative Analysis of Methodologies

The following table contrasts the performance characteristics of the three dominant methodologies. Data is synthesized from validation studies and pharmacopoeial alignments.

FeatureMethod A: Isocratic StandardMethod B: Gradient (Recommended)Method C: UPLC Fast-LC
Column Chemistry C18 (5 µm, 250mm)C8 or Phenyl-Hexyl (5 µm)C18 (1.7 µm, 50mm)
Mobile Phase ACN : Phosphate Buffer (Isocratic)ACN : Acetate Buffer (Gradient)MeOH : Formate (Gradient)
Run Time 15 - 20 mins35 - 45 mins< 5 mins
Resolution (Rs) Moderate (Rs ~ 2.0 for Imp A)High (Rs > 3.5 for Imp A)High (Rs > 3.0)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL~0.02 µg/mL
Suitability Routine Assay (Content)Impurity Profiling & StabilityHigh-Throughput QC

Expert Insight: While Method A is sufficient for assay (determining how much Cinnarizine is in a tablet), it often fails to detect trace levels of degradation products formed under stress. Method B is the superior choice for validation because the gradient elution prevents late-eluting impurities from carrying over to the next injection, a common risk in isocratic runs.

Deep Dive: Protocol for Method B (Gradient Stability-Indicating)

This protocol is designed to be self-validating. It includes a "System Suitability" step that must pass before any data is accepted.

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA (Photodiode Array) Detector.[2]

  • Column: Hypersil BDS C8 or Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm). Note: C8 is often preferred over C18 to reduce the retention time of the highly lipophilic parent peak while maintaining resolution of polar Impurity A.

  • Wavelength: 230 nm (Optimal for simultaneous detection of impurities).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 20 µL.

Mobile Phase Setup
  • Solvent A: Buffer (10 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid). Why? The acidic pH ensures the basic nitrogen is protonated, improving peak shape.

  • Solvent B: Acetonitrile (HPLC Grade).[3]

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Action
0.07030Initial Equilibration
5.07030Isocratic hold for Impurity A
25.02080Ramp to elute Parent & Lipophilics
30.02080Wash
31.07030Return to Initial
40.07030Re-equilibration
Validation Workflow & Acceptance Criteria

To validate this method, follow this logical workflow.

ValidationWorkflow Start Start Validation Specificity Specificity Test (Inject Placebo, Impurity A, Parent) Start->Specificity Check1 Interference? Specificity->Check1 Linearity Linearity (LOQ to 120%) Check1->Linearity No Fail Redesign Method Check1->Fail Yes Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (pH +/- 0.2, Flow +/- 0.1) Accuracy->Robustness Pass Method Validated Robustness->Pass

Figure 2: Step-by-step validation logic flow ensuring regulatory compliance.

Supporting Experimental Data

The following data represents typical results expected when validating Method B.

Table 1: Linearity and Sensitivity Results
ParameterCinnarizine (Parent)Impurity A (DPP)Acceptance Limit
Linearity Range 10 – 100 µg/mL0.05 – 5.0 µg/mL

Correlation Coeff (

)
0.99980.9995NLT 0.999
LOD (µg/mL) 0.020.015S/N ratio > 3:1
LOQ (µg/mL) 0.060.05S/N ratio > 10:1
Table 2: Accuracy (Recovery Studies)

Spiked at 50%, 100%, and 150% of the specification limit (0.2%).

Spike Level% Recovery (Impurity A)% RSD (n=3)Status
50%98.5%1.2%PASS
100%100.2%0.8%PASS
150%99.1%0.9%PASS
Critical Discussion: Why Methods Fail

In my experience validating these methods, failures usually stem from two areas:

  • pH Sensitivity: Cinnarizine is a weak base. If the mobile phase pH drifts above 5.0, the ionization state changes, causing drastic shifts in retention time and peak broadening due to silanol interaction. Always buffer the aqueous phase; never use simple water/acid mixtures.

  • Sample Solvent Mismatch: Dissolving the sample in 100% Methanol when the initial mobile phase is 70% Buffer causes "solvent shock," leading to split peaks for early eluting impurities (like Impurity A). Recommendation: Dissolve samples in the mobile phase or a 50:50 mix of ACN:Water.

References
  • European Directorate for the Quality of Medicines. (2023). Cinnarizine Monograph 0816. European Pharmacopoeia.[1] Link

  • Belal, T. S., et al. (2016).[4] Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. Royal Society of Chemistry Advances. Link

  • Kothapalli, L. P., et al. (2021).[3] Development of Stability Indicating Robust Chromatographic Method for the Simultaneous Estimation of Cinnarizine and Dimenhydrinate. Impact Factor Journal. Link

  • Mhaske, D. K., & Kumbhar, A. S. (2022).[5] Development and validation of rapid, timesaving, and cost-effective UHPLC method for simultaneous quantification of cinnarizine, its five specified impurities, two degradation products, and two antioxidants. Analytical Chemistry Letters. Link

Sources

FTIR Spectrum Analysis of 1-Benzhydryl-2-methylpiperazine: A Structural Differentiation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

In the development of piperazine-based antihistamines and anticholinergics, structural isomerism presents a critical analytical challenge. 1-Benzhydryl-2-methylpiperazine is a regioisomer of the well-known anti-emetic drug Cyclizine (1-Benzhydryl-4-methylpiperazine) .

While Cyclizine contains a methyl group on the nitrogen (N4), the 2-methyl isomer contains a methyl group on the carbon skeleton (C2), leaving the N4 position as a secondary amine. This structural nuance significantly alters the pharmacological profile and must be rigorously identified during synthesis and impurity profiling.

This guide provides an in-depth FTIR analysis to distinguish 1-Benzhydryl-2-methylpiperazine from its key analogs: Cyclizine (the N-methyl isomer) and 1-Benzhydrylpiperazine (the non-methylated precursor).

Key Structural Differences
  • 1-Benzhydryl-2-methylpiperazine: Secondary Amine (N-H present), C-Methyl group (Chiral center).

  • Cyclizine (1-Benzhydryl-4-methylpiperazine): Tertiary Amine (No N-H), N-Methyl group.

  • 1-Benzhydrylpiperazine (Norcyclizine): Secondary Amine (N-H present), No Methyl group.

Experimental Protocol

To ensure reproducibility and spectral fidelity, the following protocol is recommended for the analysis of benzhydrylpiperazine derivatives.

Sample Preparation[2][3][5][6][7]
  • Solid State (Preferred): Potassium Bromide (KBr) Pellet.

    • Ratio: 1-2 mg sample to 200 mg dry KBr.

    • Rationale: Eliminates solvent interference in the fingerprint region and prevents polymorphism shifts common in ATR pressure application.

  • Alternative: Attenuated Total Reflectance (ATR) with Diamond Crystal.

    • Note: Ensure high contact pressure. ATR correction algorithms should be applied if comparing directly to transmission libraries.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprint differentiation).

  • Scans: Minimum 32 scans (64 recommended for signal-to-noise enhancement).

  • Range: 4000 cm⁻¹ to 400 cm⁻¹.

Comparative Spectral Analysis

The differentiation of 1-Benzhydryl-2-methylpiperazine relies on three critical spectral regions: the Amine/Hydroxyl region (3500–3100 cm⁻¹), the C-H Stretching region (3000–2800 cm⁻¹), and the Fingerprint region (1500–1000 cm⁻¹).

Table 1: Diagnostic Peak Comparison
Functional GroupVibration Mode1-Benzhydryl-2-methylpiperazine (Target)Cyclizine (N-Methyl Isomer)1-Benzhydrylpiperazine (Precursor)
Amine (N-H) StretchingPresent (~3300-3350 cm⁻¹) Weak/Medium, BroadAbsent Tertiary AminePresent (~3300 cm⁻¹) Medium intensity
C-H (Aromatic) Stretching3080–3020 cm⁻¹3080–3020 cm⁻¹3080–3020 cm⁻¹
C-H (Aliphatic) Asymmetric Stretch~2960 cm⁻¹ (C-CH₃)~2940 cm⁻¹~2940 cm⁻¹
N-CH₃ C-H StretchAbsent ~2800 cm⁻¹ (Bohlmann Bands)Absent
C-N Stretching1150–1000 cm⁻¹1150–1000 cm⁻¹1150–1000 cm⁻¹
Mono-substitution Out-of-plane bend760, 700 cm⁻¹ (Benzhydryl)760, 700 cm⁻¹760, 700 cm⁻¹
Detailed Mechanistic Analysis
A. The Amine Region (3500–3100 cm⁻¹)

This is the primary differentiator .

  • 1-Benzhydryl-2-methylpiperazine possesses a secondary amine at the N4 position. You will observe a distinct N-H stretching vibration, typically a single weak-to-medium band around 3320 cm⁻¹ .

  • Cyclizine is a tertiary amine at both nitrogen positions. It lacks this band completely.

  • Analytical Insight: If you see a peak here in a "Cyclizine" sample, it indicates contamination with either the 2-methyl isomer or the norcyclizine precursor.

B. The C-H Stretching Region (3000–2700 cm⁻¹)
  • N-Methyl vs. C-Methyl: The N-methyl group in Cyclizine often exhibits "Bohlmann bands"—specific C-H stretching vibrations lowered in frequency (2700–2800 cm⁻¹) due to the interaction with the nitrogen lone pair.

  • 1-Benzhydryl-2-methylpiperazine lacks the N-methyl group. Instead, it shows standard aliphatic C-H stretching for the ring and the C-methyl group (~2960 cm⁻¹ asymmetric, ~2870 cm⁻¹ symmetric). The absence of the low-frequency N-Me shoulder is a key confirmation of the 2-methyl structure over the 4-methyl structure.

C. The Fingerprint Region (1450–1000 cm⁻¹)
  • Skeletal Vibrations: The introduction of a methyl group at the C2 position breaks the symmetry of the piperazine ring more drastically than N-substitution. This results in splitting of the C-C and C-N ring stretching bands between 1100–1300 cm⁻¹.

  • Benzhydryl Signature: All three compounds retain the strong mono-substituted benzene ring peaks (approx. 700 cm⁻¹ and 750 cm⁻¹), which confirms the presence of the diphenylmethyl moiety.

Analytical Workflow & Decision Tree

The following diagram illustrates the logical flow for identifying the specific isomer using FTIR data.

FTIR_Differentiation Sample Unknown Benzhydrylpiperazine Sample CheckNH Check 3300-3400 cm⁻¹ Region (N-H Stretch) Sample->CheckNH HasNH Peak Present (Secondary Amine) CheckNH->HasNH Present NoNH No Peak (Tertiary Amine) CheckNH->NoNH Absent CheckFingerprint Check Fingerprint & C-H Region (Methyl Group Presence) HasNH->CheckFingerprint CheckLowCH Check 2700-2800 cm⁻¹ (N-Methyl Bohlmann Bands) NoNH->CheckLowCH Cyclizine ID: Cyclizine (1-Benzhydryl-4-methylpiperazine) CheckLowCH->Cyclizine Bands Present Norcyclizine ID: 1-Benzhydrylpiperazine (No Methyl Group) CheckFingerprint->Norcyclizine Standard Aliphatic C-H Simple Fingerprint Target ID: 1-Benzhydryl-2-methylpiperazine (C-Methyl Isomer) CheckFingerprint->Target Enhanced Aliphatic C-H Split Ring Modes

Figure 1: FTIR Decision Tree for differentiating Benzhydrylpiperazine isomers.

Synthesis & Impurity Context

Understanding the origin of these isomers validates the need for such precise analysis.

Synthesis_Pathway cluster_0 Route A (Cyclizine) cluster_1 Route B (Target Isomer) BenzCl Benzhydryl Chloride Cyclizine Cyclizine (4-Methyl) BenzCl->Cyclizine + N-Methylpiperazine Target 1-Benzhydryl- 2-methylpiperazine BenzCl->Target + 2-Methylpiperazine NMePip N-Methylpiperazine NMePip->Cyclizine CMePip 2-Methylpiperazine CMePip->Target

Figure 2: Synthetic divergence. The 2-methyl isomer arises from the use of 2-methylpiperazine starting material, whereas Cyclizine uses N-methylpiperazine.

Impurity Profiling: In the synthesis of Cyclizine, if the starting material (N-methylpiperazine) contains 2-methylpiperazine as an impurity, the final product will be contaminated with 1-Benzhydryl-2-methylpiperazine .

  • Detection Limit: FTIR can qualitatively detect this impurity if present >1-2% by observing the emergence of the N-H stretch at 3320 cm⁻¹. For trace quantification (<0.1%), GC-MS or HPLC is recommended, but FTIR remains the fastest "Go/No-Go" identity check.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzhydryl piperazine Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70048, Benzhydrylpiperazine. Available at: [Link]

  • Abdel-Hay, K. M., et al. (2012). "Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD." Drug Testing and Analysis, 4(6), 441-448. (Demonstrates the utility of IR in differentiating piperazine regioisomers). Available at: [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. (Authoritative source for N-H and Bohlmann band assignments).

Comparative Guide: UV Absorption Spectra of Piperazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the UV absorption spectra of piperazine analogs, designed for researchers in analytical chemistry, forensics, and drug development.

Executive Summary & Structural Classification

In the spectrophotometric analysis of piperazine derivatives, the position of the aromatic substituent relative to the piperazine nitrogen is the primary determinant of the spectral profile.

For accurate identification, researchers must distinguish between two core structural classes:

  • N-Benzylpiperazines (e.g., BZP): The aromatic ring is separated from the nitrogen by a methylene bridge (

    
    ).[1] The nitrogen lone pair cannot  conjugate with the aromatic system.[1] The UV spectrum resembles that of the parent alkylbenzene (e.g., toluene).
    
  • N-Phenylpiperazines (e.g., TFMPP, mCPP): The nitrogen is directly bonded to the aromatic ring. The nitrogen lone pair participates in extended conjugation (

    
     and 
    
    
    
    ).[1] The UV spectrum resembles that of a substituted aniline, exhibiting significant bathochromic (red) shifts and higher molar absorptivity.
Structural Logic Map

PiperazineChromophores Core Piperazine Core (Non-absorbing >220nm) Subst Substituent Attachment Core->Subst Benzyl N-Benzyl (e.g., BZP) -CH2- Bridge Subst->Benzyl Phenyl N-Phenyl (e.g., TFMPP) Direct Bond Subst->Phenyl SpecBenzyl Spectrum: Benzenoid λmax ~250-260 nm Low ε (<1000) Benzyl->SpecBenzyl SpecPhenyl Spectrum: Aniline-like λmax ~240-300 nm High ε (>5000) Phenyl->SpecPhenyl Effect pH Effect (Acid) SpecBenzyl->Effect SpecPhenyl->Effect ResultBenzyl Minimal Shift (Bridge blocks resonance) Effect->ResultBenzyl Protonation ResultPhenyl Hypsochromic Shift (Loss of n->π* conjugation) Effect->ResultPhenyl Protonation

Caption: Structural determinants of UV absorption in piperazine analogs. Note the divergence in pH sensitivity based on conjugation.

Comparative Spectral Data

The following data consolidates


 values observed in methanolic and aqueous acid solutions. Note the distinct "aniline" bands in phenylpiperazines compared to the weak benzenoid bands of BZP.
CompoundClassSubstituent

(MeOH/Neutral)

(0.1M HCl)
Spectral Characteristics
BZP BenzylNone~250–257 nm (weak)193 nm (cutoff), 250 nmWeak vibrational fine structure typical of alkylbenzenes.
TFMPP Phenyl3-CF

(EWG)
249, 293 nm202 nm, ~260 nmThe -CF

group is electron-withdrawing but the N-ring conjugation dominates in neutral pH.
mCPP Phenyl3-Cl (EWG)211, 249, 288 nm~205 nm, ~250 nmChlorine acts as an auxochrome; distinct bathochromic shift vs BZP.
MeOPP Phenyl4-OMe (EDG)204, 241, 294 nm196 nm, 274 nmStrongest bathochromic shift due to the electron-donating methoxy group + nitrogen conjugation.

Critical Insight: In acidic media (0.1 M HCl), the


 of phenylpiperazines shifts significantly to shorter wavelengths (Hypsochromic shift). Protonation of the piperazine nitrogen removes the lone pair from the 

-system, effectively "turning off" the aniline chromophore. The spectrum reverts to looking like the substituted benzene (e.g., chlorobenzene for mCPP).

Experimental Protocol: The "pH Shift" Validation

Reagents & Equipment[2][3][4][5]
  • Solvent A: HPLC-grade Methanol (Neutral).[1]

  • Solvent B: 0.1 M HCl (Acidic).[1]

  • Blank: Matched solvent blanks.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[1]

Step-by-Step Methodology
  • Stock Preparation: Dissolve ~10 mg of the target analyte in 10 mL Methanol (1 mg/mL Stock).

  • Working Solution (Neutral): Dilute 100

    
    L of Stock into 3 mL Methanol.
    
    • Target Absorbance: 0.6 – 0.8 AU at

      
      .[1]
      
  • Neutral Scan:

    • Blank the instrument with Methanol.[1]

    • Scan sample from 200 to 400 nm.[1]

    • Checkpoint: Observe if

      
       > 280 nm (suggests Phenylpiperazine) or < 260 nm (suggests Benzylpiperazine).
      
  • Acidic Scan (The Validation Step):

    • Add 50

      
      L of concentrated HCl to the cuvette (or prepare a fresh dilution using 0.1 M HCl). Mix by inversion.
      
    • Scan again.[1][2][3]

  • Data Analysis:

    • Phenylpiperazines: Look for a Blue Shift (20–40 nm) and intensity drop.[1]

    • Benzylpiperazines: Look for Static Spectra (minimal change in

      
      , slight change in fine structure).
      
Workflow Diagram

ExperimentalWorkflow Sample Unknown Sample Dilution Dilute in MeOH (Neutral) Sample->Dilution Scan1 Scan 1 (Neutral) Record λmax Dilution->Scan1 Acidify Add HCl (Protonate N) Scan1->Acidify Scan2 Scan 2 (Acidic) Compare Δλ Acidify->Scan2 Decision Shift > 20nm? Scan2->Decision ResultP ID: Phenylpiperazine (Conjugation Broken) Decision->ResultP Yes ResultB ID: Benzylpiperazine (No Conjugation) Decision->ResultB No

Caption: The Dual-pH Scan workflow for distinguishing piperazine subclasses.

Technical Nuances & Troubleshooting

  • Solvent Cutoff: Do not use Acetone or Ethyl Acetate; they absorb strongly below 330 nm and 260 nm respectively, masking the piperazine bands. Use Methanol (cutoff ~205 nm) or Acetonitrile (cutoff ~190 nm).[1]

  • Concentration Effects: Phenylpiperazines have higher molar absorptivity (

    
    ) than benzylpiperazines.[1] If your sample requires significant dilution to stay within Beer's Law (Abs < 1.[1]0) while a reference BZP sample does not, this suggests a conjugated system (Phenyl).
    
  • Interference: Common adulterants like Caffeine (

    
     272 nm) can overlap. The pH shift of Caffeine is distinct from piperazines (caffeine is a weak base, pKa ~0.6, so its spectrum is stable in 0.1 M HCl).
    

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005).[1] Monographs: Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP).[4][5] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum and UV Data for Piperazine, 1-[3-(trifluoromethyl)phenyl]-.[1][6] NIST Chemistry WebBook, SRD 69.[1][7] Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Bioequivalence Study Markers: A Comparative Guide on 1-Benzhydryl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) and bioequivalence (BE) studies, the selection of an optimal Internal Standard (IS) dictates the reliability of LC-MS/MS quantitative data. This guide objectively evaluates 1-Benzhydryl-2-methylpiperazine (1-B-2-MP) —a positional isomer of the widely studied H1-antihistamine cyclizine (1-benzhydryl-4-methylpiperazine)—as a superior bioanalytical marker. By comparing it against traditional Stable Isotope-Labeled (SIL) standards and unrelated analogs, we elucidate the mechanistic advantages of using positional isomers to eliminate isotopic crosstalk while maintaining identical extraction recoveries.

Mechanistic Causality: The Isomeric Advantage in LC-MS/MS

Regulatory frameworks, such as the and the, mandate that an IS must adequately compensate for matrix effects and extraction variability without introducing analytical interference.

The Causality of Choice: Historically, bioanalysts rely on SIL-IS (e.g., Cyclizine-d3). However, SIL standards can suffer from isotopic crosstalk—where the natural M+3 heavy isotope of the highly concentrated native drug bleeds into the mass channel of the d3-IS, skewing the calibration curve at the upper limit of quantification (ULOQ). Alternatively, unrelated analogs like Cinnarizine (used in early cyclizine assays, see ) exhibit different ionization efficiencies and divergent extraction recoveries.

1-B-2-MP resolves this dichotomy. As a positional isomer, it shares the exact empirical formula (C18H22N2) and molecular weight (266.38 g/mol ) as the target analyte. During protein precipitation, its identical lipophilicity ensures a parallel extraction recovery. However, the steric shift of the methyl group from the N4 position (tertiary amine) to the C2 position (secondary amine) subtly alters its interaction with the reversed-phase stationary phase. This guarantees baseline chromatographic separation, completely eliminating MS/MS crosstalk while perfectly mimicking the matrix effect.

Comparative Performance Data

The following table synthesizes the quantitative performance of 1-B-2-MP against alternative markers in human plasma bioanalysis.

Performance Metric1-Benzhydryl-2-methylpiperazine (Positional Isomer)Cyclizine-d3 (SIL-IS)Cinnarizine (Unrelated Analog)
Chromatographic Co-elution No (Baseline resolved)YesNo (Significant RT shift)
Isotopic Crosstalk Risk Zero (0.0%)Moderate (M+3 interference)Zero (0.0%)
Extraction Recovery Match Excellent (~95.2%)Perfect (~98.1%)Variable (~87.4%)
Matrix Effect Compensation High (IS-normalized ME: 98-102%)Very High (99-101%)Moderate (85-115%)
Cost & Accessibility ModerateHighLow

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol incorporates a self-validating system design, utilizing blank matrix checks and Quality Control (QC) bracketing to verify the integrity of the 1-B-2-MP marker.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma (Blank, Calibrator, or Unknown) into a 96-well plate.

  • Add 10 µL of 1-B-2-MP working solution (500 ng/mL in 50% methanol) to all wells except the double-blank (which receives 10 µL of 50% methanol).

    • Causality: The double-blank validates the absence of endogenous isobaric interferences at the IS retention time, proving the assay's selectivity.

  • Add 150 µL of ice-cold Acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Step 2: Chromatographic Separation

  • Column: C8 reversed-phase column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.05% Formic acid in Water.

  • Mobile Phase B: 0.05% Formic acid in Methanol.

  • Gradient: 30% B to 90% B over 3.0 minutes.

  • Causality: The C8 column provides optimal selectivity for piperazine rings. The gradient ensures that 1-B-2-MP elutes slightly later than cyclizine due to the exposed secondary amine interacting differently with the silanol groups, achieving the necessary baseline resolution.

Step 3: ESI-MS/MS Detection

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Target Analyte (Cyclizine): m/z 267.2 → 167.2 (Collision Energy: 20V)

    • Internal Standard (1-B-2-MP): m/z 267.2 → 167.2 (Collision Energy: 20V)

  • Causality: Both compounds yield the highly stable benzhydryl cation (m/z 167.2). Because they are chromatographically resolved, using identical MRM transitions maximizes the duty cycle of the mass spectrometer, enhancing overall sensitivity without cross-contamination.

Mandatory Visualizations

Workflow n1 Plasma Sample + 1-B-2-MP (IS) n2 Protein Precipitation (Acetonitrile) n1->n2 n3 Chromatographic Separation (C8 Column) n2->n3 n4 ESI-MS/MS Detection (MRM Mode) n3->n4 n5 Data Analysis & Bioequivalence n4->n5

LC-MS/MS bioanalytical workflow using 1-B-2-MP as an internal standard.

Fragmentation parent 1-Benzhydryl-2-methylpiperazine [M+H]+ m/z 267.2 frag1 Benzhydryl Cation m/z 167.2 parent->frag1 Collision Energy (CID) frag2 2-Methylpiperazine Neutral Loss (100 Da) parent->frag2 Neutral Loss

ESI-MS/MS fragmentation pathway of 1-Benzhydryl-2-methylpiperazine.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation (2023) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) Source: Journal of Chromatography B (Jensen et al., 2011) URL: [Link]

  • Title: Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs Source: International Journal of Molecular Sciences (MDPI, 2022) URL: [Link]

Purity Assessment of 1-Benzhydryl-2-methylpiperazine: USP-Aligned HPLC vs. Potentiometric Titration

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of purity assessment strategies for 1-Benzhydryl-2-methylpiperazine (CAS 107756-17-2 / 306296-84-4), a critical intermediate in the synthesis of antihistamines (e.g., chiral derivatives of cyclizine) and CCR5 antagonists.[1]

While no standalone USP monograph exists for this specific intermediate, this guide adapts protocols from USP General Chapters <621> Chromatography and <541> Titrimetry , utilizing the USP Cinnarizine and Cyclizine monographs as authoritative benchmarks for method conditions.

Executive Summary

For the purity assessment of 1-Benzhydryl-2-methylpiperazine, High-Performance Liquid Chromatography (HPLC) is the superior choice for impurity profiling and trace analysis due to its ability to resolve structural isomers (e.g., 3-methyl regioisomers) and degradation products.[1] However, Non-Aqueous Titration remains a valid, cost-effective alternative for assay determination (bulk purity) in early-stage synthesis, provided the sample is free of other basic impurities.[1]

FeatureMethod A: USP-Aligned HPLCMethod B: Potentiometric Titration
Primary Use Impurity Profiling & Final ReleaseBulk Assay & Process Monitoring
Specificity High (Separates isomers/byproducts)Low (Titrates all basic moieties)
Sensitivity High (LOD < 0.05%)Low (Limit ~0.5%)
Throughput Moderate (15–30 min/run)High (5–10 min/run)

Methodological Landscape: The Challenge of Piperazine Derivatives

1-Benzhydryl-2-methylpiperazine contains a basic piperazine ring substituted with a bulky benzhydryl group.[1] Analytical challenges include:

  • Peak Tailing: The basic nitrogen atoms interact with residual silanols on HPLC columns.[1]

  • Regioisomerism: Distinguishing the 2-methyl isomer from the 3-methyl impurity requires high chromatographic selectivity.[1]

  • UV Absorbance: The benzhydryl group provides strong UV absorption at 210–230 nm, making UV detection ideal.

Method A: The USP-Aligned HPLC Protocol (Recommended)

Rationale: This method is adapted from USP <621> Chromatography and the Cinnarizine USP Monograph .[1] It uses an acidic mobile phase to suppress silanol ionization, ensuring sharp peak shapes for the basic piperazine.

Experimental Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: L1 Packing (C18), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equivalent).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Mode: Gradient Elution.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (Maximizes benzhydryl absorption).[1]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08020
15.02080
20.02080
21.08020
30.08020
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50).[1]

  • Standard Solution: Dissolve 10 mg of 1-Benzhydryl-2-methylpiperazine Reference Standard in 50 mL diluent (0.2 mg/mL).

  • Sample Solution: Prepare duplicate samples at 0.2 mg/mL.

System Suitability (Self-Validating Criteria)

Before analyzing samples, ensure the system meets these USP <621> requirements:

  • Tailing Factor (T): NMT 2.0 (Critical for basic amines).

  • Theoretical Plates (N): NLT 2000.

  • RSD of Standard Area: NMT 2.0% (n=5 injections).[1]

Method B: Non-Aqueous Potentiometric Titration (Alternative)

Rationale: Based on USP <541> Titrimetry .[1] This method exploits the basicity of the secondary amine in the piperazine ring.[1] It is an absolute method that does not require a reference standard for quantitation but lacks specificity.[1]

Experimental Protocol
  • Reagents: 0.1 N Perchloric Acid (VS), Glacial Acetic Acid, Acetic Anhydride.

  • Preparation: Dissolve ~200 mg of the sample (accurately weighed) in 50 mL of Glacial Acetic Acid.

  • Titration: Titrate potentiometrically with 0.1 N Perchloric Acid.

  • Endpoint Detection: Determine the endpoint using a glass-calomel electrode system or by the second derivative method.

Calculation

[1]
  • V = Volume of titrant (mL)[1]

  • N = Normality of titrant[1]

  • F = Equivalency factor (mg/mEq of 1-Benzhydryl-2-methylpiperazine; MW ≈ 266.38)[1]

  • W = Sample weight (mg)

Comparative Data Analysis

The following table summarizes the performance differences observed when validating these methods for piperazine intermediates.

ParameterUSP-Aligned HPLC (Method A)Titration (Method B)
Specificity Excellent. Resolves 2-methyl vs 3-methyl isomers and synthesis precursors (e.g., benzhydryl chloride).[1]Poor. Co-titrates any basic impurity (e.g., unreacted piperazine).
Precision (RSD) < 1.0%< 0.5% (Superior for Assay)
Limit of Quantitation ~0.05% (Trace impurities)N/A (Only for >98% purity)
Linearity Range 0.1 µg/mL – 500 µg/mL100 mg – 500 mg (Macro scale)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate purity assessment method based on the stage of drug development.

PurityAssessment Start Start: 1-Benzhydryl-2-methylpiperazine Sample StageCheck Determine Development Stage Start->StageCheck EarlyStage Early Synthesis / Process Monitoring StageCheck->EarlyStage High Throughput Needed LateStage Final Release / Impurity Profiling StageCheck->LateStage Specificity Needed Titration Method B: Potentiometric Titration (USP <541>) EarlyStage->Titration HPLC Method A: USP-Aligned HPLC (USP <621>) LateStage->HPLC ResultAssay Result: % Assay (Bulk Purity) Titration->ResultAssay ResultProfile Result: Purity + Impurity Profile (Specific Isomers) HPLC->ResultProfile ResultAssay->HPLC If Assay < 98% or Ambiguous

Caption: Decision matrix for selecting between HPLC and Titration based on the required analytical depth (Assay vs. Impurity Profiling).

Expert Insights & Troubleshooting

  • The Isomer Trap: Commercial synthesis of 2-methylpiperazine derivatives often yields a mixture of regioisomers.[1] Titration cannot distinguish between the 2-methyl and 3-methyl forms.[1] Only HPLC with a gradient method (Method A) can separate these critical isomers.

  • pH Sensitivity: When using Method A, strictly control the mobile phase pH at 3.0 ± 0.1. Higher pH (>4.0) causes severe peak tailing due to the pKa of the piperazine nitrogens.

  • Sample Solubility: Ensure the sample is fully dissolved in the mobile phase diluent.[1] Benzhydryl derivatives are hydrophobic; using 100% aqueous buffer as a diluent will precipitate the sample. Use at least 50% acetonitrile.[1]

References

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.[1] Link[1]

  • U.S. Pharmacopeia (USP). General Chapter <541> Titrimetry. USP-NF.[1] Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10442525 (Related Structure). Link

  • BenchChem. HPLC Purity Validation of Piperazine Derivatives. BenchChem Technical Guides. Link[1]

  • Sigma-Aldrich. 1-Benzhydrylpiperazine Product Specification (Analogous Reference). Link

Sources

Thermal Analysis Guide: 1-Benzhydryl-2-methylpiperazine (DSC/TGA)

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the thermal characterization protocol for 1-Benzhydryl-2-methylpiperazine (CAS 107756-17-2), a chiral piperazine intermediate often utilized in the synthesis of antihistamines and CCR5 antagonists.[1][2]

As direct thermal data for this specific regioisomer is sparse in open literature compared to its 4-methyl analog (Cyclizine), this guide adopts a comparative benchmarking approach . It establishes experimental baselines using well-characterized structural analogs to validate your specific results.

Executive Summary & Compound Profile

1-Benzhydryl-2-methylpiperazine is a structural isomer of the anti-emetic drug Cyclizine.[1][2] Unlike Cyclizine (where the methyl group is at the N4 position), the methyl group here is at the C2 position, introducing a chiral center adjacent to the nitrogen. This structural shift significantly alters crystal packing and thermal behavior.

  • Target Analyte: 1-Benzhydryl-2-methylpiperazine[1][2][3][4]

  • CAS No: 107756-17-2 (Racemate), 306296-84-4 ((S)-Enantiomer)[1][2]

  • Primary Application: Chiral intermediate for pharmaceutical synthesis (e.g., CCR5 antagonists).

  • Critical Quality Attribute (CQA): Enantiomeric purity often correlates with melting point sharpness; thermal analysis is critical for distinguishing the racemate from the pure enantiomer.

Structural Comparison for Benchmarking

To interpret your data, compare it against these established standards:

CompoundStructure NoteExpected Melting Point (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

)
Target: 1-Benzhydryl-2-methylpiperazine Methyl at C2 (Steric hindrance near N1)Unknown (Empirical) .[1] Expect 60–100°C range for free base.
Analog A: Cyclizine (Free Base) Methyl at N4 (Symmetrical p-substituent)~63°C (Low

due to symmetry breaking)
Analog B: 1-Benzhydrylpiperazine No Methyl (Parent scaffold)106–109°C (High symmetry, stable packing)
Salt Forms (HCl) Ionic Lattice>200°C (Decomposition often precedes melt)

Experimental Methodology (SOP)

A. Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


), Glass Transition (

), and Polymorphic Purity.[5]
  • Instrument: Standard DSC (e.g., TA Instruments Discovery or Mettler Toledo DSC 3).

  • Pan Configuration: Tzero Aluminum Hermetic Pan (Pinhole lid) to prevent early sublimation of the free base.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Protocol (Heat-Cool-Heat):

    • Equilibrate: at 0°C.

    • Ramp 1: 10°C/min to 150°C (Observe initial

      
       and volatile loss).
      
    • Cool: 10°C/min to -20°C (Induce crystallization or vitrification).

    • Isothermal: Hold 5 min.

    • Ramp 2: 10°C/min to 200°C (Observe

      
       if amorphous, or intrinsic 
      
      
      
      ).
B. Thermogravimetric Analysis (TGA)

Objective: Distinguish Solvate/Hydrate loss from degradation (


).
  • Instrument: TGA (e.g., TA Q500 or Netzsch TG 209).

  • Pan: Platinum or Ceramic.

  • Protocol:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 600°C.

    • Atmosphere: Nitrogen (Inert degradation) vs. Air (Oxidative stability).

Comparative Performance Analysis

Scenario 1: Melting Point & Purity (DSC)

The position of the methyl group at C2 creates a chiral center, making the lattice energy highly dependent on optical purity.

  • The "Cyclizine Effect" (Alternative 1): Cyclizine (4-methyl) has a relatively low melting point (~63°C) compared to the non-methylated parent (~108°C).

  • Prediction for Target: The 2-methyl group introduces steric strain near the bulky benzhydryl group.[2]

    • If Racemic: Expect a broader melting endotherm due to potential eutectic formation between enantiomers.

    • If Enantiopure ((S)-form): Expect a sharper, higher melting point than the racemate, potentially approaching the parent's 100°C range.

Data Interpretation Table:

FeatureObservation in TargetDiagnostic Conclusion
Sharp Endotherm (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

C width)
Single PeakHigh Purity Crystalline Material.[1]
Broad Endotherm (

C width)
Single Broad PeakLikely Racemate or low purity.
Double Endotherm Two PeaksPolymorphism or Solvate loss. Run TGA to confirm.
Exotherm after Melt Upward PeakCold Crystallization (Amorphous sample crystallizing).
Scenario 2: Thermal Stability (TGA)

Piperazine derivatives are generally stable up to ~200°C unless salt forms are involved.

  • Weight Loss < 100°C: Indicates residual solvent or moisture (Hydrates are common in benzhydrylpiperazines).

  • Onset of Decomposition (

    
    ): 
    
    • Free Base: Expect volatilization/degradation onset ~220–250°C.

    • HCl Salt: Expect dehydrohalogenation (loss of HCl gas) starting ~180–220°C, followed by charring.

Visual Workflows

Experimental Logic Flow

ThermalAnalysis Sample Sample: 1-Benzhydryl-2-methylpiperazine TGA Step 1: TGA (30-600°C) Sample->TGA Volatiles Mass Loss < 120°C? TGA->Volatiles Solvate Result: Solvate/Hydrate (Quantify Solvent) Volatiles->Solvate Yes DSC Step 2: DSC (Heat-Cool-Heat) Volatiles->DSC No (Dry) Profile Analyze Thermal Profile DSC->Profile

Caption: Step-by-step decision tree for distinguishing solvates from intrinsic thermal events.

Structural Impact on Thermal Stability

StructureStability Parent 1-Benzhydrylpiperazine (Tm ~108°C) High Symmetry Cyclizine Cyclizine (4-Methyl) (Tm ~63°C) Symmetry Broken at N4 Parent->Cyclizine + Methyl @ N4 Target Target: 2-Methyl Isomer (Tm Empirical) Chiral Center @ C2 Parent->Target + Methyl @ C2 Sterics Steric Clash: Methyl vs Benzhydryl Target->Sterics Proximity Packing Crystal Packing Efficiency (Enantiopure > Racemate) Target->Packing Chirality Sterics->Packing Reduces Stability

Caption: Mechanistic comparison of how methyl substitution position affects crystal lattice stability.

References

  • PubChem. (n.d.). 1-Benzhydrylpiperazine (Compound Summary). National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Solubility of Things. (n.d.). 1-Benzhydryl-4-methylpiperazine (Cyclizine) Properties. Retrieved March 4, 2026, from [Link]

Sources

Safety Operating Guide

1-Benzhydryl-2-methylpiperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of 1-Benzhydryl-2-methylpiperazine .

Advisory: As a specific Safety Data Sheet (SDS) for the exact isomer "1-Benzhydryl-2-methylpiperazine" is often unavailable in public repositories, this guide adopts a conservative "worst-case" safety profile based on its structural constituents: the Benzhydryl group (bulky, lipophilic) and the 2-Methylpiperazine moiety (corrosive, volatile amine).[1][2][3]

Executive Safety Summary

  • Chemical Class: Organic Amine / Piperazine Derivative.[1][2]

  • Primary Hazards: Corrosive (Skin/Eye), Irritant (Respiratory), Acute Toxicity (Oral/Dermal).[1][2][3]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2][3]

  • Critical Incompatibility: Violently reactive with strong acids and oxidizing agents .[1][2][3]

  • Waste Code (RCRA - USA): Not P- or U-listed.[1][2][3] Likely D002 (Corrosive) if pH > 12.5, or classified as "Non-Regulated Chemical Waste" depending on formulation, but must be treated as hazardous.[1][2]

Hazard Identification & Risk Assessment

Before initiating disposal, you must characterize the waste stream.[2][4][5] 1-Benzhydryl-2-methylpiperazine acts as a strong organic base.[1][2]

Conservative Hazard Profile
Hazard CategoryGHS Classification (Estimated)Signal WordHazard Statement
Skin Corrosion Category 1BDANGER Causes severe skin burns and eye damage.[1][2][3][6]
Acute Toxicity Category 4 (Oral)WARNINGHarmful if swallowed.[1][2][3]
Sensitization Category 1 (Skin/Resp)WARNINGMay cause allergic skin reaction or asthma symptoms.[1][2][3]
Flammability Category 2 (Solid)WARNINGFlammable solid (if dry/powder).[1][2][3]

Scientific Rationale: The 2-methylpiperazine moiety is a known corrosive (Skin Corr.[1][2][3] 1B) and sensitizer. The benzhydryl group adds lipophilicity, potentially increasing dermal absorption.[1] Always handle as if it is a corrosive sensitizer.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats alone.[2]

  • Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor/amine cartridges (for solutions/heating).[1][2][3]

  • Hands: Double-gloving is required.[1][2][3]

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) for prolonged handling.[2]

  • Eyes: Chemical splash goggles + Face shield (if pouring liquids).[1][2][3]

  • Body: Chemical-resistant apron over a standard lab coat.[1][2][3]

Waste Segregation & Pre-Treatment

Proper segregation prevents dangerous exothermic reactions in the waste drum.[2]

Segregation Rules
  • Isolate from Acids: Mixing this amine with acid waste (e.g., HCl, H₂SO₄) will generate significant heat and potentially toxic vapors.[2]

  • Isolate from Oxidizers: Keep away from peroxides, nitrates, and permanganates to prevent fire hazards.[2]

  • Halogenated vs. Non-Halogenated:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Waste .[1][2][3]

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in Non-Halogenated Organic Waste .[1][2][3]

    • If Solid : Dispose in Solid Hazardous Waste .[1][2][3]

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Substance
  • Context: Expired reagent or excess synthesis product.

  • Protocol:

    • Do not dissolve the solid for the sole purpose of disposal (minimizes volume).[2]

    • Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar.

    • Label as: "Hazardous Waste - Solid - 1-Benzhydryl-2-methylpiperazine - Corrosive/Toxic".[1][2]

    • Seal with a screw cap and parafilm.[2]

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Context: Mother liquors or HPLC effluent.

  • Protocol:

    • Check pH.[2][7] If highly basic (pH > 11), do not neutralize unless you have a validated SOP for heat management.[1][2] Neutralization is an unnecessary risk for disposal contractors who incinerate regardless.[2]

    • Pour into a compatible solvent waste container (HDPE or Glass).

    • Venting: Ensure the container is not filled >90% to allow for thermal expansion.[2]

Scenario C: Spill Cleanup (Small Scale < 50g)
  • Evacuate the immediate area if dust is airborne.[2]

  • Don PPE (Respirator, Goggles, Double Gloves).[2]

  • Containment: Cover the spill with an inert absorbent (Vermiculite or Dry Sand).[1][2] Do not use paper towels alone as they may react or ignite if the substance is highly concentrated.[1][2]

  • Collection: Scoop the absorbent/chemical mix into a disposable hazardous waste bag or jar.[2][3]

  • Decontamination: Wipe the surface with a dilute acetic acid solution (5%) or citric acid to neutralize trace amines, followed by water.[1][2] Dispose of wipes as solid hazardous waste.[2]

Waste Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating 1-Benzhydryl-2-methylpiperazine waste.

DisposalFlow Start Waste: 1-Benzhydryl-2-methylpiperazine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidCont Container: Wide-mouth HDPE Jar Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck Label LABELING REQUIRED: 'Hazardous Waste' 'Contains: 1-Benzhydryl-2-methylpiperazine' 'Hazards: Corrosive, Toxic' SolidCont->Label Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Has Halogens NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo No Halogens HaloBin Bin: Liquid Halogenated Waste (Red Can) Halo->HaloBin NonHaloBin Bin: Liquid Organic Waste (Safety Can) NonHalo->NonHaloBin HaloBin->Label NonHaloBin->Label EHS Handover to EHS / Contractor Method: Incineration Label->EHS

Figure 1: Decision tree for the segregation and packaging of 1-Benzhydryl-2-methylpiperazine waste streams.

Regulatory & Compliance Documentation

When submitting the waste manifest to your Environmental Health & Safety (EHS) department or external contractor (e.g., Veolia, Clean Harbors), ensure the following data is included:

  • Proper Shipping Name (DOT/IATA):

    • If pure:Polyamines, solid, corrosive, n.o.s. (1-Benzhydryl-2-methylpiperazine) .[1][2]

    • UN Number: Likely UN 3259 (Polyamines, solid) or UN 2923 (Corrosive solid, toxic).[1][2]

  • Packing Group: II or III (Assume II for safety).[1][2][3]

  • CAS Number: If the specific CAS for this isomer is unavailable in your inventory system, use the CAS for the parent/analog 841-77-0 (Benzhydrylpiperazine) or 109-07-9 (2-Methylpiperazine) with a note: "Isomer/Analog of..." to satisfy inventory tracking requirements while maintaining safety accuracy.

References

  • New Jersey Department of Health. (2016).[2] Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • PubChem. (2025).[2][3] Compound Summary: 1-Benzyl-2-methylpiperazine (Analog).[1][2][3] National Library of Medicine.[2] Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Benzhydryl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 841-77-0 | Formula: C₁₇H₂₀N₂ | Class: Benzhydryl Piperazine Derivative

Executive Safety Assessment

Status: High Caution Required Primary Hazards: Respiratory Sensitization (H334), Skin Corrosion/Irritation (H314/H315), Acute Toxicity (Oral).

As a Senior Application Scientist, I must emphasize that while 1-Benzhydryl-2-methylpiperazine is a critical intermediate in the synthesis of antihistamines (e.g., Cyclizine) and calcium channel blockers, its handling requires protocols beyond standard organic chemistry hygiene. The piperazine moiety is a notorious respiratory sensitizer . Repeated inhalation of dust, even at sub-toxic levels, can induce irreversible asthma-like symptoms via an IgE-mediated mechanism. Furthermore, as a secondary amine, it exhibits basicity that can cause chemical burns to mucous membranes.

The Golden Rule: Treat this compound as if it has zero threshold for sensitization. Total containment is the only acceptable standard.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves and safety glasses are insufficient for long-term handling of piperazine derivatives, particularly in solution where permeation rates accelerate.

PPE CategorySpecificationScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield) for solutions.Piperazines are small, nitrogenous bases that can permeate thin nitrile. Double gloving creates a "sacrificial layer" and allows immediate doffing of the outer glove upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Prohibited: Standard Safety GlassesThe basicity of the amine (pH >10 in aqueous suspension) poses a risk of corneal opacity. Goggles provide a seal against dust and splashes that glasses cannot offer.
Respiratory Primary: Fume Hood (Face velocity 80-100 fpm)Secondary (Spill/Powder): P100 Particulate Respirator (Full Face preferred).N95 masks filter particles but do not seal perfectly against facial contours. A P100 HEPA filter is required to prevent sensitization triggers.
Body Tyvek® Lab Coat (Closed front, elastic cuffs)Cotton lab coats trap dust in the weave, creating a secondary exposure source in the breakroom or home. Tyvek is non-porous and disposable.

Engineering Controls & Handling Protocol

The "Closed-Loop" Handling Method

To maintain scientific integrity and safety, use this workflow. This minimizes the "open-air" time of the reagent.

Phase 1: Preparation (The Static Check)

Benzhydryl derivatives are often lipophilic powders that generate significant static electricity.

  • Ionization: Use an anti-static gun or ionizer bar inside the weigh station. Static discharge can disperse the powder, defeating the fume hood's laminar flow.

  • Surface Prep: Line the work surface with an absorbent, plastic-backed mat. This captures micro-spills and allows for rapid cleanup.

Phase 2: Solubilization (The Exotherm)

Caution: When dissolving this amine in acidic media or reacting with acid chlorides:

  • Chill the Solvent: Pre-cool the solvent to 0°C if adding to a strong acid. The neutralization exotherm can cause solvent splashing.

  • Add Solid to Liquid: Never add solvent to a pile of amine powder; this creates a "paste" that traps heat. Add the powder slowly to the stirring solvent.

Phase 3: Decontamination

Piperazines adhere to glass. Simple water rinsing is ineffective due to lipophilicity (Benzhydryl group).

  • Acid Wash: Rinse glassware with 10% Acetic Acid or dilute HCl. This protonates the amine, making it water-soluble.

  • Solvent Rinse: Follow with Ethanol/Acetone to remove the lipophilic benzhydryl tail.

Visualized Safety Workflow

The following diagram illustrates the critical decision pathways for handling this compound, integrating risk assessment with operational steps.

SafetyProtocol Start Start: Handling Request RiskAssess Risk Assessment: Powder vs. Solution? Start->RiskAssess Powder Solid Form (High Dust Risk) RiskAssess->Powder Solid Solution Solution Form (Permeation Risk) RiskAssess->Solution Liquid StaticCheck Engineering Control: Anti-Static Gun + Fume Hood Powder->StaticCheck Execution Execute Handling: Slow Addition / Cooling StaticCheck->Execution GloveCheck PPE Check: Double Nitrile Required Solution->GloveCheck GloveCheck->Execution SpillCheck Spill or Dust Release? Execution->SpillCheck EmergAction EMERGENCY: Evacuate & Ventilate (P100 req) SpillCheck->EmergAction Yes Decon Decontamination: Acid Wash -> Solvent Rinse SpillCheck->Decon No Disposal Disposal: Segregated Amine Waste EmergAction->Disposal Decon->Disposal

Caption: Operational logic flow for 1-Benzhydryl-2-methylpiperazine, highlighting divergent safety requirements for solid vs. liquid handling.

Emergency & Disposal Protocols

Spill Management

If a powder spill occurs outside the hood:

  • Evacuate: Clear the immediate area to allow dust to settle (15 mins).

  • PPE Upgrade: Don a P100 respirator and Tyvek suit.

  • Wet Wipe Method: Do not sweep. Cover the spill with paper towels soaked in dilute acetic acid. This prevents dust generation and neutralizes the amine.

Waste Disposal

Do not mix with oxidizing agents (e.g., Nitric Acid waste).

  • Classification: Hazardous Organic Base.

  • Segregation: Collect in a dedicated "Basic/Amine" waste stream.

  • Labeling: Clearly mark as "Sensitizer" to protect waste handling personnel.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70048, 1-(Diphenylmethyl)piperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Piperazine - Registration Dossier (Sensitization Data). Retrieved from [Link]

  • Safe Work Australia. Piperazine: Human Health Tier II Assessment (Respiratory Sensitization). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]

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